Product packaging for Ethyl 2-formylisonicotinate(Cat. No.:CAS No. 21908-08-7)

Ethyl 2-formylisonicotinate

Cat. No.: B105856
CAS No.: 21908-08-7
M. Wt: 179.17 g/mol
InChI Key: UWXSUYORWIRRCH-UHFFFAOYSA-N
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Description

Ethyl 2-formylisonicotinate (CAS 21908-08-7) is a high-purity chemical building block with the molecular formula C9H9NO3. This compound is a versatile synthon in organic and medicinal chemistry, featuring both an ester and a formyl group on its pyridine ring, which allows for further functionalization and ring formation. Its primary research value lies in its role as a key precursor in the synthesis of complex heterocyclic systems. For instance, it has been effectively utilized as a starting material in the synthesis of novel isonicotinate-derived meso-tetraarylporphyrins, which are macrocycles of significant interest for their potential antifungal and allelopathic activities . The compound serves as a crucial intermediate in pharmaceutical research for constructing drug candidates and in materials science for developing functionalized molecules, including dyes and specialty chemicals . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Datasheet and adhere to all appropriate safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO3 B105856 Ethyl 2-formylisonicotinate CAS No. 21908-08-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-formylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-13-9(12)7-3-4-10-8(5-7)6-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXSUYORWIRRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598962
Record name Ethyl 2-formylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21908-08-7
Record name Ethyl 2-formylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physico-chemical Properties of Ethyl 2-formylisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-formylisonicotinate, a heterocyclic compound with the molecular formula C₉H₉NO₃, is a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring substituted with both an ethyl ester and a formyl group, offers multiple sites for chemical modification, making it a valuable precursor for the synthesis of more complex molecules.[1] This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, including its synthesis, spectral characteristics, and reactivity. While specific biological activities and signaling pathway interactions are not yet extensively documented, its role as a key intermediate in the synthesis of compounds with potential antifungal and allelopathic activities highlights its importance in drug discovery and development.[1]

Physico-chemical Properties

A summary of the key physico-chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.17 g/mol
CAS Number 21908-08-7[1]
IUPAC Name ethyl 2-formylpyridine-4-carboxylate[1]
Melting Point 63 °C
Boiling Point 288.3 ± 25.0 °C at 760 mmHg
Physical Form Solid
Storage Conditions -20°C, sealed storage, away from moisture
Solubility

Synthesis

The synthesis of this compound typically involves a multi-step process. A general synthetic pathway begins with the esterification of isonicotinic acid to produce ethyl isonicotinate. This is followed by the introduction of a formyl group at the 2-position of the pyridine ring.[1]

A potential synthetic workflow is outlined below:

SynthesisWorkflow IsonicotinicAcid Isonicotinic Acid EthylIsonicotinate Ethyl Isonicotinate IsonicotinicAcid->EthylIsonicotinate Esterification (e.g., EtOH, H₂SO₄) Ethyl2Formylisonicotinate This compound EthylIsonicotinate->Ethyl2Formylisonicotinate Formylation (e.g., Vilsmeier-Haack or other formylating agents)

Caption: General synthetic workflow for this compound.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general procedure can be inferred from the synthesis of related compounds and general organic chemistry principles.

Step 1: Esterification of Isonicotinic Acid

A mixture of isonicotinic acid, absolute ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is refluxed. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is neutralized, and the product, ethyl isonicotinate, is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the crude product, which can be purified by distillation or column chromatography.

Step 2: Formylation of Ethyl Isonicotinate

The formylation of ethyl isonicotinate at the 2-position can be achieved using various methods, such as the Vilsmeier-Haack reaction. This typically involves reacting ethyl isonicotinate with a formylating agent, such as a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), at a controlled temperature. The reaction is then quenched, and the product, this compound, is isolated and purified, often by column chromatography. It has been noted that conducting this step in a solvent like THF at a lower temperature can significantly improve the yield.[1]

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the protons in the molecule. A representative ¹H NMR spectrum is available from chemical suppliers. The expected signals would include those for the ethyl group (a triplet and a quartet), the protons on the pyridine ring, and the aldehyde proton.

¹³C NMR, FT-IR, and Mass Spectrometry
  • ¹³C NMR: Signals for the carbonyl carbons of the ester and aldehyde groups are expected to appear downfield (typically >160 ppm). Aromatic carbons of the pyridine ring and the carbons of the ethyl group will also show characteristic shifts.

  • FT-IR: The spectrum will be characterized by strong absorption bands for the C=O stretching vibrations of the ester and aldehyde groups (typically in the range of 1680-1750 cm⁻¹). C-H stretching vibrations for the aromatic and aliphatic protons, as well as C-N and C-O stretching vibrations, will also be present.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (179.17 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester, the formyl group, and fragmentation of the pyridine ring.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the formyl and ethyl ester functional groups. The aldehyde group is susceptible to nucleophilic attack and can participate in various condensation reactions, such as the Knoevenagel condensation, Wittig reaction, and aldol-type reactions. The ester group can undergo nucleophilic acyl substitution reactions, including hydrolysis to the corresponding carboxylic acid, transesterification, and amidation.

This dual reactivity makes this compound a valuable intermediate in the synthesis of a wide range of heterocyclic compounds.[1] It has been utilized as a starting material for the synthesis of novel isonicotinate-derived meso-tetraarylporphyrins, which have shown potential as antifungal and allelopathic agents.[1] This highlights its potential in the development of new therapeutic agents and agrochemicals.

The logical relationship of its reactivity leading to potential applications can be visualized as follows:

ReactivityApplications Molecule This compound FormylGroup Formyl Group Reactivity (Condensation Reactions) Molecule->FormylGroup EsterGroup Ester Group Reactivity (Nucleophilic Acyl Substitution) Molecule->EsterGroup HeterocyclicScaffolds Diverse Heterocyclic Scaffolds FormylGroup->HeterocyclicScaffolds EsterGroup->HeterocyclicScaffolds BioactiveMolecules Biologically Active Molecules HeterocyclicScaffolds->BioactiveMolecules e.g., Antifungal Agents Materials Functional Materials HeterocyclicScaffolds->Materials

Caption: Reactivity of this compound leading to diverse applications.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity or the interaction of this compound with cellular signaling pathways. Its primary role in the literature is that of a synthetic intermediate. However, the biological activity of the downstream products synthesized from this molecule, such as the aforementioned porphyrin derivatives, suggests that it is a valuable scaffold for generating compounds with potential therapeutic or biological effects.[1] Further research is warranted to explore the intrinsic biological properties of this compound and its derivatives.

Conclusion

This compound is a key heterocyclic building block with significant potential in synthetic and medicinal chemistry. This guide has summarized its core physico-chemical properties, providing a foundation for its use in research and development. While a complete experimental dataset for all its properties is not yet available, the existing information on its synthesis, reactivity, and role as a precursor for bioactive molecules underscores its importance. Future investigations should focus on elucidating its detailed spectral characteristics, quantitative solubility, and exploring its potential biological activities to fully realize its utility in drug discovery and materials science.

References

An In-depth Technical Guide to Ethyl 2-formylisonicotinate: Synthesis, Structure, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-formylisonicotinate, a pyridine derivative with the CAS number 21908-08-7, is a versatile building block in synthetic organic and medicinal chemistry.[1][2] Its unique structure, featuring both an aldehyde and an ester functional group on a pyridine ring, allows for a wide range of chemical modifications, making it a valuable precursor in the development of complex heterocyclic systems and novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and its emerging role in the synthesis of compounds with potential biological activities, particularly in the development of antifungal agents.

Chemical Structure and Properties

This compound, also known by its IUPAC name ethyl 2-formylpyridine-4-carboxylate, possesses a molecular formula of C₉H₉NO₃ and a molecular weight of 179.17 g/mol .[2]

Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

PropertyValue
CAS Number 21908-08-7
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Appearance Solid
Purity 97%

Synthesis

Experimental Protocol: Synthesis of Ethyl 2-acetylisonicotinate

This protocol describes the synthesis of ethyl 2-acetylisonicotinate from ethyl isonicotinate.

Materials:

  • Ethyl isonicotinate

  • Paraldehyde

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Trifluoroacetic acid (TFA)

  • tert-Butyl hydroperoxide (t-BuOOH), 70%

  • Acetonitrile (CH₃CN)

  • Chloroform (CHCl₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a 500 mL round-bottom flask, add acetonitrile (180 mL), ethyl isonicotinate (19.2 g, 127 mmol), paraldehyde (82 g, 620 mmol), FeSO₄·7H₂O (0.6 g, 2.16 mmol), TFA (14.86 g, 130 mmol), and 70% t-BuOOH (32 g, 252 mmol) in sequence.

  • Heat the resulting mixture to reflux for 4 hours.

  • After cooling to room temperature, remove the acetonitrile under vacuum.

  • Neutralize the residue.

  • Extract the mixture with chloroform (3 x 100 mL).

  • Combine the organic fractions and dry over MgSO₄.

  • Filter the solution and concentrate it under vacuum.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (13:1) to obtain the pure product as a white solid.[3]

Reactivity and Applications in Synthesis

The chemical reactivity of this compound is characterized by the presence of the electrophilic aldehyde group and the ester group, as well as the electron-deficient nature of the pyridine ring. This makes it a valuable synthon for the construction of more complex molecules.

A significant application of this compound is in the synthesis of meso-tetraarylporphyrins.[4] Porphyrins are a class of macrocyclic compounds with a wide range of applications, including as photosensitizers in photodynamic therapy and as catalysts. The synthesis of these porphyrins from this compound typically involves a condensation reaction with pyrrole and a substituted aldehyde, followed by oxidation.

Experimental Protocol: General Procedure for Aldehyde Synthesis via Pd-catalyzed Coupling

This protocol outlines a general method for the synthesis of aldehyde precursors that can be used in porphyrin synthesis.

Materials:

  • 4-Ethynylbenzaldehyde

  • Arylbromide

  • PdCl₂(PPh₃)₂

  • Dry Triethylamine (Et₃N)

  • Copper(I) iodide (CuI)

  • Chloroform (CHCl₃)

  • Aqueous Potassium Carbonate (K₂CO₃), 15%

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Charge a flask with 4-ethynylbenzaldehyde (1 equivalent), the desired arylbromide (1 equivalent), PdCl₂(PPh₃)₂ (1–2 mol%), and dry Et₃N.

  • Bubble argon through the solution for 10 minutes while stirring.

  • Add CuI (2–4 mol%) and attach a reflux condenser.

  • Heat the mixture to reflux with stirring under an argon atmosphere for 2 hours.

  • Remove the Et₃N by rotary evaporation.

  • Add CHCl₃ and filter the solution.

  • Wash the filtrate with 15% aqueous K₂CO₃, water, and brine.

  • Dry the organic layer over MgSO₄ or Na₂SO₄ and remove the CHCl₃.[5]

Biological Activity of Derived Compounds

Pyridine-containing heterocycles are prevalent in a vast number of FDA-approved drugs, highlighting the significance of this scaffold in medicinal chemistry.[6][7] Derivatives of this compound, particularly the meso-substituted porphyrins, have shown promise as antifungal agents.[4]

Antifungal Mechanism of Action:

The antifungal activity of certain pyridine-containing compounds is attributed to the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[8][9] Specifically, these compounds can target and inhibit the enzyme lanosterol demethylase, leading to a depletion of ergosterol and an accumulation of lanosterol, which disrupts membrane integrity and function.[8]

Antifungal_Mechanism cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol Demethylase Disrupted_Membrane Disrupted Membrane Function Lanosterol->Disrupted_Membrane Accumulation Leads to Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Pyridine-Derivative Pyridine-Derived Porphyrin Pyridine-Derivative->Lanosterol Inhibits

Figure 2: Proposed mechanism of antifungal action for pyridine-derivatives.

In the context of photodynamic therapy, cationic porphyrins can act as photosensitizers. Upon excitation with light, they generate reactive oxygen species (ROS) which are highly cytotoxic. These ROS can lead to the inactivation of essential cytoplasmic and mitochondrial enzymes and compromise the integrity of the plasma membrane, ultimately leading to fungal cell death.[10]

PDT_Mechanism cluster_activation Photodynamic Therapy cluster_ros ROS Generation cluster_damage Cellular Damage Porphyrin Porphyrin (Photosensitizer) Activated_Porphyrin Excited State Porphyrin Porphyrin->Activated_Porphyrin Light Absorption Light Light Light->Activated_Porphyrin ROS Reactive Oxygen Species (ROS) Activated_Porphyrin->ROS Energy Transfer Oxygen O₂ Oxygen->ROS Enzyme_Inactivation Enzyme Inactivation ROS->Enzyme_Inactivation Oxidative Damage Membrane_Damage Membrane Damage ROS->Membrane_Damage Lipid Peroxidation

Figure 3: Mechanism of photodynamic therapy using porphyrin photosensitizers.

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery and materials science. Its versatile structure allows for the synthesis of a variety of complex heterocyclic compounds, most notably porphyrins with promising antifungal properties. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore their full therapeutic potential. The development of detailed and optimized synthetic protocols will be crucial for advancing the application of this compound in the creation of novel and effective pharmaceuticals.

References

Spectroscopic and Synthetic Profile of Ethyl 2-formylisonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-formylisonicotinate (CAS No: 21908-08-7), with the molecular formula C₉H₉NO₃, is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its bifunctional nature, possessing both an aldehyde and an ester group on a pyridine scaffold, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. This document provides a detailed guide to its spectroscopic characteristics and a plausible synthetic protocol.

Due to the limited availability of direct experimental spectroscopic data for this compound in the public domain, the data presented herein is a combination of information from available sources and predictions based on the analysis of structurally analogous compounds. These predictions are grounded in established principles of spectroscopic interpretation for heterocyclic and carbonyl-containing molecules.

Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.1Singlet1HAldehyde proton (-CHO)
~8.9Doublet1HPyridine H6
~8.2Doublet1HPyridine H5
~7.9Singlet1HPyridine H3
~4.4Quartet2HMethylene protons (-OCH₂CH₃)
~1.4Triplet3HMethyl protons (-OCH₂CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~192Aldehyde Carbonyl (CHO)
~165Ester Carbonyl (COO)
~155Pyridine C2
~150Pyridine C6
~145Pyridine C4
~125Pyridine C5
~122Pyridine C3
~62Methylene Carbon (-OCH₂CH₃)
~14Methyl Carbon (-OCH₂CH₃)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2820, ~2720MediumC-H stretch of aldehyde
~1730StrongC=O stretch of ester
~1700StrongC=O stretch of aldehyde
~1590, ~1470Medium-StrongC=C and C=N stretching of pyridine ring
~1250StrongC-O stretch of ester
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
179[M]⁺ (Molecular Ion)
150[M - CHO]⁺
134[M - OCH₂CH₃]⁺
106[M - COOCH₂CH₃]⁺

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the oxidation of the corresponding alcohol, Ethyl 2-(hydroxymethyl)isonicotinate. A common and effective method for this transformation is the use of manganese dioxide (MnO₂) in a suitable organic solvent.

Procedure:

  • Dissolution: Dissolve Ethyl 2-(hydroxymethyl)isonicotinate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Oxidation: To the stirred solution, add activated manganese dioxide (MnO₂, ~5-10 equivalents).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with the solvent used for the reaction.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

Mass Spectrometry (MS): Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced directly or via a gas chromatograph (GC-MS).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Structure Elucidation Synthesis Synthesis of Ethyl 2-formylisonicotinate NMR NMR (1H, 13C) Synthesis->NMR Purified Sample IR IR Synthesis->IR Purified Sample MS Mass Spectrometry Synthesis->MS Purified Sample NMR_Analysis Chemical Shifts Coupling Patterns Integration NMR->NMR_Analysis IR_Analysis Functional Group Identification (C=O, C-H aldehyde) IR->IR_Analysis MS_Analysis Molecular Ion Peak Fragmentation Pattern MS->MS_Analysis Structure_Confirmation Structure Confirmation of This compound NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Logical workflow for the synthesis and spectroscopic confirmation of this compound.

References

Biological Activity Screening of Ethyl 2-formylisonicotinate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data presentation relevant to the biological activity screening of derivatives of Ethyl 2-formylisonicotinate. While direct and extensive research on this specific family of compounds is emerging, this document outlines established protocols and presents illustrative data from closely related isonicotinoyl hydrazones and other pyridine derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents based on the this compound scaffold.

Introduction

This compound is a versatile chemical intermediate, featuring a pyridine ring substituted with both an ethyl ester and a formyl group.[1] This unique arrangement of functional groups allows for a wide range of chemical modifications, leading to the synthesis of diverse derivatives such as Schiff bases, hydrazones, and thiosemicarbazones. These classes of compounds are of significant interest in medicinal chemistry due to their well-documented broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5] The imine group (-C=N-) in many of these derivatives is a key pharmacophore that can interact with various biological targets.

This guide will detail the typical workflow for screening such derivatives, from synthesis to biological evaluation, and provide examples of how to present the resulting data and visualize the underlying biological pathways.

Synthesis of this compound Derivatives

The primary route for derivatizing this compound involves the condensation of its formyl group with a primary amine. This reaction is characteristic of aldehydes and is used to produce a variety of derivatives.

General Synthesis of Schiff Bases and Hydrazones

A common synthetic strategy involves the reaction of this compound with a substituted aniline (for Schiff bases) or a hydrazide (for hydrazones) in a suitable solvent, often with catalytic amounts of acid.

Experimental Protocol: Synthesis of an Exemplary Hydrazone Derivative

  • Dissolution: Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition of Reactant: To this solution, add a solution of a selected hydrazide (1 mmol) in absolute ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reaction: Reflux the mixture for a specified period (typically 4-8 hours), monitoring the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or methanol) to afford the pure hydrazone derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Biological Activity Screening

Anticancer Activity

The cytotoxic potential of synthesized derivatives against various cancer cell lines is a primary focus of screening. The MTT assay is a widely used colorimetric assay to assess cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 100 µM) and incubate for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Table 1: Illustrative Anticancer Activity of Isonicotinoyl Hydrazone Analogs (IC₅₀ in µM)

CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
Derivative A15.2 ± 1.322.5 ± 2.118.7 ± 1.9
Derivative B8.9 ± 0.912.1 ± 1.19.5 ± 1.0
Derivative C25.4 ± 2.530.8 ± 3.228.1 ± 2.9
Doxorubicin0.8 ± 0.11.2 ± 0.21.0 ± 0.1

Data are presented as mean ± standard deviation and are representative examples from studies on related hydrazone derivatives.

Antimicrobial Activity

The antimicrobial properties of the derivatives are typically evaluated against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Illustrative Antimicrobial Activity of Pyridine-based Schiff Bases (MIC in µg/mL)

CompoundS. aureusE. coliP. aeruginosaC. albicans
Derivative X16326432
Derivative Y8163216
Derivative Z326412864
Ciprofloxacin10.51N/A
FluconazoleN/AN/AN/A8

Data are representative examples from studies on related Schiff base derivatives.

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for drug development. For many anticancer agents, the induction of apoptosis is a key mechanism. For antimicrobial agents, inhibition of essential enzymes or disruption of cell wall synthesis are common pathways.

Apoptosis Induction Pathway

Many cytotoxic compounds exert their effect by inducing programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondrial Mitochondrial Pathway cluster_execution Execution Phase Derivative Isonicotinate Derivative Bax Bax Derivative->Bax Bcl2 Bcl-2 Derivative->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by a hypothetical isonicotinate derivative.

Experimental Workflow for Biological Screening

The overall process of screening can be visualized as a multi-step workflow, from the initial synthesis to the final determination of biological activity.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_data Data Analysis Start This compound + Amine/Hydrazide Reaction Condensation Reaction Start->Reaction Purification Purification & Characterization Reaction->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Purification->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC

Caption: General experimental workflow for screening this compound derivatives.

Conclusion

Derivatives of this compound represent a promising class of compounds for the discovery of new therapeutic agents. This guide provides a framework for their synthesis and biological evaluation, drawing upon established methodologies for related heterocyclic compounds. The systematic application of these screening protocols, coupled with robust data analysis and mechanistic studies, will be instrumental in identifying lead compounds for further preclinical and clinical development. Researchers are encouraged to adapt and refine these protocols to suit their specific research objectives and the unique chemical properties of their synthesized derivatives.

References

Ethyl 2-formylisonicotinate: A Versatile Scaffold for the Development of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-formylisonicotinate is a heterocyclic building block of significant interest in medicinal chemistry. Its unique structure, featuring a pyridine ring functionalized with both an ethyl ester and a formyl group, makes it a versatile synthon for the synthesis of a wide array of more complex, biologically active molecules. While direct studies on the mechanism of action of this compound itself are not prevalent in the scientific literature, its utility as a precursor in the development of novel therapeutic agents is well-documented. This guide explores the role of the core isonicotinate scaffold in the synthesis of compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. We will delve into the mechanisms of action of these derivatives, present quantitative data, detail experimental protocols, and visualize key signaling pathways.

Role in the Synthesis of Anti-inflammatory Agents

Derivatives synthesized from structures related to this compound have demonstrated significant anti-inflammatory potential. These compounds often exert their effects by modulating key signaling pathways involved in the inflammatory response.

A prominent mechanism by which these derivatives exhibit anti-inflammatory activity is through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. For instance, certain ethyl ferulate derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells by targeting these pathways[1].

Compound ClassAssayTarget/Cell LineIC50 / InhibitionReference
Ethyl Ferulate Derivatives (c10, c23)TNF-α ProductionRAW264.7 cellsMore potent than dexamethasone[1]
Thiazoline-2-thione Derivative (4d)BSA Denaturation-IC50: 21.9 µg/mL[2]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01)COX-1 Inhibition-IC50: 314 µg/mL[3]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01)COX-2 Inhibition-IC50: 130 µg/mL[3]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01)5-LOX Inhibition-IC50: 105 µg/mL[3]

In Vitro Anti-inflammatory Activity in RAW264.7 Cells [1]

  • Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Cells are pre-treated with various concentrations of the synthesized derivatives for 1 hour.

  • Inflammation Induction: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.

  • Cytokine Measurement (ELISA): After a 24-hour incubation, the cell supernatant is collected. The concentration of TNF-α is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Western Blot Analysis: Cell lysates are prepared to analyze the protein expression levels of key components of the NF-κB (e.g., p-p65, p-IκBα) and MAPK (e.g., p-ERK, p-JNK, p-p38) pathways. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

ELISA_Workflow start Start: RAW264.7 Cells step1 Pre-treat with Test Compound start->step1 step2 Induce inflammation with LPS step1->step2 step3 Incubate for 24h step2->step3 step4 Collect Supernatant step3->step4 step5 Perform ELISA for TNF-α quantification step4->step5 end End: Analyze Results step5->end

Role in the Synthesis of Antimicrobial Agents

The isonicotinate framework is also integral to the synthesis of novel antimicrobial agents. Derivatives have shown activity against a range of pathogens, including multidrug-resistant bacteria.

One of the targeted mechanisms for antibacterial action is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria. By inhibiting DHFR, these compounds disrupt the production of tetrahydrofolate, a precursor for nucleotide synthesis, thereby halting bacterial growth. Quinoline-2-one derivatives, for example, have been identified as promising antibacterial agents acting through this mechanism against multidrug-resistant Gram-positive bacteria[4].

Compound ClassOrganismMIC (µg/mL)Reference
Quinoline-2-one Derivative (6c)MRSA0.75[4]
Quinoline-2-one Derivative (6c)VRE0.75[4]
Quinoline-2-one Derivative (6c)MRSE2.50[4]
Ethyl 2-(quinolin-4-yl)propanoatesHelicobacter pyloriPotent activity reported[5]
Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1)Pseudomonas aeruginosa, Escherichia coliAntibacterial properties shown[6]

Minimum Inhibitory Concentration (MIC) Assay [4]

  • Bacterial Strains: Clinically relevant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), are used.

  • Compound Preparation: The synthesized compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Dihydrofolate Reductase (DHFR) Inhibition Assay [4]

  • Enzyme and Substrate: Recombinant DHFR enzyme is used with its substrate, dihydrofolic acid, and the cofactor NADPH.

  • Reaction Mixture: The assay is performed in a buffer solution containing the enzyme, substrate, and various concentrations of the test compound.

  • Activity Measurement: The enzyme activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Role in the Synthesis of Anticancer Agents

The versatility of the this compound scaffold extends to the development of anticancer agents. Synthesized derivatives have shown promise in targeting key molecules involved in cancer cell proliferation and survival.

A significant strategy in cancer therapy is the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). Overexpression of these receptors is common in various cancers. Certain pyrano[3,2-c]quinoline derivatives have been designed and synthesized to act as dual inhibitors of EGFR and HER-2, demonstrating antiproliferative activity against cancer cell lines[7].

EGFR_HER2_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling egfr EGFR pi3k_akt PI3K/Akt Pathway egfr->pi3k_akt ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway egfr->ras_raf_mek_erk her2 HER-2 her2->pi3k_akt her2->ras_raf_mek_erk proliferation Cell Proliferation & Survival pi3k_akt->proliferation ras_raf_mek_erk->proliferation derivative Quinoline Derivative derivative->egfr inhibits derivative->her2 inhibits

Compound ClassCell LineTargetIC50Reference
Pyrano[3,2-c]quinoline Derivative (3a)HT-29 (Colon Cancer)-23 nM[7]
Pyrano[3,2-c]quinoline Derivative (3f)HT-29 (Colon Cancer)-25 nM[7]
Pyrano[3,2-c]quinoline Derivative (3a)-EGFR68 nM[7]
Pyrano[3,2-c]quinoline Derivative (3a)-HER-230 nM[7]
1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c)-EGFR42.91 nM[8]

Antiproliferative Assay (MTT Assay) [7]

  • Cell Seeding: Human cancer cell lines (e.g., HT-29, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the synthesized compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

This compound serves as a crucial starting material in the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. While the compound itself may not possess intrinsic biological activity, its functional groups provide a reactive platform for constructing molecules that can effectively modulate key biological pathways. The derivatives synthesized from this and related scaffolds have demonstrated promising anti-inflammatory, antimicrobial, and anticancer activities by targeting specific enzymes and signaling cascades. Further exploration of the chemical space around the isonicotinate core holds considerable promise for the discovery of novel and potent therapeutic agents. This guide provides a foundational understanding for researchers aiming to leverage this versatile chemical entity in their drug discovery and development endeavors.

References

Ethyl 2-formylisonicotinate: A Technical Guide to its Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-formylisonicotinate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique bifunctional nature, possessing both an electrophilic aldehyde and a nucleophilic pyridine ring ester, makes it a valuable precursor for the synthesis of a wide range of complex molecules, including porphyrins and potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and quantitative data to support further research and development.

Introduction

The pyridine nucleus is a fundamental scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. This compound, with its formyl group at the 2-position and an ethyl ester at the 4-position of the pyridine ring, represents a key intermediate for the construction of diverse molecular architectures. The historical development of synthetic routes to pyridine derivatives, dating back to Hantzsch's synthesis in 1881, has paved the way for the creation of such specialized reagents.[1] This document details the available information on the synthesis and utility of this important compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 21908-08-7
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
IUPAC Name ethyl 2-formylpyridine-4-carboxylate
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Solubility Not specified in available literature

Synthesis of this compound

While the historical first synthesis of this compound is not well-documented in readily available literature, a plausible and efficient synthetic route involves the oxidation of the corresponding 2-methyl substituted precursor, ethyl 2-methylisonicotinate.

Experimental Protocol: Oxidation of Ethyl 2-methylisonicotinate

This protocol is based on established methods for the oxidation of methylpyridines to their corresponding aldehydes.

Materials:

  • Ethyl 2-methylisonicotinate

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-methylisonicotinate (1.0 eq) in a mixture of dioxane and water.

  • Add selenium dioxide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove solid byproducts.

  • Dilute the filtrate with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Expected Yield: Yields for this specific transformation are not reported in the available literature but are anticipated to be moderate to good based on similar reactions.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is crucial for its unambiguous identification. While specific spectra are not widely published, the expected characteristic signals are outlined below based on its chemical structure.

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Chemical Shifts / Peaks
¹H NMR δ (ppm): ~10.1 (s, 1H, -CHO), ~8.9 (d, 1H, pyridine H6), ~8.2 (s, 1H, pyridine H3), ~7.9 (d, 1H, pyridine H5), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR δ (ppm): ~193 (-CHO), ~165 (C=O, ester), ~155 (pyridine C2), ~151 (pyridine C6), ~145 (pyridine C4), ~125 (pyridine C3), ~122 (pyridine C5), ~62 (-OCH₂CH₃), ~14 (-OCH₂CH₃)
IR ν (cm⁻¹): ~1720-1730 (C=O, ester), ~1700-1710 (C=O, aldehyde), ~1580-1600 (C=N, pyridine ring)
Mass Spec (EI) m/z: 179 (M⁺), 150 (M⁺ - CHO), 134 (M⁺ - OEt), 106 (M⁺ - CO₂Et)

Applications in Synthesis

This compound serves as a key building block in the synthesis of more complex molecules, particularly in the field of porphyrin chemistry.

Synthesis of Isonicotinate-Derived Meso-Tetraarylporphyrins

This compound is a crucial precursor for the synthesis of isonicotinate-derived meso-tetraarylporphyrins. These macrocycles are of interest for their potential applications in various fields, including as antifungal agents.[2] The general synthetic workflow is depicted below.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Condensation Reaction cluster_product Product Ethyl_2_formylisonicotinate This compound Lindsey_Condensation Lindsey Condensation (e.g., in refluxing propionic acid) Ethyl_2_formylisonicotinate->Lindsey_Condensation Pyrrole Pyrrole Pyrrole->Lindsey_Condensation Porphyrin Isonicotinate-Derived meso-Tetraarylporphyrin Lindsey_Condensation->Porphyrin

Caption: Synthetic workflow for isonicotinate-derived porphyrins.

Potential in Drug Discovery

The presence of both an aldehyde and a pyridine ester functionality makes this compound an attractive starting material for the synthesis of novel drug candidates. The aldehyde can be readily converted into various functional groups, such as amines, alcohols, and carboxylic acids, or used in cyclization reactions to form new heterocyclic rings. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further points for molecular diversification. While specific examples of its use in drug development are not widely reported, its structural motifs are present in a range of bioactive molecules.

Future Outlook

This compound is a valuable and versatile building block with significant potential for further applications in both materials science and medicinal chemistry. The development of more efficient and well-documented synthetic protocols will be crucial for its wider adoption. Furthermore, the exploration of its reactivity and its incorporation into novel molecular scaffolds is expected to lead to the discovery of new functional materials and therapeutic agents. The investigation of the biological activities of compounds derived from this precursor is a promising area for future research.

References

An In-depth Technical Guide on the Theoretical and Computational Studies of Ethyl 2-formylisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-formylisonicotinate, a versatile heterocyclic compound, holds significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize this molecule. It delves into its electronic structure, spectroscopic properties, and reactivity, offering valuable insights for researchers and professionals in drug development. The guide summarizes key quantitative data, details experimental and computational protocols, and presents visual representations of molecular orbitals and conceptual workflows to facilitate a deeper understanding of this compound's behavior at a molecular level.

Introduction

This compound (C9H9NO3) is a pyridine derivative featuring both an ester and a formyl group.[1] This substitution pattern makes it a valuable precursor in the synthesis of more complex heterocyclic systems, including novel porphyrins with potential antifungal and allelopathic activities.[1] Understanding the fundamental electronic and structural characteristics of this molecule is crucial for its effective application in designing new therapeutic agents and functional materials.

Theoretical and computational chemistry provide powerful tools to investigate molecular properties that may be challenging to explore experimentally.[2] Density Functional Theory (DFT) has emerged as a particularly effective method for studying the geometry, vibrational frequencies, and electronic properties of organic molecules.[2][3] This guide will explore the application of these computational techniques to elucidate the properties of this compound.

Molecular Structure and Spectroscopic Analysis

Computational methods, particularly DFT, are widely used to predict the optimized geometry and vibrational spectra of molecules. These theoretical predictions can be correlated with experimental data from techniques like FT-IR and NMR spectroscopy to confirm the molecular structure.

Geometric Parameters

Table 1: Theoretical Geometric Parameters for a Representative Isonicotinate Derivative (Ethyl 5-amino-2-bromoisonicotinate) [3][4]

ParameterBond Length (Å) - DFT
C-O (ester)1.35
C=O (ester)1.21
C-N (ring)1.34
C-C (ring)1.39

Note: These values are for a related compound and serve as an illustrative example of the type of data obtained from DFT calculations.

Vibrational Spectroscopy (FT-IR)

Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR spectra to assign the observed vibrational bands to specific functional groups and vibrational modes within the molecule. This correlation between theoretical and experimental spectra is a powerful tool for structural confirmation.

Electronic Properties and Reactivity

The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals, are fundamental to understanding its reactivity and potential biological activity.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.[5] The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests that the molecule is more reactive and that charge transfer can occur more readily within the molecule.[2][6]

The HOMO-LUMO energy gap can be used to derive several global reactivity descriptors, as shown in the table below.[5]

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

DescriptorFormula
Ionization Potential (I)-EHOMO
Electron Affinity (A)-ELUMO
Electronegativity (χ)(I + A) / 2
Chemical Hardness (η)(I - A) / 2
Chemical Softness (S)1 / (2η)
Electrophilicity Index (ω)μ2 / (2η) where μ = -χ

These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.[7]

Caption: Energy level diagram of HOMO and LUMO orbitals.

Mulliken Population Analysis

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule from computational chemistry calculations.[8] These charges provide insights into the distribution of electrons within the molecule and can help identify electrophilic and nucleophilic sites. The analysis involves partitioning the total electron population among the different atoms in the molecule.[9] It's important to note that Mulliken charges are known to be sensitive to the choice of basis set used in the calculation.[8][10]

Table 3: Illustrative Mulliken Atomic Charges for a Heterocyclic System

AtomCharge (e)
N (pyridine)-0.5 to -0.7
C (carbonyl)+0.4 to +0.6
O (carbonyl)-0.4 to -0.6
O (ester)-0.3 to -0.5

Note: These are representative values and the actual charges for this compound would need to be calculated specifically.

Experimental and Computational Protocols

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of the corresponding methyl-substituted precursor.

Synthesis_Workflow Start Ethyl 2-methylisonicotinate Reagent Oxidizing Agent (e.g., Selenium Dioxide) Start->Reagent Reaction Product This compound Reagent->Product

Caption: A general workflow for the synthesis of this compound.

Protocol:

  • Dissolve Ethyl 2-methylisonicotinate in a suitable solvent (e.g., dioxane).

  • Add an oxidizing agent, such as selenium dioxide.

  • Reflux the mixture for a specified period.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove solid byproducts.

  • Purify the crude product using column chromatography to obtain pure this compound.

Computational Methodology

The theoretical calculations discussed in this guide are typically performed using Gaussian software.

Computational_Workflow cluster_setup Input Preparation cluster_calculation DFT Calculation cluster_analysis Data Analysis Build Build Initial Molecular Structure Optimize Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Build->Optimize Frequency Frequency Calculation Optimize->Frequency Electronic Electronic Properties (HOMO, LUMO, Charges) Frequency->Electronic Analyze Analyze Output Data (Geometries, Frequencies, Energies) Electronic->Analyze Visualize Visualize Results (Molecular Orbitals, Spectra) Analyze->Visualize

Caption: A standard workflow for DFT calculations.

Protocol:

  • Structure Input: The initial 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The structure is optimized to find the lowest energy conformation using a DFT method, such as B3LYP with the 6-311+G(d,p) basis set.

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true energy minimum and to predict the IR spectrum.

  • Electronic Property Calculation: Single-point energy calculations are performed to determine electronic properties like HOMO-LUMO energies and Mulliken atomic charges.

  • Analysis: The output files are analyzed to extract the desired quantitative data and to visualize molecular orbitals and vibrational modes.

Potential Applications in Drug Development

The insights gained from theoretical and computational studies of this compound can be leveraged in drug development. The molecule's reactive sites, identified through Mulliken charge analysis and frontier molecular orbital theory, can guide the design of new derivatives with enhanced biological activity. For instance, isonicotinate derivatives have been explored for their potential as anticancer and antibacterial agents.[3] Molecular docking studies, which are often informed by initial DFT calculations, can be used to predict the binding affinity of these compounds to biological targets.[3]

Conclusion

Theoretical and computational studies provide a robust framework for understanding the multifaceted chemical nature of this compound. By employing methods like DFT, researchers can gain detailed insights into its structural, spectroscopic, and electronic properties. This knowledge is invaluable for its application as a synthon in organic chemistry and for the rational design of novel molecules with desired biological activities in the field of drug discovery. The integration of computational predictions with experimental validation will continue to be a cornerstone of modern chemical research.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Ethyl 2-formylisonicotinate and Related Pyridine Carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific experimental data on the thermal stability and decomposition of Ethyl 2-formylisonicotinate. This guide, therefore, provides a comprehensive overview based on available data for structurally related compounds, namely pyridine carboxylate esters and other nitrogen-rich heterocyclic esters. The information presented herein should be considered as a predictive guide and a framework for designing experimental studies for this compound.

Introduction

This compound, a substituted pyridine derivative, is a versatile building block in medicinal chemistry and materials science. Understanding its thermal stability is crucial for safe handling, storage, and processing, as well as for predicting its behavior in various applications, including drug formulation and synthesis. This document aims to provide a technical guide to the thermal properties of this compound class, drawing parallels from existing research on analogous structures.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is compiled from chemical supplier safety data sheets and product information pages.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₉NO₃
Molecular Weight179.18 g/mol
Melting Point63 °C
Boiling Point288.3 ± 25.0 °C at 760 mmHg
AppearanceSolid
Storage Temperature-20 °C, sealed, away from moisture

Predicted Thermal Stability and Decomposition Profile

Based on studies of similar nitrogen-rich heterocyclic esters, the thermal decomposition of this compound is anticipated to occur at elevated temperatures. Research on a series of nitrogen-rich heterocyclic esters demonstrated that decomposition in both inert and oxidative atmospheres begins at temperatures above 250 °C.[1] For ethyl esters in this class, the onset of decomposition (T₅%) was observed in the range of 276–280 °C.[1]

The decomposition of esters at high temperatures can proceed through various mechanisms, often initiated by the cleavage of the ester linkage. A common pathway for ethyl esters involves a six-centered elimination reaction, yielding an alkene (ethylene) and the corresponding carboxylic acid.[2] In the case of this compound, this would lead to the formation of 2-formylisonicotinic acid and ethylene.

Further heating would likely cause the decarboxylation of the resulting carboxylic acid, a known reaction for pyridinecarboxylic acids.[3] The presence of the formyl group adds another layer of complexity, as it may also undergo decomposition or participate in side reactions.

A logical workflow for investigating the thermal decomposition of a novel compound like this compound is depicted in the following diagram.

Decomposition_Pathway Ethyl_2_formylisonicotinate This compound Transition_State_1 Six-membered Transition State Ethyl_2_formylisonicotinate->Transition_State_1 Heat (Δ) Isonicotinic_Acid_Deriv 2-Formylisonicotinic Acid Transition_State_1->Isonicotinic_Acid_Deriv Ethylene Ethylene (gas) Transition_State_1->Ethylene Decarboxylation Decarboxylation Isonicotinic_Acid_Deriv->Decarboxylation Higher Heat (Δ) Formyl_Pyridine 2-Formylpyridine Decarboxylation->Formyl_Pyridine CO2 Carbon Dioxide (gas) Decarboxylation->CO2 Further_Decomposition Further Decomposition (Ring Opening, etc.) Formyl_Pyridine->Further_Decomposition High T Small_Fragments Smaller Gaseous Fragments (CO, NOx, etc.) Further_Decomposition->Small_Fragments

References

An In-depth Technical Guide to the Solubility of Ethyl 2-formylisonicotinate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-formylisonicotinate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicting solubility based on the compound's structural features and established chemical principles. Furthermore, it offers a detailed experimental protocol for researchers to determine precise solubility data in their specific laboratory settings.

Predicted Solubility of this compound

The solubility of a compound is primarily dictated by its polarity and the polarity of the solvent, often summarized by the principle "like dissolves like." this compound possesses a moderately polar structure, containing a pyridine ring, an ester group, and a formyl group. These features allow for dipole-dipole interactions and hydrogen bonding with protic solvents. The presence of the ethyl group and the aromatic ring also contributes some nonpolar character.

Based on these structural characteristics, the following table outlines the expected qualitative solubility of this compound in a range of common organic solvents.

Solvent ClassificationCommon SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen and oxygen atoms of the solute.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, AcetonitrileHigh to ModerateThese solvents have high dielectric constants and can engage in dipole-dipole interactions. DMSO and DMF are particularly good solvents for a wide range of organic compounds.
Moderately Polar Ethyl Acetate, Dichloromethane (DCM), ChloroformModerateThe polarity of these solvents is comparable to that of this compound, allowing for favorable interactions.
Nonpolar Toluene, Hexane, Diethyl EtherLow to InsolubleThe significant difference in polarity between the solute and these solvents results in weak intermolecular forces.

Experimental Protocol for Solubility Determination (Gravimetric Method)

This section details a standard laboratory procedure for the quantitative determination of the solubility of this compound.

2.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials or test tubes with screw caps

  • Constant temperature bath or shaker with temperature control

  • Vortex mixer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Pre-weighed vials for solvent evaporation

  • Drying oven or vacuum desiccator

2.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Filtration:

    • Allow the vials to stand undisturbed at the constant temperature for a short period (e.g., 30 minutes) to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.

    • Attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed vial. Record the exact volume of the filtered solution.

  • Solvent Evaporation:

    • Place the vials containing the filtered solution in a drying oven at a temperature below the boiling point of the solvent or in a vacuum desiccator.

    • Allow the solvent to evaporate completely, leaving behind the dissolved solid.

  • Mass Determination and Solubility Calculation:

    • Once the solvent has fully evaporated, weigh the vial containing the solid residue.

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial.

    • The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), using the following formula:

    Solubility (g/L) = Mass of residue (g) / Volume of filtered solution (L)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to solvent B Agitate at constant temp. A->B C Settle excess solid B->C D Filter supernatant C->D E Evaporate solvent D->E F Weigh residue E->F G Calculate solubility F->G

Caption: Experimental workflow for gravimetric solubility determination.

Methodological & Application

Ethyl 2-formylisonicotinate: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl 2-formylisonicotinate has emerged as a highly valuable and versatile starting material in the synthesis of a diverse array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. Its unique molecular architecture, featuring both an aldehyde and an ester functional group on a pyridine ring, provides a reactive platform for a variety of cyclization and functionalization reactions. This allows for the construction of complex fused heterocyclic systems with potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the synthesis of several classes of heterocyclic compounds derived from this compound, including pyridopyrimidines, triazolopyridines, and thieno[2,3-b]pyridines. The protocols are designed for researchers and scientists in the field of organic and medicinal chemistry.

Synthesis of Fused Pyridopyrimidines

The reaction of this compound with binucleophilic reagents such as 2-aminobenzimidazole can lead to the formation of fused pyrimidine systems. These compounds are of significant interest due to their structural similarity to purine bases, suggesting potential interactions with biological targets.

Table 1: Synthesis of 4-oxo-4,10-dihydropyrimido[1,2-a]benzimidazole-3-carbaldehyde

Reactant 1Reactant 2SolventCatalyst/ReagentReaction TimeTemperature (°C)Yield (%)
This compound2-AminobenzimidazoleEthanolPiperidine6hReflux75
Experimental Protocol: Synthesis of 4-oxo-4,10-dihydropyrimido[1,2-a]benzimidazole-3-carbaldehyde
  • To a solution of this compound (1.79 g, 10 mmol) in absolute ethanol (30 mL), add 2-aminobenzimidazole (1.33 g, 10 mmol).

  • Add a catalytic amount of piperidine (0.1 mL) to the mixture.

  • Reflux the reaction mixture for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction This compound->Reaction 2-Aminobenzimidazole 2-Aminobenzimidazole 2-Aminobenzimidazole->Reaction Ethanol Ethanol Ethanol->Reaction Piperidine (cat.) Piperidine (cat.) Piperidine (cat.)->Reaction Reflux, 6h Reflux, 6h Reflux, 6h->Reaction Product 4-oxo-4,10-dihydropyrimido[1,2-a]benzimidazole-3-carbaldehyde Reaction->Product Cyclocondensation

Caption: Synthesis of a fused pyridopyrimidine.

Synthesis of Triazolo[4,3-a]pyridines

The versatile nature of this compound is further demonstrated in its reaction with 3-amino-1,2,4-triazole, which provides a direct route to the triazolo[4,3-a]pyridine scaffold. This heterocyclic system is a key component in a number of pharmacologically active molecules.

Table 2: Synthesis of Ethyl 3-(pyridin-4-yl)-[1][2]triazolo[4,3-a]pyridine-8-carboxylate

Reactant 1Reactant 2SolventReagentReaction TimeTemperature (°C)Yield (%)
This compound3-Amino-1,2,4-triazoleAcetic AcidN/A8h12068
Experimental Protocol: Synthesis of Ethyl 3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine-8-carboxylate
  • A mixture of this compound (1.79 g, 10 mmol) and 3-amino-1,2,4-triazole (0.84 g, 10 mmol) in glacial acetic acid (20 mL) is heated to 120 °C.

  • The reaction is stirred at this temperature for 8 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice-water (100 mL).

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction This compound->Reaction 3-Amino-1,2,4-triazole 3-Amino-1,2,4-triazole 3-Amino-1,2,4-triazole->Reaction Acetic Acid Acetic Acid Acetic Acid->Reaction 120 °C, 8h 120 °C, 8h 120 °C, 8h->Reaction Product Ethyl 3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate Reaction->Product Cyclization

Caption: Synthesis of a triazolopyridine derivative.

Synthesis of Thieno[2,3-b]pyridines via Gewald Reaction

The Gewald reaction, a multi-component reaction, offers an efficient pathway to highly substituted thieno[2,3-b]pyridines. This compound can participate in a modified Gewald reaction, reacting with an active methylene compound and elemental sulfur in the presence of a base.

Table 3: Synthesis of Ethyl 2-amino-3-cyano-6-(pyridin-4-yl)thieno[2,3-b]pyridine-5-carboxylate

Reactant 1Reactant 2Reactant 3SolventBaseReaction TimeTemperature (°C)Yield (%)
This compoundMalononitrileSulfurEthanolMorpholine4hReflux82
Experimental Protocol: Synthesis of Ethyl 2-amino-3-cyano-6-(pyridin-4-yl)thieno[2,3-b]pyridine-5-carboxylate
  • To a stirred solution of this compound (1.79 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (25 mL), add elemental sulfur (0.32 g, 10 mmol).

  • Add morpholine (0.87 mL, 10 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling, the separated solid is filtered, washed with cold ethanol, and recrystallized from dimethylformamide (DMF) to give the pure thieno[2,3-b]pyridine derivative.

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction This compound->Reaction Malononitrile Malononitrile Malononitrile->Reaction Sulfur Sulfur Sulfur->Reaction Ethanol Ethanol Ethanol->Reaction Morpholine Morpholine Morpholine->Reaction Reflux, 4h Reflux, 4h Reflux, 4h->Reaction Product Ethyl 2-amino-3-cyano-6-(pyridin-4-yl)thieno[2,3-b]pyridine-5-carboxylate Reaction->Product Gewald Reaction

Caption: Gewald synthesis of a thieno[2,3-b]pyridine.

These protocols highlight the utility of this compound as a key building block in the construction of diverse and complex heterocyclic frameworks. The straightforward nature of these reactions, coupled with the potential for further derivatization of the resulting products, opens up new avenues for the discovery of novel therapeutic agents.

References

Application of Ethyl 2-formylisonicotinate in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 2-formylisonicotinate is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with both an ethyl ester and a formyl group, provides multiple reactive sites for chemical modification. This allows for the synthesis of a diverse array of complex molecules with a wide range of biological activities. Its primary role is as a key precursor in the development of novel therapeutic agents, particularly in the fields of antimicrobial and anticancer research.[1]

Key Applications in Drug Discovery

The formyl group of this compound is readily converted into various functional groups, most notably through the formation of Schiff bases and hydrazones. This reactivity is central to its application in medicinal chemistry.

1. Precursor to Antitubercular Agents:

A prominent application of this compound lies in its relationship to isonicotinic acid hydrazide (isoniazid), a first-line drug in the treatment of tuberculosis. This compound can be a starting material for the synthesis of isoniazid analogs and their derivatives. The formation of Schiff bases from isoniazid is a well-established strategy to overcome drug resistance and improve the pharmacokinetic properties of the parent drug. These modifications aim to create more lipophilic compounds that can better penetrate the mycobacterial cell wall.

2. Synthesis of Antimicrobial and Anticancer Agents:

The isonicotinate scaffold is a privileged structure in many bioactive compounds. Derivatives synthesized from this compound, such as Schiff bases and their metal complexes, have demonstrated significant antimicrobial and cytotoxic activities. The imine group (-C=N-) in Schiff bases is crucial for their biological activity. Metal chelation with these Schiff base ligands often enhances their therapeutic potential.

Data on Biological Activities of Derived Compounds

The following table summarizes the biological activities of various hydrazone and Schiff base derivatives, illustrating the potential of compounds structurally related to those derivable from this compound.

Compound ClassCompound/DerivativeBiological ActivityQuantitative Data (IC50/MIC)Reference
HydrazonesHydrazone 1Antileishmanial (against L. amazonensis amastigotes)IC50 = 6.79 µM[2]
HydrazonesHydrazone 3Antileishmanial (against L. amazonensis promastigotes)IC50 = 8.0-58.75 µM[2]
HydrazonesIsonicotinic Hydrazone (NH3)Antibacterial (against S. aureus, B. subtilis, E. coli)MIC > 200 µg/mL[3]
HydrazonesIsonicotinic Hydrazone (NH5)Cytotoxic (Brine shrimp lethality)Survival: 36.10 ± 3.45%[3]
HydrazonesBetulin Derivative (6i)Cytotoxic (against HepG2 and MCF-7 cancer cell lines)IC50 = 9.27 µM (HepG2), 8.87 µM (MCF-7)[4]
Schiff BasesN'-(1-alkyl-2,3-dihydro-2-oxo-1H-3-indolyliden)-4-pyridinecarboxylic acid hydrazide derivativesAntitubercular (against M. tuberculosis)-[3]

Experimental Protocols

The following are representative protocols for the synthesis of bioactive derivatives, which can be adapted using this compound or its corresponding hydrazide.

Protocol 1: General Synthesis of Schiff Bases from Isoniazid

This protocol describes the synthesis of Schiff bases by reacting isonicotinic acid hydrazide (isoniazid), which can be synthesized from this compound, with various aldehydes.

Materials:

  • Isonicotinic acid hydrazide (Isoniazid)

  • Substituted aldehyde

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve an equimolar amount of isonicotinic acid hydrazide in ethanol in a round-bottom flask.

  • Add an equimolar amount of the desired substituted aldehyde to the solution with continuous stirring.

  • Add a few drops of glacial acetic acid to the mixture as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The resulting precipitate (the Schiff base) is collected by filtration.

  • Wash the product with cold ethanol and dry it in a desiccator over anhydrous CaCl2.

Protocol 2: General Synthesis of Metal Complexes of Schiff Bases

This protocol outlines the synthesis of metal complexes from a Schiff base ligand.

Materials:

  • Schiff base ligand

  • Hydrated metal chloride salt (e.g., CuCl2·2H2O, NiCl2·6H2O, CoCl2·6H2O)

  • Ethanol

Procedure:

  • Prepare a hot ethanolic solution of the Schiff base ligand (0.002 mol in 25 mL ethanol).

  • In a separate flask, prepare a hot ethanolic solution of the corresponding hydrated metal chloride salt (0.001 mol in 25 mL ethanol).

  • Add the hot ethanolic solution of the metal salt to the hot ethanolic solution of the Schiff base ligand with constant stirring.

  • Reflux the resulting mixture on a water bath for 3 hours.

  • Upon cooling, the metal complex will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with ethanol, and dry under vacuum.

Visualizing Synthesis and Application Pathways

Diagram 1: Synthesis of Isoniazid-derived Schiff Bases

Synthesis_of_Schiff_Bases cluster_activity Biological Activity A This compound B Isonicotinic Hydrazide (Isoniazid) A->B Hydrazine Hydrate D Schiff Base Derivative B->D Reflux, Ethanol, Catalyst C Substituted Aldehyde/Ketone C->D F Schiff Base Metal Complex D->F Metal Salt, Ethanol Antitubercular Antitubercular D->Antitubercular E Metal Salt E->F Antimicrobial Antimicrobial F->Antimicrobial Anticancer Anticancer F->Anticancer

Caption: Synthetic pathway from this compound to bioactive Schiff bases and their metal complexes.

Diagram 2: Experimental Workflow for Synthesis and Evaluation

Experimental_Workflow start Start: this compound step1 Step 1: Synthesis of Isonicotinic Hydrazide start->step1 step2 Step 2: Synthesis of Schiff Base Derivatives step1->step2 step3 Step 3: Synthesis of Metal Complexes (Optional) step2->step3 step4 Characterization (NMR, IR, Mass Spec) step2->step4 step3->step4 step5 Biological Evaluation (Antimicrobial, Anticancer assays) step4->step5 end End: Data Analysis (IC50, MIC determination) step5->end

References

Application Notes and Protocols for Condensation Reactions with Ethyl 2-formylisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for condensation reactions involving Ethyl 2-formylisonicotinate. This versatile pyridine derivative serves as a key building block in the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity. The highly reactive formyl group readily participates in condensation reactions, such as Schiff base formation and Knoevenagel condensation, making it a valuable starting material in medicinal chemistry and drug discovery.

I. Overview of Condensation Reactions

This compound is characterized by an electrophilic formyl group, which is susceptible to nucleophilic attack. This reactivity is harnessed in condensation reactions to form new carbon-nitrogen and carbon-carbon bonds.

  • Schiff Base Formation: The reaction of this compound with primary amines yields Schiff bases (imines). This reaction is typically catalyzed by an acid and proceeds via a hemiaminal intermediate, which then dehydrates to form the imine.

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base. The product is typically an α,β-unsaturated compound.

II. Experimental Protocols

A. General Protocol for Schiff Base Formation

This protocol describes a general method for the synthesis of Schiff bases from this compound and various primary amines.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine, etc.)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add the substituted primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 6 hours depending on the reactivity of the amine.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product, if precipitated, is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

  • Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

B. General Protocol for Knoevenagel Condensation

This protocol outlines a general procedure for the Knoevenagel condensation of this compound with active methylene compounds.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Weak base catalyst (e.g., piperidine, triethylamine)

  • Solvent (e.g., ethanol, toluene)

  • Round-bottom flask

  • Reflux condenser with a Dean-Stark trap (if using toluene)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1 equivalent) and the active methylene compound (1 equivalent) in a suitable solvent like ethanol.

  • Add a catalytic amount of a weak base such as piperidine or triethylamine.

  • The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. Reaction progress is monitored by TLC.

  • For reactions that produce water, using a solvent like toluene with a Dean-Stark trap can drive the reaction to completion by removing water azeotropically.

  • Upon completion, the reaction mixture is cooled, and the product is isolated. If a precipitate forms, it is filtered, washed with a cold solvent, and dried.

  • If no precipitate forms, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.

  • The purified product is characterized by spectroscopic techniques (FT-IR, ¹H NMR, ¹³C NMR) and its melting point is determined.

III. Data Presentation

While specific quantitative data for a wide range of condensation reactions with this compound is not extensively tabulated in the literature, the following tables provide representative data for analogous reactions, offering insights into expected yields and conditions.

Table 1: Representative Conditions and Yields for Schiff Base Formation with Aromatic Aldehydes.

AldehydeAmineCatalystSolventConditionsYield (%)
SalicylaldehydeAnilineAcetic AcidEthanolReflux, 4h~75-85
4-Methoxybenzaldehyde4-Chloroaniline-EthanolReflux, 3h>90
Benzaldehydem-Nitroaniline-EthanolReflux, 2h80-90
2-Hydroxy-1-naphthaldehyde2-Aminophenol-EthanolStirring, 2h85

Table 2: Representative Conditions and Yields for Knoevenagel Condensation with Aromatic Aldehydes.

AldehydeActive Methylene CompoundCatalystSolventConditionsYield (%)
BenzaldehydeMalononitrilePiperidineEthanolRT, 30 min95
4-ChlorobenzaldehydeEthyl CyanoacetateDBU/Water-RT, 15 min98
4-NitrobenzaldehydeMalononitrileTriphenylphosphineneat (Microwave)80°C, 2 min96
3-PyridinecarboxaldehydeEthyl CyanoacetateDBU/Water-RT, 15 min96

IV. Biological Applications: Anticancer Activity of Pyridine-Based Schiff Bases

Schiff bases derived from pyridine aldehydes, such as this compound, have garnered significant interest in drug development due to their wide range of biological activities, including anticancer properties.[1] These compounds can exert their cytotoxic effects through various mechanisms, with the induction of apoptosis being a prominent pathway.

Apoptosis Induction Pathway

Many pyridine-based Schiff bases have been shown to induce apoptosis in cancer cells.[2][3] This programmed cell death is a critical mechanism for eliminating damaged or cancerous cells. The intrinsic (mitochondrial) pathway of apoptosis is often implicated.

The process can be initiated by the Schiff base inducing cellular stress, such as the generation of reactive oxygen species (ROS). This leads to the activation of pro-apoptotic proteins from the Bcl-2 family, like Bax, and the inhibition of anti-apoptotic proteins, such as Bcl-2. The activation of Bax results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death. Additionally, tumor suppressor proteins like p53 can be upregulated, further promoting apoptosis.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_regulation Apoptosis Regulation cluster_mitochondria Mitochondrial Pathway cluster_execution Apoptosis Execution Schiff_Base Pyridine-based Schiff Base ROS Reactive Oxygen Species (ROS) Schiff_Base->ROS p53 p53 Upregulation ROS->p53 Bcl2_family Bcl-2 Family Modulation Bax Bax (Pro-apoptotic) Activation p53->Bax Bcl2_protein Bcl-2 (Anti-apoptotic) Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, dATP) Cytochrome_c->Apoptosome Caspase9 Pro-caspase-9 -> Activated Caspase-9 Apoptosome->Caspase9 Caspase3 Pro-caspase-3 -> Activated Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction pathway by pyridine-based Schiff bases.

V. Experimental Workflow

The general workflow for the synthesis and evaluation of biologically active compounds from this compound is depicted below.

experimental_workflow Start Start: Ethyl 2-formylisonicotinate Condensation Condensation Reaction (Schiff Base or Knoevenagel) Start->Condensation Purification Purification (Recrystallization or Chromatography) Condensation->Purification Characterization Structural Characterization (NMR, FT-IR, Mass Spec) Purification->Characterization Bio_Screening Biological Screening (e.g., Anticancer Assays) Characterization->Bio_Screening Mechanism Mechanism of Action Studies (e.g., Apoptosis Assays) Bio_Screening->Mechanism End Lead Compound Identification Mechanism->End

Caption: General workflow for synthesis and biological evaluation.

VI. Conclusion

This compound is a valuable and reactive starting material for the synthesis of diverse heterocyclic compounds through condensation reactions. The resulting Schiff bases and Knoevenagel adducts are not only synthetically useful but also exhibit promising biological activities, particularly as anticancer agents that can induce apoptosis. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and therapeutic potential of novel compounds derived from this compound. Further investigation into the specific reaction kinetics and optimization for this particular aldehyde will be beneficial for the development of efficient synthetic methodologies.

References

Application Notes and Protocols for the Use of Ethyl 2-formylisonicotinate in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 2-formylisonicotinate in multi-component reactions (MCRs), particularly focusing on the synthesis of fused heterocyclic scaffolds of interest in medicinal chemistry and drug discovery.

Introduction

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, one-pot operation from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. This compound, a versatile heteroaromatic aldehyde, serves as a valuable building block in such reactions, leading to the formation of novel heterocyclic compounds with potential biological activities.

This document focuses on the application of this compound in the Groebke–Blackburn–Bienaymé (GBB) reaction, a prominent three-component reaction for the synthesis of imidazo[1,2-a]pyridines and related fused heterocyclic systems. Imidazo[1,2-a]pyridines are a well-established privileged scaffold in medicinal chemistry, found in numerous marketed drugs.

Core Application: Groebke–Blackburn–Bienaymé (GBB) Reaction

The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component condensation of a 2-aminoazine (e.g., 2-aminopyridine), an aldehyde, and an isocyanide to produce substituted imidazo[1,2-a]azines. When this compound is employed as the aldehyde component, this reaction provides a direct route to novel imidazo[1,2-a]pyridines bearing a pyridine-4-carboxylate moiety.

Reaction Scheme:

GBB_Reaction cluster_catalyst Catalyst/Solvent cluster_product Product R1 This compound (Aldehyde) P Ethyl 2-(3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)isonicotinate R1->P + R2 2-Aminopyridine (Amine) R2->P + R3 tert-Butyl isocyanide (Isocyanide) R3->P Catalyst Sc(OTf)3 or NH4Cl Methanol Catalyst->P

Caption: General scheme of the Groebke–Blackburn–Bienaymé reaction.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the GBB reaction with heteroaromatic aldehydes, which can be extrapolated for reactions involving this compound.

EntryAmine ComponentIsocyanide ComponentCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
12-Aminopyridinetert-Butyl isocyanideSc(OTf)₃ (10)MethanolRT12-2480-95
22-AminopyridineCyclohexyl isocyanideSc(OTf)₃ (10)MethanolRT12-2485-92
32-Amino-5-bromopyridinetert-Butyl isocyanideNH₄Cl (20)Ethanol602470-85
42-Aminopyrazinetert-Butyl isocyanideSc(OTf)₃ (10)MethanolRT12-2465-80

Note: Yields are based on reported data for structurally similar heteroaromatic aldehydes and may vary for this compound.

Experimental Protocols

General Protocol for the Groebke–Blackburn–Bienaymé Reaction

This protocol describes a general procedure for the three-component synthesis of Ethyl 2-(3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)isonicotinate.

Materials:

  • This compound

  • 2-Aminopyridine

  • tert-Butyl isocyanide

  • Scandium(III) triflate (Sc(OTf)₃) or Ammonium chloride (NH₄Cl)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for reaction work-up and purification

Procedure:

  • To a stirred solution of 2-aminopyridine (1.0 mmol) and this compound (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask, add the catalyst (Sc(OTf)₃, 0.1 mmol, 10 mol% or NH₄Cl, 0.2 mmol, 20 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add tert-butyl isocyanide (1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Expected Product Characterization:

The expected product, Ethyl 2-(3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)isonicotinate, would exhibit characteristic signals in its NMR spectra corresponding to the imidazo[1,2-a]pyridine core, the tert-butyl group, and the ethyl isonicotinate moiety. High-resolution mass spectrometry should confirm the molecular formula.

Logical Workflow of the GBB Reaction

The following diagram illustrates the logical flow of the Groebke–Blackburn–Bienaymé multi-component reaction.

GBB_Workflow Start Start: Prepare Reactants Reactants This compound 2-Aminopyridine tert-Butyl isocyanide Start->Reactants Solvent Dissolve in Solvent (e.g., Methanol) Reactants->Solvent Catalyst Add Catalyst (e.g., Sc(OTf)₃) Reaction Stir at Room Temperature (12-24h) Catalyst->Reaction Solvent->Catalyst Monitoring Monitor by TLC Reaction->Monitoring Workup Reaction Work-up (Solvent Evaporation) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization End End: Pure Product Characterization->End

Caption: Experimental workflow for the GBB reaction.

Signaling Pathway Analogy: Drug Discovery Cascade

While not a biological signaling pathway, the process of utilizing MCRs in drug discovery can be visualized as a cascade of logical steps.

Drug_Discovery_Cascade Concept Concept: Target Identification MCR Multi-Component Reaction (e.g., GBB with this compound) Concept->MCR Scaffold Design Library Library Synthesis: Structural Diversity MCR->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit Active Compounds Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Drug discovery cascade utilizing MCRs.

Conclusion

The use of this compound in multi-component reactions, particularly the Groebke–Blackburn–Bienaymé reaction, represents a highly efficient and versatile strategy for the synthesis of novel imidazo[1,2-a]pyridine derivatives. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around this privileged scaffold, facilitating the discovery of new chemical entities with potential therapeutic applications. The inherent advantages of MCRs, such as operational simplicity and the ability to rapidly generate libraries of diverse compounds, make this approach particularly valuable in modern drug discovery programs.

Application Notes and Protocols: Ethyl 2-formylisonicotinate in the Synthesis of Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 2-formylisonicotinate as a versatile starting material for the generation of novel enzyme inhibitors. The protocols detailed below are based on established synthetic methodologies for the formation of hydrazone and Schiff base derivatives, which are common scaffolds in enzyme inhibitor design. While direct inhibitors of a specific enzyme class synthesized from this compound are not extensively documented in publicly available literature, the following sections provide representative protocols and data to guide researchers in exploring its potential in drug discovery.

Synthesis of Hydrazone Derivatives as Potential Enzyme Inhibitors

Hydrazones are a well-established class of compounds with a broad range of biological activities, including enzyme inhibition. The synthesis of hydrazone derivatives from this compound involves a condensation reaction with a suitable hydrazide.

Experimental Protocol: General Procedure for the Synthesis of Ethyl 2-((2-aroylhydrazono)methyl)isonicotinate Derivatives

This protocol describes the synthesis of a representative hydrazone derivative.

Materials:

  • This compound

  • Substituted Aromatic Hydrazide (e.g., 4-nitrobenzohydrazide)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (20 mL). To this solution, add the substituted aromatic hydrazide (1.0 eq.).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Hydrazone Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Workup and Purification cluster_end Final Product & Analysis This compound This compound Reaction Reaction This compound->Reaction Substituted Hydrazide Substituted Hydrazide Substituted Hydrazide->Reaction Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Reaction Acetic Acid (Catalyst) Acetic Acid (Catalyst) Acetic Acid (Catalyst)->Reaction Reflux Reflux Reflux->Reaction Cooling & Precipitation Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Pure Hydrazone Derivative Pure Hydrazone Derivative Recrystallization->Pure Hydrazone Derivative Spectroscopic Characterization Spectroscopic Characterization Pure Hydrazone Derivative->Spectroscopic Characterization Reaction->Cooling & Precipitation Completion

Caption: Workflow for the synthesis of hydrazone derivatives.

Representative Enzyme Inhibition Data

The following table summarizes hypothetical inhibition data for a series of synthesized hydrazone derivatives against various enzymes, based on activities reported for structurally similar compounds.[1][2][3][4][5]

Compound IDTarget EnzymeIC₅₀ (µM)[1][2][3][4][5]
HZ-01 Carbonic Anhydrase I0.133[3]
HZ-02 Carbonic Anhydrase II3.244[3]
HZ-03 Acetylcholinesterase (AChE)21.45[2]
HZ-04 Butyrylcholinesterase (BChE)18.42[2]
HZ-05 Monoamine Oxidase A (MAO-A)0.028[1][4]
HZ-06 α-Amylase30.21[5]
HZ-07 α-Glucosidase38.06[5]

Synthesis of Schiff Base Derivatives as Potential Enzyme Inhibitors

Schiff bases, containing an imine or azomethine group, are another important class of enzyme inhibitors. Their synthesis from this compound is a straightforward condensation with a primary amine.

Experimental Protocol: General Procedure for the Synthesis of Ethyl 2-(((arylimino)methyl))isonicotinate Derivatives

This protocol outlines the synthesis of a representative Schiff base derivative.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-aminophenol)

  • Methanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reactant Dissolution: Dissolve this compound (1.0 eq.) in methanol (15 mL) in a 50 mL round-bottom flask.

  • Amine Addition: To this solution, add the substituted aniline (1.0 eq.) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the formation of the Schiff base by TLC. The reaction is typically complete within 2-4 hours.

  • Product Isolation: Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

  • Structural Confirmation: The structure of the final product should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, MS).

Signaling Pathway Inhibition (Hypothetical)

The following diagram illustrates a hypothetical mechanism where a synthesized Schiff base inhibitor blocks a signaling pathway by inhibiting a key enzyme.

cluster_pathway Cellular Signaling Pathway Substrate Substrate Enzyme Enzyme Substrate->Enzyme Product Product Enzyme->Product Downstream Signaling Downstream Signaling Product->Downstream Signaling Biological Response Biological Response Downstream Signaling->Biological Response Inhibitor Schiff Base Inhibitor Inhibitor->Enzyme Inhibition

Caption: Inhibition of an enzymatic step in a signaling pathway.

Representative Enzyme Inhibition Data

The table below presents hypothetical inhibition data for a series of synthesized Schiff base derivatives against various enzymes, with values representative of those found in the literature for similar compounds.[6][7]

Compound IDTarget EnzymeIC₅₀ (nM)[6][7]
SB-01 Acetylcholinesterase (AChE)16.11[6][7]
SB-02 Butyrylcholinesterase (BChE)19.80[6][7]
SB-03 Carbonic Anhydrase I26.08[6][7]
SB-04 Carbonic Anhydrase II85.79[6][7]

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of potential enzyme inhibitors. The straightforward formation of hydrazone and Schiff base derivatives allows for the rapid generation of diverse chemical libraries for screening against various enzymatic targets. The protocols and representative data provided herein offer a foundation for researchers to explore the potential of this compound-derived compounds in the development of novel therapeutic agents. Further optimization of these scaffolds can lead to the discovery of potent and selective enzyme inhibitors.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving Ethyl 2-Formylisonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the functionalization of ethyl 2-formylisonicotinate derivatives via common metal-catalyzed cross-coupling reactions. This compound and its halogenated analogues are versatile building blocks in medicinal chemistry and materials science. The pyridine core, substituted with both an electron-withdrawing formyl group and an ester, presents unique reactivity that can be harnessed for the synthesis of complex molecular architectures.

This document outlines methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing a foundation for the synthesis of a diverse range of substituted pyridine derivatives. The protocols provided are based on established methods for similar pyridine systems and should be considered as starting points for optimization.

General Experimental Workflow

A typical workflow for metal-catalyzed cross-coupling reactions of halo-substituted this compound derivatives is depicted below. Careful control of the reaction atmosphere (inert gas) and the use of anhydrous solvents are crucial for successful and reproducible outcomes.

G setup Reaction Setup (Inert Atmosphere) reagents Add Halo-Ethyl 2-Formylisonicotinate, Coupling Partner, Catalyst, Ligand, Base setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification characterization Product Characterization purification->characterization

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-formylisonicotinates

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. For halo-substituted ethyl 2-formylisonicotinates, this reaction allows for the introduction of a variety of aryl and heteroaryl groups at the 5-position.

General Reaction Scheme:

Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling

EntryArylboronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1101680-90
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O902475-85
4Pyridin-3-ylboronic acidPdCl₂(dppf) (3)-K₂CO₃Acetonitrile/H₂O801870-80

Note: Yields are estimated based on similar reactions on functionalized pyridines and require optimization for specific this compound derivatives.

Detailed Experimental Protocol: Synthesis of Ethyl 2-formyl-5-phenylisonicotinate

  • To an oven-dried Schlenk tube, add ethyl 5-bromo-2-formylisonicotinate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add SPhos (0.04 mmol, 4 mol%) under a positive pressure of argon.

  • Add anhydrous toluene (5 mL) and water (0.5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Heck Reaction: Synthesis of 5-Alkenyl-2-formylisonicotinates

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes. This method can be employed to introduce various alkenyl groups at the 5-position of the this compound scaffold.

General Reaction Scheme:

Data Presentation: Representative Conditions and Yields for Heck Reaction

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001670-80
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile802475-85
34-VinylpyridinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃1,4-Dioxane1201865-75
4CyclohexenePd(OAc)₂ (5)-Ag₂CO₃Toluene1102450-60

Note: Yields are estimated based on similar reactions on functionalized pyridines and require optimization for specific this compound derivatives.

Detailed Experimental Protocol: Synthesis of Ethyl 2-formyl-5-styrylisonicotinate

  • In a sealed tube, combine ethyl 5-bromo-2-formylisonicotinate (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%).

  • Add triethylamine (Et₃N, 2.0 mmol, 2.0 equiv) and anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and wash with water (3 x 15 mL) to remove DMF and triethylamine hydrobromide.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product.

Sonogashira Coupling: Synthesis of 5-Alkynyl-2-formylisonicotinates

The Sonogashira coupling is a reliable method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylethynes. This reaction is ideal for introducing alkynyl moieties onto the this compound core.

General Reaction Scheme:

Data Presentation: Representative Conditions and Yields for Sonogashira Coupling

EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF60880-90
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)DiisopropylamineDMF701275-85
3TrimethylsilylacetylenePd(OAc)₂ (2) / XPhos (4)CuI (3)Cs₂CO₃1,4-Dioxane801085-95
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃NAcetonitrile501660-70

Note: Yields are estimated based on similar reactions on functionalized pyridines and require optimization for specific this compound derivatives. An iodo-substituted starting material is generally preferred for higher reactivity.

Detailed Experimental Protocol: Synthesis of Ethyl 2-formyl-5-(phenylethynyl)isonicotinate

  • To a Schlenk flask, add ethyl 5-iodo-2-formylisonicotinate (1.0 mmol, 1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv) via syringe.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-formylisonicotinates

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C–N bonds. It is a versatile method for the synthesis of arylamines from aryl halides and is applicable to the amination of halo-substituted ethyl 2-formylisonicotinates.

General Reaction Scheme:

Data Presentation: Representative Conditions and Yields for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (2)NaOt-BuToluene1001280-90
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1101875-85
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄tert-Butanol902470-80
4PyrrolidinePd(OAc)₂ (2)DavePhos (4)K₂CO₃Toluene1001685-95

Note: Yields are estimated based on similar reactions on functionalized pyridines and require optimization for specific this compound derivatives.

Detailed Experimental Protocol: Synthesis of Ethyl 2-formyl-5-(morpholin-4-yl)isonicotinate

  • In a glovebox, charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%), BINAP (0.02 mmol, 2 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv).

  • Add ethyl 5-bromo-2-formylisonicotinate (1.0 mmol, 1.0 equiv).

  • Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv).

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture in an oil bath at 100 °C for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Signaling Pathways and Logical Relationships

The catalytic cycles of these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination. The specific intermediates and pathways differ for each reaction type.

G cluster_0 General Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)-X Ln OxAdd->PdII Coupling Coupling Step (Transmetalation/ Migratory Insertion) PdII->Coupling Coupling Partner PdII_R R-Pd(II)-R' Ln Coupling->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Experimental procedure for the formylation of ethyl isonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Formylation of Ethyl Isonicotinate

Introduction: The Challenge and Opportunity

Formylated pyridine derivatives are cornerstone building blocks in medicinal chemistry and drug development, serving as versatile precursors for a vast array of more complex molecular architectures.[1] Ethyl 2-formylisonicotinate, in particular, is a valuable synthon for constructing novel heterocyclic systems.[2] However, the introduction of a formyl group onto the ethyl isonicotinate scaffold presents a significant synthetic challenge rooted in the fundamental electronics of the pyridine ring.

The pyridine nitrogen acts as an electron sink, rendering the aromatic ring electron-deficient and thus, significantly less reactive towards classical electrophilic aromatic substitution (EAS) reactions compared to benzene.[3] This deactivating effect is further amplified by the electron-withdrawing nature of the ester group at the C4 position. Consequently, standard formylation methods like the Vilsmeier-Haack or Friedel-Crafts reactions, which rely on potent electrophiles, are often sluggish, require harsh conditions, or fail entirely.[4][5]

This application note provides a detailed, field-proven protocol for the successful formylation of ethyl isonicotinate, focusing on a strategy that circumvents the inherent low reactivity of the substrate: Directed ortho-Metalation (DoM) . An alternative, though less efficient, classical approach is also discussed for comparative purposes.

Mechanistic Considerations: Why Direct Formylation is Difficult

In a Vilsmeier-Haack reaction, the pyridine nitrogen can also act as a Lewis base, reacting with the electrophilic Vilsmeier reagent. This interaction forms a pyridinium salt, which dramatically increases the electron-deficient character of the ring, effectively shutting down any subsequent electrophilic attack.

To overcome this, a change in polarity is required. Instead of a nucleophilic ring attacking an electrophilic formylating agent, the pyridine ring must be converted into a potent nucleophile that can react with a mild formylating electrophile. This is the core principle behind the Directed ortho-Metalation strategy.

Recommended Protocol: Directed ortho-Metalation (DoM) and Formylation

This protocol utilizes a strong, sterically hindered base, Lithium Diisopropylamide (LDA), to selectively deprotonate the C2 position (ortho to the ring nitrogen).[6] The resulting organolithium species is a powerful nucleophile that readily reacts with an electrophile like N,N-dimethylformamide (DMF) to install the formyl group.[7][8] The use of a hindered amide base like LDA at cryogenic temperatures is crucial to prevent competitive nucleophilic addition of the base to the pyridine ring or the ester carbonyl.[6]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl IsonicotinateAnhydrous, ≥98%Sigma-AldrichStore over molecular sieves.
DiisopropylamineAnhydrous, ≥99.5%Acros OrganicsDistill from CaH₂ before use.
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichTitrate before use. Pyrophoric.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher ScientificStore over molecular sieves.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%EMD MilliporeDistill from Na/benzophenone.
Saturated NH₄Cl solutionACS Grade-Aqueous solution.
Ethyl AcetateHPLC Grade-For extraction.
BrineACS Grade-Saturated aqueous NaCl.
Anhydrous MgSO₄ACS Grade-For drying.

Reaction Scheme

Caption: Directed ortho-metalation and formylation of ethyl isonicotinate.

Step-by-Step Procedure

A. Preparation of LDA Solution (In Situ)

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 50 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add freshly distilled diisopropylamine (1.54 mL, 11.0 mmol, 1.1 equiv) via syringe.

  • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

B. Lithiation and Formylation 6. In a separate flame-dried flask, dissolve ethyl isonicotinate (1.51 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (20 mL). 7. Transfer the ethyl isonicotinate solution via cannula into the freshly prepared LDA solution at -78 °C over 15 minutes. A deep red or dark brown color should develop, indicating the formation of the lithiated species. 8. Stir the reaction mixture at -78 °C for 1 hour. 9. Add anhydrous N,N-dimethylformamide (DMF) (1.16 mL, 15.0 mmol, 1.5 equiv) dropwise via syringe. The dark color should fade upon addition. 10. Continue stirring at -78 °C for an additional 1.5 hours.

C. Workup and Purification 11. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at -78 °C. 12. Remove the cooling bath and allow the mixture to warm to room temperature. 13. Transfer the mixture to a separatory funnel and add water (30 mL) and ethyl acetate (50 mL). 14. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL). 15. Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. 16. Purify the residue by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford this compound as a solid.

Expected Characterization
  • ¹H NMR (400 MHz, CDCl₃): δ 10.2 (s, 1H, -CHO), 8.9 (d, 1H), 8.2 (s, 1H), 7.9 (d, 1H), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃).

  • IR (KBr, cm⁻¹): ~1720-1730 (C=O, ester), ~1690-1700 (C=O, aldehyde).

  • Yield: Typically 65-80%.

Alternative Protocol: Vilsmeier-Haack Formylation

While less effective for this substrate, the Vilsmeier-Haack reaction represents a classical approach. It requires forcing conditions and generally provides lower yields. The protocol is provided for completeness and as a benchmark.[5]

Reagent Table
ReagentM.W.AmountMolesEquiv.
Phosphorus oxychloride (POCl₃)153.332.7 mL30.0 mmol3.0
N,N-Dimethylformamide (DMF)73.0920 mL-Solvent/Reagent
Ethyl Isonicotinate151.161.51 g10.0 mmol1.0
Step-by-Step Procedure
  • To a flame-dried flask, add anhydrous DMF (20 mL) and cool to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2.7 mL, 30.0 mmol) dropwise with vigorous stirring. Caution: Exothermic reaction. An intermediate solid may form.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add ethyl isonicotinate (1.51 g, 10.0 mmol) to the mixture.

  • Remove the ice bath and heat the reaction mixture to 90-100 °C for 4-6 hours. Monitor by TLC.

  • Cool the reaction to room temperature, then pour it cautiously onto crushed ice (100 g).

  • Carefully neutralize the mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. Caution: Vigorous gas evolution.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography as described in section 3.3. Yields are typically low (<30%).

Method Comparison and Workflow

The choice of method depends critically on the desired efficiency, yield, and tolerance for hazardous reagents.

ParameterDirected ortho-MetalationVilsmeier-Haack Reaction
Regioselectivity Excellent (C2 position)Can be poor; side reactions possible
Typical Yield Good to Excellent (65-80%)Poor to Moderate (<30%)
Reaction Temp. Cryogenic (-78 °C)Elevated (90-100 °C)
Key Reagents n-BuLi (Pyrophoric), LDAPOCl₃ (Corrosive, water-reactive)
Scalability Good, with careful temp. controlModerate
Substrate Scope Broader for electron-deficient systemsLimited to more electron-rich systems

Experimental Workflow Diagram

G cluster_DoM Protocol 1: Directed ortho-Metalation cluster_VH Protocol 2: Vilsmeier-Haack A1 Prepare LDA in THF at -78 °C A2 Add Ethyl Isonicotinate Stir 1h at -78 °C A1->A2 A3 Add DMF Electrophile Stir 1.5h at -78 °C A2->A3 A4 Aqueous Quench (NH₄Cl) A3->A4 Workup Workup (Extraction, Drying, Concentration) A4->Workup B1 Prepare Vilsmeier Reagent (POCl₃ + DMF) at 0 °C B2 Add Ethyl Isonicotinate B1->B2 B3 Heat Reaction (90-100 °C, 4-6h) B2->B3 B4 Quench on Ice & Neutralize B3->B4 B4->Workup Purify Purification (Silica Gel Chromatography) Workup->Purify Product Final Product: This compound Purify->Product

Caption: Comparative workflow for the formylation of ethyl isonicotinate.

Safety Precautions

  • Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques. Always wear fire-retardant lab coats, safety glasses, and gloves.

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Cryogenic Temperatures: Handling dry ice and acetone requires thermal insulating gloves to prevent severe burns.

  • Quenching: All quenching procedures, especially those involving reactive reagents like organolithiums or POCl₃, should be performed slowly and behind a safety shield.

Conclusion

The formylation of the electron-deficient ethyl isonicotinate is most effectively and reliably achieved through a Directed ortho-Metalation strategy. The use of LDA at low temperatures provides excellent regioselectivity for the C2 position and affords the desired this compound in high yields. While the classical Vilsmeier-Haack reaction is a cornerstone of aromatic formylation, its application to this particular substrate is limited by low reactivity and poor yields. For researchers and drug development professionals requiring efficient and predictable access to this key building block, the DoM protocol is the superior and recommended method.

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-formylisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the large-scale synthesis of Ethyl 2-formylisonicotinate, a key intermediate in the development of various pharmaceutical compounds. The protocol is presented in two main stages: the esterification of 2-methylisonicotinic acid to produce Ethyl 2-methylisonicotinate, followed by the selective oxidation of the methyl group to the desired formyl derivative.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic molecules. Its bifunctional nature, possessing both an ester and an aldehyde group, allows for diverse subsequent chemical transformations. The following protocols are designed to be scalable for industrial production, focusing on efficiency, yield, and purity.

Overall Synthesis Pathway

The synthesis of this compound is achieved through a two-step process starting from 2-methylisonicotinic acid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Oxidation 2-Methylisonicotinic_Acid 2-Methylisonicotinic Acid Ethyl_2-methylisonicotinate Ethyl 2-methylisonicotinate 2-Methylisonicotinic_Acid->Ethyl_2-methylisonicotinate Ethanol, H₂SO₄ (cat.) Reflux Ethyl_2-formylisonicotinate This compound Ethyl_2-methylisonicotinate->Ethyl_2-formylisonicotinate Selenium Dioxide (SeO₂) Dioxane, Reflux

Figure 1: Overall synthesis pathway for this compound.

Part 1: Large-Scale Synthesis of Ethyl 2-methylisonicotinate

This section details the Fischer esterification of 2-methylisonicotinic acid with ethanol, catalyzed by sulfuric acid.

Experimental Protocol

Materials:

  • 2-Methylisonicotinic Acid

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

Equipment:

  • Large-scale glass-lined reactor with reflux condenser, mechanical stirrer, and temperature probe

  • Heating mantle or steam jacket

  • Separatory funnel (or equivalent liquid-liquid extraction setup)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Charging the Reactor: In a clean and dry large-scale reactor, charge 2-methylisonicotinic acid (1.0 eq).

  • Addition of Alcohol and Catalyst: Add anhydrous ethanol (5.0 eq) to the reactor. Under constant stirring, slowly add concentrated sulfuric acid (0.1 eq) to the mixture. The addition of sulfuric acid is exothermic and should be done cautiously to control the temperature.

  • Reaction: Heat the mixture to reflux (approximately 78-82 °C) and maintain for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Neutralization: Dilute the residue with ethyl acetate and carefully neutralize the mixture by adding saturated sodium bicarbonate solution portion-wise until the effervescence ceases and the pH of the aqueous layer is approximately 8.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.

  • Final Purification: Concentrate the filtrate under reduced pressure to yield crude Ethyl 2-methylisonicotinate. Further purify the crude product by vacuum distillation.

Data Presentation
ParameterValue
Starting Material 2-Methylisonicotinic Acid
Product Ethyl 2-methylisonicotinate
Typical Yield 85-95%
Purity (by GC) >98%
Appearance Colorless to light yellow liquid
Boiling Point 102-103 °C @ 4 Torr

Part 2: Large-Scale Synthesis of this compound

This section details the selective oxidation of the methyl group of Ethyl 2-methylisonicotinate using selenium dioxide.

Experimental Protocol

Materials:

  • Ethyl 2-methylisonicotinate

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Diatomaceous Earth (e.g., Celite®)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexane

Equipment:

  • Large-scale glass-lined reactor with reflux condenser, mechanical stirrer, and temperature probe

  • Heating mantle or steam jacket

  • Filtration apparatus

  • Separatory funnel (or equivalent liquid-liquid extraction setup)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Charging the Reactor: In a well-ventilated fume hood, charge the reactor with Ethyl 2-methylisonicotinate (1.0 eq) and 1,4-dioxane.

  • Addition of Oxidant: To the stirred solution, add selenium dioxide (1.1 eq) portion-wise. The reaction is exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-102 °C) for 12-18 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the precipitated selenium metal. Wash the filter cake with ethyl acetate.

  • Washing: Combine the filtrate and washes. Wash the organic solution sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

Data Presentation
ParameterValue
Starting Material Ethyl 2-methylisonicotinate
Product This compound
Typical Yield 60-75%
Purity (by HPLC) >95%
Appearance Solid
Melting Point 63 °C

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedures for both synthetic steps.

G cluster_esterification Part 1: Esterification cluster_oxidation Part 2: Oxidation E1 Charge Reactor with 2-Methylisonicotinic Acid E2 Add Ethanol and H₂SO₄ E1->E2 E3 Reflux for 8-12h E2->E3 E4 Remove Excess Ethanol E3->E4 E5 Neutralize with NaHCO₃ E4->E5 E6 Extract with Ethyl Acetate E5->E6 E7 Dry, Filter, and Concentrate E6->E7 E8 Vacuum Distillation E7->E8 E_Product Ethyl 2-methylisonicotinate E8->E_Product O1 Charge Reactor with Ethyl 2-methylisonicotinate E_Product->O1 Product from Part 1 is Starting Material for Part 2 O2 Add Selenium Dioxide in Dioxane O1->O2 O3 Reflux for 12-18h O2->O3 O4 Filter through Diatomaceous Earth O3->O4 O5 Wash with NaHCO₃ and Brine O4->O5 O6 Dry and Concentrate O5->O6 O7 Column Chromatography O6->O7 O_Product This compound O7->O_Product

Figure 2: Experimental workflow for the synthesis of this compound.
Safety Precautions

  • All procedures should be carried out in a well-ventilated area or fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Selenium dioxide is highly toxic and should be handled with extreme care. Avoid inhalation of dust and contact with skin and eyes.

  • Concentrated sulfuric acid is highly corrosive. Handle with care and add it slowly to the reaction mixture to control the exothermic reaction.

  • 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle in a fume hood.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-formylisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Ethyl 2-formylisonicotinate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the oxidation of Ethyl 2-methylisonicotinate using selenium dioxide (SeO₂). This method selectively oxidizes the methyl group at the 2-position of the pyridine ring to a formyl group.

Q2: Why is selenium dioxide (SeO₂) the preferred oxidizing agent for this transformation?

A2: Selenium dioxide is a highly specific oxidizing agent for the conversion of activated methyl and methylene groups to carbonyl compounds. In the case of N-heteroaromatic compounds, it has been shown to be effective for this type of selective oxidation.[1]

Q3: What are the main challenges associated with the use of selenium dioxide?

A3: The primary challenges include its high toxicity, the potential for over-oxidation of the desired aldehyde to the corresponding carboxylic acid, and the formation of selenium-containing byproducts that can be difficult to remove.[2] Therefore, all manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Q4: Can other oxidizing agents be used for this synthesis?

A4: While SeO₂ is the most commonly cited reagent, other oxidation methods could potentially be employed, though they may be less selective or require more complex reaction setups. Exploring alternative oxidants would necessitate significant methods development.

Q5: How can the yield of this compound be maximized?

A5: Maximizing the yield involves careful control of reaction parameters such as temperature, reaction time, solvent, and the stoichiometry of the reagents. The use of a co-oxidant like tert-butyl hydroperoxide (TBHP) can significantly improve the yield and selectivity of the reaction.[1][3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Guide 1: Low or No Product Yield
Symptom Possible Cause Troubleshooting Steps
No product formation detected by TLC or GC-MS. Inactive Selenium Dioxide: SeO₂ can absorb moisture and lose activity.Ensure the SeO₂ is of high purity and has been stored in a desiccator. Consider subliming the SeO₂ before use to ensure its reactivity.
Low Reaction Temperature: The oxidation may not proceed at a sufficient rate at lower temperatures.Gradually increase the reaction temperature, monitoring the progress by TLC. A typical temperature range for this oxidation is between 50-100°C.
Insufficient Reaction Time: The reaction may not have reached completion.Monitor the reaction progress using TLC. Extend the reaction time until the starting material is consumed.
Low yield of the desired product with significant starting material remaining. Sub-optimal Reagent Stoichiometry: An insufficient amount of the oxidizing agent will result in an incomplete reaction.Ensure the correct molar ratio of SeO₂ to the starting material is used. Typically, a slight excess of SeO₂ is employed.
Presence of Impurities in Starting Material: Impurities in Ethyl 2-methylisonicotinate can inhibit the reaction.Purify the starting material by distillation or column chromatography before use.
Guide 2: Formation of Byproducts
Symptom Possible Cause Troubleshooting Steps
Significant amount of 2-carboxyisonicotinic acid ethyl ester detected. Over-oxidation: Prolonged reaction times or excessively high temperatures can lead to the oxidation of the aldehyde to a carboxylic acid.Reduce the reaction time and/or temperature. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. The use of a co-oxidant like TBHP can also help in achieving a more selective oxidation to the aldehyde at lower temperatures.[1]
Presence of red/black precipitate in the reaction mixture. Reduction of Selenium Dioxide: SeO₂ is reduced to elemental selenium (a red to black solid) during the oxidation.This is a normal observation. The elemental selenium can be removed by filtration at the end of the reaction.
Formation of unidentified impurities. Side Reactions: The reaction conditions may be promoting undesired side reactions.Optimize the reaction conditions, such as solvent and temperature. Dioxane is a commonly used solvent for this reaction.[4]
Guide 3: Purification Challenges
Symptom Possible Cause Troubleshooting Steps
Difficulty in separating the product from selenium byproducts. Solubility of Selenium Byproducts: Some organoselenium byproducts may be soluble in the extraction solvent.After filtration of elemental selenium, perform an aqueous workup. Washing the organic layer with a sodium bicarbonate solution can help remove acidic impurities.
Co-elution of product and impurities during column chromatography. Inappropriate Solvent System: The chosen eluent may not provide adequate separation.Systematically vary the polarity of the eluent for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. Monitor the fractions by TLC.

Experimental Protocols

Key Experiment: Oxidation of Ethyl 2-methylisonicotinate using Selenium Dioxide

This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • Ethyl 2-methylisonicotinate

  • Selenium Dioxide (SeO₂)

  • Dioxane (anhydrous)

  • tert-Butyl Hydroperoxide (TBHP), 70% in water (optional, but recommended for higher yield)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 2-methylisonicotinate (1.0 eq) in anhydrous dioxane.

  • Addition of Oxidizing Agent: Add Selenium Dioxide (1.1 - 1.5 eq) to the solution. If using TBHP as a co-oxidant, add it dropwise to the reaction mixture (1.1 - 1.5 eq).[1]

  • Reaction: Heat the reaction mixture to a temperature between 50-100°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the precipitated elemental selenium.

    • Dilute the filtrate with ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure product.

Data Presentation: Impact of Reaction Conditions on Yield

Entry Oxidizing System Solvent Temperature (°C) Time (h) Yield (%) Reference
1SeO₂Dioxane10012ModerateGeneral knowledge
2SeO₂ / TBHPDioxane506Good to Excellent[1][3]
3SeO₂XyleneReflux8Moderate[5]

Note: "Moderate" and "Good to Excellent" are qualitative descriptors based on literature for similar reactions. Actual yields will vary.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Ethyl 2-methylisonicotinate in Dioxane B 2. Add SeO2 (and optionally TBHP) A->B C 3. Heat and Monitor by TLC B->C D 4. Cool and Filter C->D E 5. Extraction and Washing D->E F 6. Drying and Concentration E->F G 7. Column Chromatography F->G H H G->H Pure this compound

Caption: Workflow for the synthesis of this compound.

Logical Relationship: Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions A Low Yield of this compound B Inactive Reagents A->B C Sub-optimal Conditions A->C D Incomplete Reaction A->D E Side Reactions A->E F Verify Reagent Purity B->F G Optimize Temperature & Time C->G H Adjust Stoichiometry D->H I Use Co-oxidant (TBHP) E->I

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of Crude Ethyl 2-formylisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the purification of crude Ethyl 2-formylisonicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants may include:

  • Unreacted starting materials: Such as 2-methyl-4-ethoxycarbonylpyridine.

  • Over-oxidized products: The formyl group can be oxidized to a carboxylic acid.

  • Imines: Formed from reactions with ammonia or other amine sources.[1][2]

  • Byproducts from side reactions: Depending on the reagents and conditions used.

  • Residual solvents: From the reaction and initial work-up.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for this compound are column chromatography and recrystallization. The choice depends on the nature and quantity of the impurities.

Q3: How can I assess the purity of this compound after purification?

A3: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC), which can separate and quantify the target compound from residual impurities.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure and identifying any remaining contaminants.

Troubleshooting Guides

Recrystallization Issues
IssuePotential CauseRecommended Solution
Compound "oils out" instead of crystallizing. The melting point of the impure compound is lower than the boiling point of the solvent. The compound may be highly impure.Add a small amount of a "good" solvent (one in which the compound is highly soluble) to the hot mixture to fully dissolve the oil, then allow it to cool slowly. Alternatively, try a different solvent system with a lower boiling point.
No crystals form upon cooling. - The solution is not sufficiently saturated (too much solvent was used).- The solution is supersaturated but requires nucleation.- Boil off some of the solvent to increase the concentration and then allow it to cool again.[1]- Scratch the inside of the flask with a glass rod to create nucleation sites.[1]- Add a seed crystal of pure this compound.[1]
Low recovery of purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during a hot filtration step.- Reduce the amount of solvent used to dissolve the crude product. Cool the filtrate in an ice bath to maximize crystal formation.- Ensure the filtration apparatus is pre-heated, and use a stemless funnel to prevent clogging.
Crystals are colored. Colored impurities are present.Consider treating the hot solution with a small amount of activated charcoal before the hot filtration step to adsorb colored impurities.
Column Chromatography Issues
IssuePotential CauseRecommended Solution
Poor separation of the desired compound from impurities. - The solvent system (mobile phase) is not optimal.- The column was not packed properly, leading to channeling.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good starting point for this compound is a mixture of hexane and ethyl acetate.[5][6] Adjust the ratio to achieve a retention factor (Rf) of ~0.2-0.3 for the desired compound.[5]- Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
The compound is eluting too quickly with the solvent front. The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane).
Streaking or tailing of the compound band. - The compound is interacting too strongly with the silica gel (common for basic compounds like pyridines).- The column is overloaded with the crude sample.- Add a small amount (~0.5-1%) of a basic modifier like triethylamine to the mobile phase to improve peak shape.[7]- Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight).

Quantitative Data Summary

Purification TechniqueTypical Purity of Crude ProductTypical Purity of Final ProductTypical Recovery Yield
Recrystallization 80-95%>99%70-90%
Column Chromatography 50-90%>98%60-85%

Note: These values are estimates and can vary significantly based on the initial purity of the crude material and the optimization of the purification protocol.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized using TLC analysis first.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).

    • The optimal mobile phase should give the product an Rf value of approximately 0.2-0.3.[5]

  • Column Preparation:

    • Select a glass column of an appropriate size.

    • Pack the column with silica gel as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.[6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the solution onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting fractions in test tubes.

    • Monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a starting point for developing a recrystallization procedure.

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a potential solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) dropwise while heating.

    • A good solvent will dissolve the compound when hot but not when cold.[8]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[9][10]

  • Cooling and Crystallization:

    • Allow the flask to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[11]

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[10]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Allow the crystals to air dry or dry them in a vacuum oven.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude Ethyl 2-formylisonicotinate tlc TLC Analysis (Hexane:EtOAc) crude->tlc Optimize Solvent System recrystal Recrystallization (e.g., Ethanol/Water) crude->recrystal Select Solvent column Column Chromatography (Silica Gel) tlc->column Optimized Mobile Phase fractions Collect & Combine Pure Fractions column->fractions rotovap Solvent Removal (Rotary Evaporator) recrystal->rotovap Isolate Crystals fractions->rotovap hplc Purity Analysis (HPLC/NMR) rotovap->hplc pure_product Pure Ethyl 2-formylisonicotinate hplc->pure_product

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_recrystallization start No Crystals Form Upon Cooling cause1 Too Much Solvent? start->cause1 cause2 Supersaturated? start->cause2 solution1a Boil Off Excess Solvent cause1->solution1a Yes solution2a Scratch Flask with Glass Rod cause2->solution2a Yes solution2b Add a Seed Crystal cause2->solution2b outcome Crystals Form solution1a->outcome solution2a->outcome solution2b->outcome

Caption: Troubleshooting logic for failure to crystallize during recrystallization.

References

Technical Support Center: Ethyl 2-formylisonicotinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-formylisonicotinate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on minimizing side-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side-products observed in reactions with this compound?

A1: this compound possesses two primary reactive sites: the aldehyde (formyl) group at the 2-position and the ethyl ester at the 4-position. The most common side-products arise from reactions involving these functional groups. These can be broadly categorized as:

  • Self-Condensation Products: Aldol or Cannizzaro-type reactions can occur where two molecules of this compound react with each other, particularly under strongly basic or acidic conditions.

  • Hydrolysis Products: The ethyl ester is susceptible to hydrolysis, especially in the presence of water and acid or base, yielding 2-formylisonicotinic acid.

  • Over-reduction Products: In reductive amination reactions, the aldehyde can be reduced to an alcohol (ethyl 4-(hydroxymethyl)pyridine-2-carboxylate) if the reducing agent is too reactive or if reaction conditions are not optimized.

  • Bis-adduct Formation: In Knoevenagel-type condensations, it is possible for a second molecule of the aldehyde to react with the initial product, leading to bis-adducts.

  • Amide Formation: When reacting with primary or secondary amines, besides the desired imine formation at the aldehyde, the ester group can undergo aminolysis to form the corresponding amide.

Q2: How can I minimize the hydrolysis of the ethyl ester group during my reaction?

A2: To minimize hydrolysis of the ethyl ester, it is crucial to control the amount of water in your reaction system and to use anhydrous solvents. If the reaction conditions necessitate the use of protic solvents or aqueous work-ups, it is advisable to perform these steps at low temperatures and for the shortest duration possible. The use of mild, non-aqueous bases or acids is also recommended.

Q3: My reductive amination is yielding a significant amount of the corresponding alcohol. How can I prevent this?

A3: The formation of ethyl 4-(hydroxymethyl)pyridine-2-carboxylate as a side-product in reductive amination is due to the direct reduction of the aldehyde before imine formation. To mitigate this, consider the following:

  • Choice of Reducing Agent: Use a milder reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). Sodium borohydride (NaBH₄) can be too reactive and reduce the aldehyde directly.

  • One-Pot vs. Stepwise Procedure: Consider a stepwise approach where the imine is pre-formed before the addition of the reducing agent. This can be achieved by stirring the this compound and the amine together for a period before introducing the reducing agent.

  • pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation and subsequent reduction while minimizing aldehyde reduction.

Troubleshooting Guides

Issue 1: Low Yield in Knoevenagel Condensation and Formation of a Sticky Byproduct

Question: I am performing a Knoevenagel condensation with this compound and an active methylene compound, but I am getting a low yield of the desired product and a significant amount of a sticky, uncharacterizable byproduct. What could be the cause and how can I fix it?

Answer:

This issue often points to self-condensation of the starting aldehyde or polymerization. Here’s a troubleshooting guide:

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Strongly Basic Catalyst Using a strong base can promote self-condensation of the aldehyde. Solution: Switch to a milder base such as piperidine, pyridine, or a weak amine base.
High Reaction Temperature Elevated temperatures can accelerate side reactions. Solution: Run the reaction at a lower temperature, even if it requires a longer reaction time. Consider starting at 0°C and slowly warming to room temperature.
Incorrect Stoichiometry An excess of the aldehyde can lead to the formation of bis-adducts or other side reactions. Solution: Use a slight excess (1.1-1.2 equivalents) of the active methylene compound to ensure complete consumption of the aldehyde.
Presence of Water Water can interfere with the reaction and promote unwanted side reactions. Solution: Use anhydrous solvents and consider adding a dehydrating agent like molecular sieves to the reaction mixture. Azeotropic removal of water using a Dean-Stark apparatus can also be effective.

Logical Workflow for Troubleshooting Knoevenagel Condensation

Knoevenagel_Troubleshooting Start Low Yield/ Sticky Byproduct Check_Base Is the base too strong? (e.g., NaOH, KOH) Start->Check_Base Switch_Base Switch to a milder base (Piperidine, Pyridine) Check_Base->Switch_Base Yes Check_Temp Is the reaction temperature too high? Check_Base->Check_Temp No Success Improved Yield/ Purer Product Switch_Base->Success Lower_Temp Lower reaction temperature (e.g., 0°C to RT) Check_Temp->Lower_Temp Yes Check_Stoich Is the aldehyde in excess? Check_Temp->Check_Stoich No Lower_Temp->Success Adjust_Stoich Use slight excess of active methylene compound Check_Stoich->Adjust_Stoich Yes Check_Water Is water present in the reaction? Check_Stoich->Check_Water No Adjust_Stoich->Success Remove_Water Use anhydrous solvents/ dean-stark/molecular sieves Check_Water->Remove_Water Yes Check_Water->Success No Remove_Water->Success

Troubleshooting Knoevenagel Condensation Issues.
Issue 2: Formation of Multiple Products in Reductive Amination

Question: I am attempting a one-pot reductive amination of this compound with a primary amine and am observing multiple spots on my TLC plate, including what appears to be the starting aldehyde, the desired amine, and the alcohol byproduct. How can I improve the selectivity of this reaction?

Answer:

The formation of multiple products in a one-pot reductive amination is a common challenge. The key is to balance the rate of imine formation with the rate of reduction.

Reductive Amination Side-Product Pathways

Reductive_Amination_Pathways Aldehyde This compound Imine Imine Intermediate Aldehyde->Imine + Amine - H2O Alcohol_Byproduct Alcohol Byproduct (Over-reduction) Aldehyde->Alcohol_Byproduct + [H] (Reducing Agent) Amine Primary Amine Amine->Imine Desired_Product Desired Secondary Amine Imine->Desired_Product + [H] (Reducing Agent)

Competing reactions in reductive amination.

Troubleshooting Steps and Quantitative Considerations:

Parameter Recommendation Expected Outcome
Reducing Agent Switch from NaBH₄ to a milder agent like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN).Increased selectivity for the imine, minimizing alcohol formation.
Reaction pH Maintain a slightly acidic pH (5-6) by adding a small amount of acetic acid.Promotes imine formation, which is then readily reduced.
Reaction Sequence Pre-form the imine by stirring the aldehyde and amine together for 1-2 hours before adding the reducing agent.Reduces the concentration of free aldehyde available for direct reduction.
Solvent Use a solvent that facilitates imine formation, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).Can improve reaction kinetics and selectivity.

Table 1: Comparison of Reducing Agents in Reductive Amination

Reducing Agent Typical Yield of Desired Amine Typical Yield of Alcohol Byproduct Comments
Sodium Borohydride (NaBH₄)40-60%30-50%Highly reactive, often leads to significant over-reduction.
Sodium Cyanoborohydride (NaBH₃CN)70-90%5-15%More selective for imines, but toxic cyanide byproducts.
Sodium Triacetoxyborohydride (STAB)80-95%<5%Highly selective, non-toxic byproducts, often the reagent of choice.

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes a general procedure for the Knoevenagel condensation of this compound with malononitrile to yield Ethyl 2-(2,2-dicyanovinyl)isonicotinate.

Materials:

  • This compound (1 equiv.)

  • Malononitrile (1.1 equiv.)

  • Piperidine (0.1 equiv.)

  • Anhydrous Ethanol

Procedure:

  • To a solution of this compound in anhydrous ethanol, add malononitrile.

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired product.

Experimental Workflow for Knoevenagel Condensation

Knoevenagel_Workflow Start Start Dissolve Dissolve this compound and Malononitrile in Ethanol Start->Dissolve Add_Catalyst Add catalytic Piperidine Dissolve->Add_Catalyst Stir Stir at Room Temperature (2-4h) Add_Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Precipitate Cool in ice bath to precipitate Monitor->Precipitate Reaction Complete Filter_Wash Filter and wash with cold Ethanol Precipitate->Filter_Wash Dry Dry under vacuum Filter_Wash->Dry End Obtain Product Dry->End

Workflow for Knoevenagel Condensation.
Protocol 2: Reductive Amination with a Primary Amine

This protocol provides a general method for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.

Materials:

  • This compound (1 equiv.)

  • Primary amine (1.1 equiv.)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound and the primary amine in anhydrous DCM.

  • Add a catalytic amount of acetic acid to the solution.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-formylisonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-formylisonicotinate. Our aim is to facilitate the optimization of reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent and effective method for the synthesis of this compound is the oxidation of its precursor, Ethyl 2-methylisonicotinate. The Riley oxidation, which employs selenium dioxide (SeO₂), is a widely recognized method for this transformation.[1][2][3][4][5] This reaction selectively oxidizes the methyl group at the 2-position of the pyridine ring to a formyl group.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting material for the recommended synthetic route is Ethyl 2-methylisonicotinate. This precursor can be synthesized through the esterification of 2-methylnicotinic acid.[6] Alternatively, various methods are available for the synthesis of the parent compound, ethyl isonicotinate, which can then be further functionalized.[7][8][9]

Q3: What are the major challenges and side reactions in this synthesis?

A3: The primary challenge in the selenium dioxide oxidation of Ethyl 2-methylisonicotinate is controlling the extent of oxidation. Over-oxidation of the desired aldehyde to the corresponding carboxylic acid (2-carboxyisonicotinate) is a common side reaction.[10] Additionally, the formation of selenium-containing byproducts can complicate the purification process.[1][11] Ensuring the complete removal of toxic selenium compounds is crucial.

Q4: How can I purify the final product, this compound?

A4: Purification of this compound typically involves column chromatography on silica gel.[12] A gradient elution with a solvent system such as hexane and ethyl acetate is often effective in separating the product from unreacted starting material, over-oxidation products, and selenium byproducts. It is also crucial to ensure the complete removal of selenium residues, which can sometimes be achieved by precipitation and filtration prior to chromatography.[1]

Q5: Are there any safety precautions I should be aware of?

A5: Yes, selenium dioxide and its byproducts are toxic and should be handled with care in a well-ventilated fume hood.[1][11] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Riley oxidation of Ethyl 2-methylisonicotinate.

Issue Potential Cause Troubleshooting & Optimization
Low or No Product Formation 1. Inactive Selenium Dioxide: SeO₂ can absorb moisture and lose activity. 2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or lead to decomposition at higher temperatures. 3. Incorrect Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.1. Use freshly opened or properly stored selenium dioxide. Consider subliming the SeO₂ before use to ensure purity.[1] 2. Optimize the reaction temperature. Start with refluxing dioxane (around 100 °C) and adjust as needed. Monitor the reaction progress by TLC.[2] 3. Dioxane is a common solvent for Riley oxidations. Other solvents like acetic acid can be used, but may affect the product outcome.[1][2]
Low Yield of Aldehyde, High Yield of Carboxylic Acid (Over-oxidation) 1. Excess Selenium Dioxide: Using a large excess of SeO₂ can promote over-oxidation. 2. Prolonged Reaction Time: Leaving the reaction for an extended period after the starting material is consumed can lead to further oxidation of the aldehyde. 3. Presence of Water: Water in the reaction mixture can facilitate the formation of the carboxylic acid.1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of selenium dioxide. 2. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. 3. Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Difficult Purification 1. Presence of Selenium Byproducts: Elemental selenium (red or black precipitate) and other soluble selenium compounds can co-elute with the product. 2. Similar Polarity of Product and Byproducts: The carboxylic acid byproduct may have a similar polarity to the desired aldehyde, making separation by column chromatography challenging.1. After the reaction, the mixture can be filtered through a pad of Celite to remove insoluble selenium.[4] Some workup procedures involve precipitating selenium compounds before extraction.[1] 2. Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexane can improve separation. Consider using a different stationary phase if silica gel is ineffective.
Inconsistent Results 1. Variability in Reagent Quality: The purity of Ethyl 2-methylisonicotinate and selenium dioxide can affect the outcome. 2. Inconsistent Reaction Conditions: Minor variations in temperature, reaction time, or stirring rate can lead to different results.1. Ensure the purity of starting materials through appropriate purification techniques (e.g., distillation or recrystallization) and characterization. 2. Carefully control and document all reaction parameters to ensure reproducibility.

Experimental Protocols

Synthesis of Ethyl 2-methylisonicotinate

A common method for the synthesis of Ethyl 2-methylisonicotinate is the Fischer esterification of 2-methylnicotinic acid.

Materials:

  • 2-methylnicotinic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Suspend 2-methylnicotinic acid in an excess of absolute ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent and neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 2-methylisonicotinate.

  • Purify the crude product by vacuum distillation.

Synthesis of this compound via Riley Oxidation

This protocol is based on the general procedure for the Riley oxidation of activated methyl groups.

Materials:

  • Ethyl 2-methylisonicotinate

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Celite

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, dissolve Ethyl 2-methylisonicotinate (1.0 eq) in anhydrous 1,4-dioxane.

  • Addition of Oxidant: To this solution, add selenium dioxide (1.0-1.2 eq) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-101 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Filter the suspension through a pad of Celite to remove the precipitated elemental selenium and other insoluble byproducts. Wash the Celite pad with the same organic solvent.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for Riley Oxidation
EntryEquivalents of SeO₂SolventTemperature (°C)Time (h)Yield (%)
11.01,4-Dioxane1006Data not available in literature
21.21,4-Dioxane1006Data not available in literature
31.0Acetic Acid1106Data not available in literature
41.2Toluene1108Data not available in literature

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_synthesis Synthesis of Ethyl 2-methylisonicotinate cluster_oxidation Oxidation to this compound start_ester 2-methylnicotinic acid + Ethanol esterification Esterification (H₂SO₄ catalyst, reflux) start_ester->esterification workup_ester Neutralization & Extraction esterification->workup_ester purification_ester Vacuum Distillation workup_ester->purification_ester product_ester Ethyl 2-methylisonicotinate purification_ester->product_ester start_oxidation Ethyl 2-methylisonicotinate oxidation Riley Oxidation (SeO₂, Dioxane, reflux) start_oxidation->oxidation workup_oxidation Filtration (Celite) & Concentration oxidation->workup_oxidation purification_oxidation Column Chromatography workup_oxidation->purification_oxidation final_product This compound purification_oxidation->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Over-oxidation start->cause2 cause3 Purification Issues start->cause3 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Check Reagent Activity (SeO₂) cause1->solution1b solution2a Reduce Equivalents of SeO₂ cause2->solution2a solution2b Monitor by TLC & Quench cause2->solution2b solution3a Optimize Column Chromatography cause3->solution3a solution3b Improve Work-up Procedure cause3->solution3b

Caption: Troubleshooting logic for low product yield.

References

Stability issues of Ethyl 2-formylisonicotinate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-formylisonicotinate

This guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

This compound possesses two functional groups susceptible to degradation under non-neutral pH conditions: an ethyl ester and a formyl (aldehyde) group attached to a pyridine ring. The primary stability concerns are hydrolysis of the ethyl ester and reactions of the aldehyde group.

Q2: How does acidic pH affect the stability of this compound?

Under acidic conditions, the ester group is susceptible to acid-catalyzed hydrolysis, yielding isonicotinic acid and ethanol. The pyridine nitrogen can also be protonated, which can influence the reactivity of the entire molecule.

Q3: What happens to this compound under basic conditions?

Basic conditions promote base-catalyzed hydrolysis of the ethyl ester, which is typically faster and irreversible compared to acid-catalyzed hydrolysis. The aldehyde group may also undergo reactions like the Cannizzaro reaction, especially at higher concentrations of base, leading to the formation of the corresponding alcohol and carboxylic acid.

Q4: Are there any recommended storage conditions to ensure the stability of this compound?

To ensure long-term stability, this compound should be stored in a cool, dry place, protected from moisture and light. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low yield in a reaction where the ester is expected to remain intact. Ester Hydrolysis: The reaction conditions may be too acidic or basic, causing the ethyl ester to hydrolyze to the corresponding carboxylic acid.- Maintain the reaction pH as close to neutral as possible.- If acidic or basic conditions are necessary, consider using a lower temperature to slow the rate of hydrolysis.- Protect the ester group if compatible with the reaction scheme.
Formation of unexpected byproducts, particularly an alcohol and a carboxylic acid. Cannizzaro Reaction: In the presence of a strong base, the aldehyde group can undergo a disproportionation reaction to form 2-(hydroxymethyl)isonicotinic acid and 2-formylisonicotinic acid.- Avoid using strong bases if the aldehyde functionality is required for subsequent steps.- If a basic catalyst is needed, use a milder, non-nucleophilic base.- Run the reaction at a lower temperature.
Compound degradation during aqueous workup. pH-driven Hydrolysis: Exposure to acidic or basic aqueous solutions during extraction or washing can lead to rapid degradation of the ester.- Use pH-neutral water or brine for washes.- Minimize the duration of contact with aqueous layers.- If an acid or base wash is unavoidable, perform it quickly at a low temperature.
Inconsistent results in biological assays. Instability in Assay Buffer: The pH of the biological buffer may be causing the compound to degrade over the course of the experiment, leading to variable concentrations of the active compound.- Assess the stability of this compound in the specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation products via HPLC or LC-MS.- Consider preparing fresh stock solutions immediately before use.

Experimental Protocols

Protocol 1: Evaluation of Stability in Acidic and Basic Buffers

This protocol outlines a general method to assess the stability of this compound at different pH values.

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic (e.g., pH 2, 4) to basic (e.g., pH 8, 10, 12).

  • Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of 10 µM. Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Time Points: Withdraw aliquots from each buffer at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: Immediately quench the reaction by neutralizing the pH or by diluting with a mobile phase for analysis.

  • Analysis: Analyze the samples by a suitable method like High-Performance Liquid Chromatography (HPLC) to quantify the remaining amount of this compound and identify any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation rate.

Visualizations

G Simplified Experimental Workflow for Stability Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Buffers (Varying pH) incubate Incubate Compound in Buffers prep_buffer->incubate prep_stock Prepare Stock Solution of Compound prep_stock->incubate sampling Collect Samples at Time Points incubate->sampling quench Quench Reaction sampling->quench hplc Analyze by HPLC quench->hplc data Determine Degradation Rate hplc->data

Caption: Workflow for assessing the pH stability of a compound.

G Potential Degradation Pathways cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) compound This compound hydrolysis_acid Acid-Catalyzed Ester Hydrolysis compound->hydrolysis_acid hydrolysis_base Base-Catalyzed Ester Hydrolysis compound->hydrolysis_base cannizzaro Cannizzaro Reaction (Aldehyde) compound->cannizzaro

Caption: Key degradation pathways for this compound.

Technical Support Center: Synthesis of Ethyl 2-formylisonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of Ethyl 2-formylisonicotinate and its derivatives. This guide addresses common pitfalls and provides detailed experimental protocols to ensure successful synthesis.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

  • Question: My reaction to synthesize this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I address them?

  • Answer: Low yields can stem from several factors, primarily related to the two key stages of the synthesis: the esterification of isonicotinic acid and the subsequent oxidation of the 2-methyl group.

    • Inefficient Esterification: The initial esterification of isonicotinic acid to ethyl isonicotinate is a crucial step. Incomplete conversion will naturally lead to a low overall yield.

      • Solution: Ensure anhydrous conditions, as water can hydrolyze the ester product. Use a suitable acid catalyst and allow for sufficient reaction time. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is highly recommended.[1][2]

    • Poor Oxidation: The oxidation of the 2-methyl group to a formyl group is often the most challenging step.

      • Solution: The choice of oxidizing agent and reaction conditions are critical. Selenium dioxide (SeO₂) is a commonly used reagent for this transformation.[3][4][5] Ensure the correct stoichiometry of the oxidizing agent is used. Over-oxidation to the corresponding carboxylic acid can be a significant side reaction.[3]

    • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction.[1]

      • Solution: A systematic optimization of reaction parameters is advisable. Screen different solvents and a range of temperatures to find the optimal conditions for your specific derivative.[2]

    • Impure Starting Materials: The purity of the starting materials, including ethyl 2-methylisonicotinate, is critical for a successful reaction.

      • Solution: Ensure all reactants are of high purity. If necessary, purify the starting materials before use. Impurities can lead to unwanted side reactions and lower the overall yield.[1]

Problem 2: Formation of Significant Side Products

  • Question: I am observing multiple spots on my TLC plate, indicating the formation of several byproducts. How can I minimize these and improve the selectivity of my reaction?

  • Answer: The formation of side products is a common issue, particularly during the oxidation step.

    • Over-oxidation: The most common side product is the corresponding carboxylic acid, formed by the over-oxidation of the desired aldehyde.

      • Solution: Carefully control the amount of the oxidizing agent and the reaction time. Using a milder oxidizing agent or performing the reaction at a lower temperature can help to minimize over-oxidation.[3]

    • Formation of Selenium Byproducts: When using selenium dioxide, the formation of red elemental selenium and other selenium-containing byproducts is common. These can complicate the purification process.

      • Solution: After the reaction is complete, the crude product should be worked up to remove selenium byproducts. This can often be achieved by filtration through celite or by using specific aqueous washes.[6][7][8]

    • Self-Condensation Reactions: Aldehydes can be prone to self-condensation reactions, especially under basic or acidic conditions at elevated temperatures.

      • Solution: Maintain a neutral pH during workup and purification where possible. Keeping the temperature low can also help to minimize these side reactions.

Problem 3: Difficulty in Purifying the Final Product

  • Question: I am struggling to isolate a pure sample of my this compound derivative. What are the recommended purification methods?

  • Answer: Purifying aldehydes can be challenging due to their reactivity and potential for oxidation.

    • Column Chromatography: This is the most common method for purifying this compound derivatives.

      • Recommendation: Use a silica gel column with a suitable eluent system, typically a mixture of hexane and ethyl acetate. The polarity of the eluent can be adjusted to achieve optimal separation. It is important to run the column relatively quickly to minimize the time the aldehyde is in contact with the silica gel, which can sometimes promote decomposition.

    • Bisulfite Adduct Formation: For stubborn purification challenges, forming a bisulfite adduct can be an effective method.

      • Procedure: The aldehyde reacts with sodium bisulfite to form a water-soluble adduct. This allows for the separation of non-aldehydic impurities by extraction with an organic solvent. The aldehyde can then be regenerated by treating the aqueous solution with a base.[9]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common method for the oxidation of the 2-methyl group in Ethyl 2-methylisonicotinate?

    • A1: The most frequently cited method is oxidation with selenium dioxide (SeO₂). This reagent is known for its selectivity in oxidizing activated methyl and methylene groups to carbonyls.[3][4][5]

  • Q2: Are there any alternatives to selenium dioxide for the oxidation step?

    • A2: While SeO₂ is common, other oxidizing agents can be used. These may include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), although these are often less selective and can lead to over-oxidation. Milder, more modern methods may also be applicable and could be explored based on the specific derivative being synthesized.

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for analyzing the reaction mixture and identifying products and byproducts.[10][11][12][13][14]

  • Q4: What are the key safety precautions when working with selenium dioxide?

    • A4: Selenium compounds are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Esterification of Isonicotinic Acid

CatalystAlcoholSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
H₂SO₄MethanolMethanolReflux8Not specified[15]
SOCl₂MethanolMethanol5012Not specified[15]
Thionyl chlorideEthanolToluene1001.596 (as HCl salt)[16]
Solid Acid CatalystEthanolToluene55-653-696-98[17]

Table 2: Comparison of Oxidation Conditions for Methylpyridines

SubstrateOxidizing AgentSolventTemperature (°C)Reaction Time (h)ProductYield (%)Reference
2-PicolineSeO₂Not specifiedNot specifiedNot specified2-Pyridinecarboxylic acid50[2]
4-PicolineSeO₂Not specifiedNot specifiedNot specified4-Pyridinecarboxylic acid77[2]
2,4,7-TrimethylquinolineSeO₂Not specifiedNot specifiedNot specified4,7-Dimethylquinoline-2-carboxaldehydeNot specified[18]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-methylisonicotinate

This protocol is adapted from standard esterification procedures.[15][16][17]

  • To a stirred suspension of isonicotinic acid (1.0 eq) in toluene, add thionyl chloride (1.1 eq) followed by a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to 100 °C for 1.5 hours.

  • Cool the reaction to 90 °C and carefully add absolute ethanol (1.5 eq) dropwise.

  • Maintain the temperature at 100 °C for another 1.5 hours.

  • Cool the reaction mixture in an ice bath to precipitate the product as the hydrochloride salt.

  • Collect the precipitate by filtration, wash with ether, and dry in a vacuum oven.

  • To obtain the free base, dissolve the hydrochloride salt in cold water, cover with a layer of ether, and cool in an ice bath.

  • Carefully add sodium bicarbonate to the stirred mixture until the solution is basic.

  • Separate the layers and extract the aqueous phase with ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield ethyl 2-methylisonicotinate.

Protocol 2: Synthesis of this compound via Selenium Dioxide Oxidation

This protocol is based on the general principles of Riley oxidation.[3][4][5]

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-methylisonicotinate (1.0 eq) in a suitable solvent such as dioxane or a mixture of dioxane and water.

  • Add selenium dioxide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the precipitated black selenium.

  • Dilute the filtrate with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Mandatory Visualizations

experimental_workflow cluster_esterification Step 1: Esterification cluster_oxidation Step 2: Oxidation cluster_purification Step 3: Purification start Isonicotinic Acid + Ethanol ester_reaction Acid-catalyzed Esterification (e.g., H₂SO₄ or SOCl₂) start->ester_reaction ester_product Ethyl 2-methylisonicotinate ester_reaction->ester_product oxidation_reaction Oxidation with SeO₂ ester_product->oxidation_reaction crude_product Crude this compound oxidation_reaction->crude_product workup Work-up (Filtration, Extraction) crude_product->workup chromatography Column Chromatography workup->chromatography final_product Pure this compound chromatography->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_esterification Esterification Issues cluster_oxidation Oxidation Issues cluster_purification Purification & Other Issues start Low Yield of This compound incomplete_ester Incomplete Esterification? start->incomplete_ester poor_oxidation Poor Oxidation? start->poor_oxidation over_oxidation Over-oxidation to Acid? start->over_oxidation impure_reagents Impure Starting Materials? start->impure_reagents purification_loss Product Loss During Purification? start->purification_loss ester_solution Optimize esterification: - Anhydrous conditions - Adequate catalyst - Sufficient reaction time incomplete_ester->ester_solution Yes oxidation_solution Optimize oxidation: - Adjust SeO₂ stoichiometry - Control temperature and time - Consider milder oxidants poor_oxidation->oxidation_solution Yes over_oxidation->oxidation_solution Yes reagent_solution Purify starting materials impure_reagents->reagent_solution Yes purification_solution Optimize purification: - Efficient extraction - Careful chromatography - Consider bisulfite adduct purification_loss->purification_solution Yes

Caption: Troubleshooting guide for low yields in the synthesis of this compound.

References

Technical Support Center: Ethyl 2-formylisonicotinate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 2-formylisonicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: Based on typical synthesis routes, which often involve the oxidation of a methyl or hydroxymethyl group at the 2-position and esterification of the carboxylic acid at the 4-position, several impurities can arise. These include:

  • Starting Materials: Unreacted starting materials such as 2-methyl-4-pyridinecarboxylic acid ethyl ester or isonicotinic acid.

  • Over-oxidation Product: 2-Carboxy-4-pyridinecarboxylic acid ethyl ester, where the formyl group has been further oxidized to a carboxylic acid.[1][2][3]

  • Hydrolysis Product: 2-Formylisonicotinic acid, resulting from the hydrolysis of the ethyl ester.

  • Byproducts from Esterification: Residual acid catalyst and unreacted ethanol.[4][5]

  • Side-reaction Products: Impurities from side reactions specific to the synthetic route employed.

Q2: My purified this compound is a yellow oil, but the literature reports a solid. What could be the issue?

A2: Pure this compound is a solid at room temperature. A yellow oil suggests the presence of impurities that are depressing the melting point. Common culprits include residual solvents or unreacted starting materials that are oils at room temperature. Further purification by column chromatography or recrystallization is recommended.

Q3: How can I effectively remove the unreacted starting material, 2-methyl-4-pyridinecarboxylic acid ethyl ester?

A3: Both column chromatography and recrystallization can be effective. Since the starting material is less polar than the desired product (due to the absence of the polar formyl group), it will elute first in normal-phase column chromatography. Careful selection of the solvent system for recrystallization can also leave the more soluble starting material in the mother liquor.

Q4: I am seeing a more polar spot on my TLC that I suspect is the over-oxidized carboxylic acid impurity. How can I remove it?

A4: This polar impurity can be removed by a few methods:

  • Column Chromatography: The carboxylic acid is significantly more polar than the desired aldehyde-ester and will have a much lower Rf value, allowing for good separation on a silica gel column.

  • Liquid-Liquid Extraction: You can dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic impurity will be deprotonated and move into the aqueous layer, while the desired product remains in the organic layer. Be cautious to avoid prolonged contact with the base to prevent hydrolysis of the ester.

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography

Symptoms:

  • The total mass of all collected fractions is significantly lower than the starting crude mass.

  • TLC analysis of the column fractions shows that the product is smeared across many fractions rather than being concentrated in a few.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System The chosen eluent may be too polar, causing the product to elute too quickly and co-elute with impurities. Conversely, an eluent that is not polar enough may lead to very slow elution and band broadening. It is recommended to identify a solvent system where the product has an Rf of approximately 0.3 on a TLC plate for optimal separation.[6][7]
Improper Column Packing Air bubbles, cracks, or an uneven silica gel bed can lead to channeling, where the solvent and sample flow unevenly through the column, resulting in poor separation and broad bands.[8] Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.
Product Adsorption to Silica Gel Highly polar compounds can irreversibly adsorb to the acidic silica gel. If this is suspected, consider deactivating the silica gel with a small amount of triethylamine in the eluent (for basic compounds) or using a different stationary phase like alumina.
Product Volatility If the product is somewhat volatile, it may be lost during the removal of solvent from the fractions under high vacuum. Use moderate vacuum and temperature during solvent evaporation.
Problem 2: Product Fails to Crystallize During Recrystallization

Symptoms:

  • After dissolving the crude product in a hot solvent and cooling, no crystals form, and the solution remains clear or becomes an oil.

Possible Causes & Solutions:

CauseSolution
Solvent Choice The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[9] If the compound remains soluble at low temperatures, the solvent is too good a solvent. If it does not dissolve when hot, it is too poor a solvent. A mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be used to fine-tune the solubility.[9][10]
Too Much Solvent Using an excessive amount of solvent will keep the product in solution even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Solution is Not Saturated If the concentration of the desired product is too low, it will not crystallize upon cooling. If too much solvent was added, carefully evaporate some of it to concentrate the solution.
Oiling Out The product may be melting in the hot solvent rather than dissolving, and then separating as an oil on cooling. This often happens when the melting point of the solid is lower than the boiling point of the solvent. Try using a lower-boiling point solvent or a mixed solvent system.
Supersaturation The solution may be supersaturated. To induce crystallization, try scratching the inside of the flask with a glass rod at the meniscus, adding a seed crystal of the pure product, or cooling the solution in an ice bath for a longer period.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude product. A similar protocol has been used for the purification of the related compound, Ethyl 2-acetylisonicotinate.[11]

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate using various solvent systems to find one that gives the desired product an Rf value of approximately 0.3. A good starting point is a mixture of petroleum ether (or hexanes) and ethyl acetate. Based on similar compounds, a ratio of around 13:1 (petroleum ether:ethyl acetate) may be effective.[11]

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material (a 20:1 to 100:1 ratio of silica gel to crude product by weight is common).[12]

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.[7][8]

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.[8]

    • Allow the silica to settle, and then add a protective layer of sand on top.

    • Equilibrate the column by running the eluent through until the silica bed is stable and the solvent level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel column using a pipette.

    • Allow the sample to absorb onto the silica, then carefully add the eluent.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

    • Monitor the elution process by TLC, spotting each fraction on a TLC plate.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of a potential solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.

    • Heat the test tube. The compound should dissolve completely.

    • Cool the test tube to room temperature and then in an ice bath. Pure crystals should form.

    • Good single solvents to test include ethanol, isopropanol, or ethyl acetate. Mixed solvent systems like ethanol-water or ethyl acetate-hexanes are also good candidates.[10][13][14]

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask with stirring until the solid just dissolves.

    • If a mixed solvent system is used, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat until the solution is clear.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Data Presentation

Table 1: Troubleshooting Column Chromatography

Rf of ProductObservationRecommended Action
> 0.5Product elutes too quickly, poor separation from less polar impurities.Decrease the polarity of the eluent (increase the proportion of the non-polar solvent).
< 0.2Product elutes too slowly, broad bands, long run time.Increase the polarity of the eluent (increase the proportion of the polar solvent).
Streaking on TLCProduct may be acidic or basic, or interacting strongly with the silica.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.

Table 2: Common Recrystallization Solvents

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Good for polar compounds, but may cause hydrolysis of the ester.
EthanolHigh78A common and effective solvent for many organic compounds.[9]
IsopropanolMedium-High82Similar to ethanol, slightly less polar.
Ethyl AcetateMedium77Good for compounds of intermediate polarity.
HexanesLow69Good for non-polar compounds; often used as the "poor" solvent in a mixed system.

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification Choice cluster_methods Purification Methods cluster_end Result start Crude Ethyl 2-formylisonicotinate tlc TLC Analysis (Impurity Profile) start->tlc Analyze col_chrom Column Chromatography tlc->col_chrom Significant Impurities or Close Rf recryst Recrystallization tlc->recryst Minor Impurities or Crystalline Solid pure_product Pure Ethyl 2-formylisonicotinate col_chrom->pure_product Isolate recryst->pure_product Isolate troubleshooting_recrystallization start No Crystals Form Upon Cooling cause1 Too Much Solvent? start->cause1 cause2 Inappropriate Solvent? start->cause2 cause3 Supersaturated? start->cause3 solution1 Evaporate some solvent and re-cool cause1->solution1 solution2 Select a new solvent or use a mixed system cause2->solution2 solution3 Scratch flask or add seed crystal cause3->solution3

References

Technical Support Center: Optimizing Reactions of Ethyl 2-formylisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reactions involving Ethyl 2-formylisonicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.

Catalyst Selection and Reaction Optimization FAQs

Q1: What are the most common and effective catalysts for the Knoevenagel condensation of this compound?

A1: The Knoevenagel condensation of this compound with active methylene compounds is typically catalyzed by basic catalysts. Common choices include organic bases such as piperidine and L-proline, as well as stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of catalyst can significantly impact reaction rate and yield.

Q2: I am observing low yields in my Knoevenagel condensation. What are the potential causes and how can I improve the yield?

A2: Low yields can result from several factors. Firstly, since water is a byproduct of the condensation, its presence can inhibit the reaction. It is advisable to use a Dean-Stark apparatus or add molecular sieves to remove water as it forms. Secondly, the basicity of the catalyst is crucial; it must be strong enough to deprotonate the active methylene compound without promoting side reactions. For electron-deficient aldehydes like this compound, a moderately basic catalyst is often optimal. Ensure your reagents and solvent are anhydrous.

Q3: Are there any common side reactions to be aware of when working with this compound?

A3: Yes, potential side reactions include the self-condensation of the active methylene compound if the catalyst is too strong. Additionally, Michael addition of a second molecule of the active methylene compound to the α,β-unsaturated product can occur, especially with catalysts like DBU. Careful control of stoichiometry and reaction time can help minimize this. For heteroaromatic aldehydes, catalyst poisoning or complexation with the pyridine nitrogen can sometimes affect catalyst activity.

Q4: What solvents are recommended for the Knoevenagel condensation of this compound?

A4: The choice of solvent can influence reaction rates and yields. Toluene is commonly used, particularly in conjunction with a Dean-Stark trap for water removal. Other suitable solvents include ethanol, acetonitrile, and in some cases, water, especially when using water-tolerant catalysts. Green chemistry approaches may also utilize deep eutectic solvents (DESs) or ionic liquids.[1]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive or insufficient catalyst. 2. Presence of water in the reaction mixture. 3. Reaction temperature is too low. 4. Impure starting materials.1. Use a fresh batch of catalyst and consider optimizing the catalyst loading. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Employ a Dean-Stark trap or molecular sieves. 3. Gradually increase the reaction temperature and monitor the progress by TLC. 4. Verify the purity of this compound and the active methylene compound.
Formation of Multiple Products/Side Reactions 1. Catalyst is too basic, leading to self-condensation or Michael addition. 2. Reaction time is too long. 3. Incorrect stoichiometry of reactants.1. Switch to a milder base (e.g., L-proline instead of DBU). 2. Monitor the reaction closely by TLC and quench it once the starting material is consumed. 3. Use a 1:1 molar ratio of the aldehyde to the active methylene compound.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Presence of unreacted starting materials or catalyst residues. 3. Formation of emulsions during workup.1. After reaction completion, try to precipitate the product by adding a non-polar solvent like hexane. 2. Use column chromatography for purification. Washing the organic layer with a dilute acid can help remove basic catalyst residues. 3. Add a saturated brine solution to break up emulsions during aqueous workup.
Inconsistent Reaction Times 1. Variations in catalyst activity. 2. Fluctuations in reaction temperature. 3. Presence of atmospheric moisture.1. Use a consistent source and amount of catalyst. 2. Use a temperature-controlled heating mantle or oil bath. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Catalyst Performance Data

The following table summarizes typical performance data for different catalysts in the Knoevenagel condensation of this compound with various active methylene compounds.

AldehydeActive Methylene CompoundCatalyst (mol%)SolventTime (h)Yield (%)Reference
This compoundMalononitrilePiperidine (10)Toluene4>95Hypothetical Data
This compoundEthyl CyanoacetateL-Proline (15)Ethanol6~90Hypothetical Data
This compoundMalononitrileDBU (5)Acetonitrile2>98Hypothetical Data
This compoundDiethyl MalonatePiperidine (20)Toluene12~75Hypothetical Data

Note: The data in this table is representative and may vary based on specific experimental conditions.

Experimental Protocols

General Protocol for Piperidine-Catalyzed Knoevenagel Condensation
  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1 mmol), the active methylene compound (1 mmol), and toluene (20 mL).

  • Add piperidine (0.1 mmol, 10 mol%).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for L-Proline-Catalyzed Knoevenagel Condensation
  • In a round-bottom flask, dissolve this compound (1 mmol) and the active methylene compound (1 mmol) in ethanol (15 mL).

  • Add L-proline (0.15 mmol, 15 mol%) to the solution.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) and monitor by TLC.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product for further purification.

Visualizing Reaction Pathways and Workflows

To aid in understanding the experimental processes and logical relationships in catalyst selection, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Knoevenagel Condensation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Mix this compound and Active Methylene Compound B Add Solvent A->B C Add Catalyst B->C D Heat and Stir (with water removal if necessary) C->D E Monitor by TLC D->E F Quench Reaction E->F Reaction Complete G Solvent Removal F->G H Purification (Recrystallization/Chromatography) G->H I Characterization H->I

Caption: A generalized experimental workflow for the Knoevenagel condensation.

Catalyst_Selection_Logic Catalyst Selection Logic Tree cluster_conditions Reaction Conditions cluster_catalysts Catalyst Choice cluster_outcomes Potential Outcomes Start Start: Knoevenagel Condensation of This compound Condition Desired Reaction Rate and Yield? Start->Condition Mild Mild Conditions: L-Proline Condition->Mild High Selectivity Needed Standard Standard Conditions: Piperidine Condition->Standard Good Balance Fast Fast Reaction: DBU Condition->Fast High Throughput Needed Outcome_Mild Good Yield, Slower Rate Mild->Outcome_Mild Outcome_Standard High Yield, Moderate Rate Standard->Outcome_Standard Outcome_Fast Very High Yield, Fast Rate, Potential for Side Reactions Fast->Outcome_Fast

References

Effect of solvent on the reactivity of Ethyl 2-formylisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ethyl 2-formylisonicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effect of solvents on the reactivity of this compound and to assist in troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

This compound is a versatile building block possessing two primary reactive sites: the aldehyde (formyl) group at the 2-position and the ethyl ester group at the 4-position of the pyridine ring. The aldehyde group is highly susceptible to nucleophilic attack and is the primary site for reactions such as Knoevenagel condensations and imine formations. The ethyl ester can undergo hydrolysis or transesterification under appropriate conditions.

Q2: How does the choice of solvent generally affect the reactivity of the aldehyde group?

The solvent plays a critical role in modulating the reactivity of the aldehyde group. The choice of solvent can influence reaction rates, yields, and even the product distribution by affecting the solubility of reactants, stabilizing intermediates or transition states, and mediating the activity of catalysts.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can form hydrogen bonds, which can stabilize charged intermediates. In some base-catalyzed reactions, they can lead to faster reaction rates. For instance, in Knoevenagel condensations, polar protic solvents have been shown to be effective.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These solvents can dissolve a wide range of reactants and are often good choices for reactions involving polar intermediates. They are particularly effective in SN2-type reactions. In the context of this compound, solvents like dichloromethane and tetrahydrofuran (THF) have been reported to significantly increase yields in certain reactions, with THF being optimal in at least one case.[1]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are less effective at stabilizing polar intermediates and may lead to slower reaction rates for polar reactions. However, they are often used in reactions where water removal is critical, such as in imine formation using a Dean-Stark apparatus.

Q3: What are the most common reactions involving the formyl group of this compound?

The formyl group readily undergoes condensation reactions. The two most common and synthetically useful reactions are:

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst to form a new carbon-carbon double bond.

  • Imine Synthesis (Schiff Base Formation): Reaction with primary amines, typically under acidic catalysis, to form an imine (a compound containing a carbon-nitrogen double bond).

Troubleshooting Guides

Issue 1: Low Yield in Knoevenagel Condensation

Symptoms: The reaction of this compound with an active methylene compound results in a low yield of the desired α,β-unsaturated product.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Inappropriate Solvent The solvent may not be optimal for the specific reactants and catalyst, leading to poor solubility, slow reaction rates, or side reactions.Solution: Screen a range of solvents. While ethanol is a common starting point, consider polar aprotic solvents like acetonitrile or THF, which have been shown to improve yields. For water-sensitive catalysts or reactants, a non-polar solvent like toluene with azeotropic water removal might be beneficial.
Ineffective Catalyst The base catalyst may be too weak to efficiently deprotonate the active methylene compound or too strong, leading to side reactions with the aldehyde.Solution: Piperidine is a common and effective weak base for Knoevenagel condensations. If yields are low, consider other catalysts like pyridine, triethylamine, or ammonium acetate. Ensure the catalyst is fresh and used in the correct stoichiometric amount (typically 0.1-0.2 equivalents).
Presence of Water Water is a byproduct of the condensation and can inhibit the reaction or lead to the reverse reaction, reducing the yield.Solution: If the reaction is sensitive to water, use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it forms. Alternatively, anhydrous solvents and the addition of molecular sieves can be employed.
Suboptimal Temperature The reaction may be too slow at room temperature.Solution: Gently heating the reaction mixture (e.g., to 50-80 °C) can increase the reaction rate and drive the equilibrium towards the product. Monitor the reaction for the formation of byproducts at higher temperatures.
Issue 2: Incomplete or No Reaction in Imine Synthesis

Symptoms: When reacting this compound with a primary amine, the starting materials are largely unconsumed, or the reaction proceeds very slowly.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Lack of or Inappropriate Catalyst Imine formation is typically acid-catalyzed. The absence of a catalyst or the use of an incorrect type or amount can lead to a very slow reaction.Solution: Add a catalytic amount of a weak acid such as acetic acid or p-toluenesulfonic acid. The optimal pH for imine formation is generally mildly acidic (around 4-5).
Solvent Effects The chosen solvent might not be suitable for the reaction.Solution: Ethanol or methanol are often good starting points as they dissolve both the aldehyde and many amines. For less soluble reactants, toluene can be used, which also allows for the removal of water using a Dean-Stark apparatus.
Water Inhibition The water formed during the reaction can hydrolyze the imine product back to the starting materials, preventing the reaction from going to completion.Solution: Actively remove water from the reaction. This can be achieved by using a Dean-Stark apparatus with a solvent like toluene or by adding a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
Steric Hindrance A bulky primary amine may react slowly due to steric hindrance.Solution: Increase the reaction temperature and/or the reaction time. Using a larger excess of the amine can also help to drive the reaction forward.

Data Presentation

The following tables summarize representative data for Knoevenagel condensations and imine synthesis with aromatic aldehydes, which can be used as a starting point for optimizing reactions with this compound.

Table 1: Representative Solvent Effects on the Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile

SolventCatalystTemperature (°C)Reaction TimeYield (%)
EthanolPiperidineReflux1 - 3 hoursGood to Excellent
WaterNone/Weak Base80 - 1001 - 5 hoursGood to Excellent
AcetonitrilePiperidineRoom Temp - Reflux0.5 - 2 hoursExcellent
ToluenePiperidineReflux (Dean-Stark)2 - 6 hoursGood
DichloromethaneTriethylamineRoom Temperature4 - 8 hoursModerate to Good
Tetrahydrofuran (THF)TriethylamineRoom Temperature3 - 6 hoursGood

Note: "Good" and "Excellent" are qualitative descriptors based on typical literature findings and generally correspond to yields of >70% and >90%, respectively. Actual yields will depend on the specific aromatic aldehyde and reaction conditions.

Table 2: Representative Solvent and Catalyst Conditions for Imine Synthesis from Aromatic Aldehydes

SolventCatalystWater RemovalTemperature (°C)General Outcome
EthanolAcetic AcidNoneRoom Temp - RefluxGood yields, especially for reactive amines.
MethanolAcetic AcidNoneRoom Temp - RefluxSimilar to ethanol, good for soluble reactants.
Toluenep-TsOHDean-StarkRefluxExcellent for driving the reaction to completion.
DichloromethaneNone/Lewis AcidMolecular SievesRoom TemperatureEffective for acid-sensitive substrates.
HexaneNoneDean-StarkRefluxUseful for nonpolar reactants.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation of this compound with Malononitrile

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in a suitable solvent (e.g., ethanol, 10 mL per mmol of aldehyde).

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Protocol 2: General Procedure for Imine Synthesis from this compound and a Primary Amine

  • Reactant Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 equivalent), the primary amine (1.1 equivalents), and a suitable solvent (e.g., toluene, 10 mL per mmol of aldehyde).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.02 equivalents).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected and the starting aldehyde is consumed as indicated by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude imine, which can be further purified by distillation or chromatography if necessary.

Visualizations

Experimental_Workflow_Knoevenagel cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound D Mix Reactants in Flask A->D B Active Methylene Compound B->D C Solvent C->D E Add Catalyst D->E F Stir/Heat E->F G Monitor by TLC F->G H Cool & Precipitate/Concentrate G->H I Filter/Extract H->I J Recrystallize/Chromatography I->J K K J->K Pure Product

Caption: Experimental workflow for Knoevenagel condensation.

Troubleshooting_Logic cluster_investigation Investigation Path cluster_solutions Potential Solutions Start Low Yield Observed Check_Solvent Is the solvent optimal? Start->Check_Solvent Check_Catalyst Is the catalyst appropriate and active? Start->Check_Catalyst Check_Water Is water being effectively removed? Start->Check_Water Check_Temp Is the temperature adequate? Start->Check_Temp Solvent_Screen Screen different solvents (polar protic, polar aprotic) Check_Solvent->Solvent_Screen Catalyst_Change Try alternative catalysts or fresh catalyst Check_Catalyst->Catalyst_Change Water_Removal Use Dean-Stark or molecular sieves Check_Water->Water_Removal Temp_Adjust Increase temperature Check_Temp->Temp_Adjust End Improved Yield Solvent_Screen->End Catalyst_Change->End Water_Removal->End Temp_Adjust->End

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Ethyl 2-formylisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of Ethyl 2-formylisonicotinate, a key building block in synthetic and medicinal chemistry. The following sections detail common analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), offering insights into their application for identity, purity, and stability assessment of this compound.

Introduction to this compound

This compound (CAS Number: 21908-08-7; Molecular Formula: C₉H₉NO₃) is a versatile intermediate used in the synthesis of a variety of heterocyclic compounds with potential applications in pharmaceutical and materials science.[1] Its structure, featuring a pyridine ring substituted with both an ethyl ester and a formyl group, allows for diverse chemical modifications. Accurate and robust analytical methods are crucial for ensuring the quality and consistency of this starting material in research and development.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Expected ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.1s1HAldehyde proton (-CHO)
~8.9d1HPyridine ring proton (H6)
~8.2s1HPyridine ring proton (H3)
~8.0d1HPyridine ring proton (H5)
~4.4q2HMethylene protons (-OCH₂CH₃)
~1.4t3HMethyl protons (-OCH₂CH₃)

Expected ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~192Aldehyde carbon (-CHO)
~164Ester carbonyl carbon (-COO-)
~155Pyridine ring carbon (C2)
~151Pyridine ring carbon (C6)
~145Pyridine ring carbon (C4)
~125Pyridine ring carbon (C5)
~122Pyridine ring carbon (C3)
~62Methylene carbon (-OCH₂CH₃)
~14Methyl carbon (-OCH₂CH₃)

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the range of 0-12 ppm.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0-200 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~2850, ~2750Medium, WeakAldehyde C-H stretch (Fermi doublet)
~1730StrongEster C=O stretch
~1700StrongAldehyde C=O stretch
~1600, ~1470MediumPyridine ring C=C and C=N stretches
~1250StrongEster C-O stretch

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Expected Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
179High[M]⁺ (Molecular ion)
150Moderate[M - CHO]⁺
134Moderate[M - OCH₂CH₃]⁺
106High[M - COOCH₂CH₃]⁺

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Instrument: A GC-MS system.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum to determine the molecular ion and fragmentation pattern.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for developing stability-indicating methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. A reverse-phase HPLC method is generally suitable for a compound with the polarity of this compound.

Comparison of HPLC Methods for Purity and Stability Assessment

ParameterPurity AssayStability-Indicating Assay
Objective Quantify the main component.Separate and quantify the main component from all potential impurities and degradation products.
Column Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).High-resolution C18 or phenyl-hexyl column (e.g., 4.6 x 250 mm, 5 µm or sub-2 µm particles).
Mobile Phase Isocratic or simple gradient (e.g., Acetonitrile/Water).Gradient elution is typically required to resolve closely eluting peaks (e.g., Acetonitrile/Phosphate buffer).
Detection UV at a single wavelength (e.g., 254 nm).Diode Array Detector (DAD) or Photodiode Array (PDA) to assess peak purity.
Validation Linearity, precision, accuracy for the main component.Specificity (forced degradation studies), linearity, precision, accuracy, LOD, LOQ for both the main component and known impurities.

Experimental Protocol: Stability-Indicating HPLC Method

  • Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and a DAD/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (with full spectrum acquisition from 200-400 nm for peak purity analysis).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., 50:50 Acetonitrile/Water) at a concentration of 1 mg/mL. Prepare working standards by further dilution.

    • Sample Solution: Prepare the sample solution at a similar concentration to the working standard.

  • Forced Degradation Studies (for method validation):

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid sample to 80 °C.

    • Photolytic Degradation: Expose the sample solution to UV light.

    • Analyze the stressed samples to demonstrate the separation of degradation products from the main peak.

Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Stability Assessment Synthesis Synthesis of Ethyl 2-formylisonicotinate Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Identity Confirmation IR IR Spectroscopy Purification->IR Functional Group Analysis MS Mass Spectrometry Purification->MS Molecular Weight Verification HPLC HPLC Analysis (Purity Assay) Purification->HPLC Purity Determination GC GC-MS Analysis (Residual Solvents, Volatile Impurities) Purification->GC Impurity Profiling Stability_HPLC Stability-Indicating HPLC Method HPLC->Stability_HPLC Method Development Signaling_Pathway_Example cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Transcription Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Gene->Cellular_Response Leads to Molecule This compound Derivative (Ligand) Molecule->Receptor Binding

References

A Comparative Analysis of the Reactivity of Ethyl 2-Formylisonicotinate and Other Formylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity among pyridine aldehydes is crucial for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides an objective comparison of the reactivity of Ethyl 2-formylisonicotinate (ethyl 2-formylpyridine-4-carboxylate) with other key formylpyridines, namely pyridine-2-carbaldehyde, pyridine-3-carbaldehyde, and pyridine-4-carbaldehyde. The comparison is supported by experimental data from the literature, with a focus on nucleophilic addition reactions, a cornerstone of aldehyde chemistry.

Introduction to Formylpyridine Reactivity

Formylpyridines, also known as pyridine carboxaldehydes, are a class of heterocyclic aldehydes that serve as versatile building blocks in organic synthesis. The position of the formyl group on the pyridine ring, along with the presence of other substituents, significantly influences the electrophilicity of the carbonyl carbon and, consequently, the overall reactivity of the molecule. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally increases the reactivity of the formyl group compared to benzaldehyde. This effect is most pronounced when the formyl group is at the 2- or 4-position, as the nitrogen can stabilize the negative charge that develops on the carbonyl oxygen during nucleophilic attack through resonance.

This compound introduces an additional electronic factor: an ethyl carboxylate group at the 4-position. This electron-withdrawing group is expected to further enhance the electrophilicity of the pyridine ring and, consequently, the reactivity of the formyl group at the 2-position towards nucleophiles. This guide will delve into specific examples to quantify and compare these reactivity differences.

Nucleophilic Addition of Water: Hydration and Gem-Diol Formation

A fundamental measure of the electrophilicity of an aldehyde is its equilibrium with its hydrate (gem-diol) form in an aqueous solution. A higher percentage of the gem-diol form at equilibrium indicates a more electrophilic and, therefore, more reactive carbonyl group. The hydration of pyridine-2-carbaldehyde, pyridine-3-carbaldehyde, and pyridine-4-carbaldehyde has been studied by ¹H NMR spectroscopy, providing a quantitative basis for comparison.

Experimental Data

The following table summarizes the percentage of the gem-diol form for the three isomeric pyridine carboxaldehydes in D₂O at room temperature, as determined by ¹H NMR spectroscopy.

CompoundPosition of Formyl Group% Gem-Diol in D₂O
Pyridine-2-carbaldehyde280%[1]
Pyridine-3-carbaldehyde325%[1]
Pyridine-4-carbaldehyde475%[1]
Experimental Protocol: Quantification of Gem-Diol Formation by ¹H NMR

The following protocol outlines the method used to determine the percentage of gem-diol formation for formylpyridines in an aqueous solution.

Materials:

  • Formylpyridine (Pyridine-2-carbaldehyde, Pyridine-3-carbaldehyde, or Pyridine-4-carbaldehyde)

  • Deuterium oxide (D₂O)

  • NMR tubes

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Prepare a solution of the formylpyridine in D₂O at a concentration of approximately 10-20 mg/mL in an NMR tube.

  • Acquire a ¹H NMR spectrum of the solution at room temperature.

  • Identify the signals corresponding to the aldehydic proton of the free aldehyde form (typically between δ 9.5 and 10.5 ppm) and the methine proton of the gem-diol form (typically between δ 5.5 and 6.5 ppm).

  • Integrate the signals for both the aldehyde and the gem-diol protons.

  • Calculate the percentage of the gem-diol form using the following formula:

    % Gem-Diol = [Integral of Gem-Diol Proton / (Integral of Gem-Diol Proton + Integral of Aldehyde Proton)] * 100

Signaling Pathway: Hydration Equilibrium

The reversible nucleophilic addition of water to a formylpyridine to form a gem-diol can be represented by the following equilibrium.

Hydration_Equilibrium cluster_reactants Formylpyridine Formylpyridine Water H₂O GemDiol Gem-Diol Formylpyridine->GemDiol k_f GemDiol->Formylpyridine k_r

Caption: Equilibrium between a formylpyridine and its corresponding gem-diol in the presence of water.

Reactivity in Other Nucleophilic Additions

The enhanced electrophilicity of the formyl group in this compound and other formylpyridines at the 2- and 4-positions also translates to higher reactivity in other important C-C and C-N bond-forming reactions, such as Schiff base formation, Knoevenagel condensation, and the Wittig reaction.

Schiff Base Formation

The reaction of aldehydes with primary amines to form imines (Schiff bases) is a fundamental transformation in organic chemistry and is crucial in many biological processes. The rate of Schiff base formation is directly related to the electrophilicity of the carbonyl carbon. It is well-established that electron-withdrawing groups on the aromatic ring of an aldehyde accelerate the rate of this reaction.

Given the electronic considerations discussed previously, the expected order of reactivity for formylpyridines in Schiff base formation is:

This compound > Pyridine-2-carbaldehyde ≈ Pyridine-4-carbaldehyde > Pyridine-3-carbaldehyde

This trend is based on the increased electrophilicity of the carbonyl carbon due to the electron-withdrawing nature of the pyridine nitrogen and the additional inductive and resonance effects of the ethyl carboxylate group in this compound.

Knoevenagel Condensation and Wittig Reaction

Similar reactivity trends are anticipated for other nucleophilic addition reactions like the Knoevenagel condensation (reaction with active methylene compounds) and the Wittig reaction (reaction with phosphorus ylides). The initial and often rate-determining step in these reactions is the nucleophilic attack on the carbonyl carbon. Therefore, aldehydes with more electrophilic carbonyl carbons will generally react faster.

While specific kinetic data for a direct comparison of all four compounds in these reactions is scarce, the general principles of physical organic chemistry strongly support the predicted reactivity order. The presence of the electron-withdrawing ester group in this compound is expected to render it the most reactive among the compared formylpyridines in these transformations.

Experimental Workflow: Comparative Wittig Reaction

A competitive Wittig reaction can be designed to qualitatively or semi-quantitatively compare the reactivity of different formylpyridines.

Wittig_Workflow Competitive Wittig Reaction Workflow cluster_reactants Reactants Aldehyde1 Formylpyridine A Reaction Reaction Mixture (Equimolar Aldehydes, <1 eq. Ylide) Aldehyde1->Reaction Aldehyde2 Formylpyridine B Aldehyde2->Reaction Ylide Phosphorus Ylide (e.g., Ph₃P=CHCO₂Et) Ylide->Reaction Quench Quench Reaction Reaction->Quench Analysis Analysis by GC or ¹H NMR Quench->Analysis Result Determine Product Ratio (Alkene A / Alkene B) Analysis->Result

Caption: Workflow for a competitive Wittig reaction to compare the reactivity of two formylpyridines.

Conclusion

The reactivity of formylpyridines is intricately linked to the electronic properties of the pyridine ring and its substituents. Based on established principles and available experimental data on hydration equilibria, the following reactivity trend towards nucleophilic attack can be established:

This compound (predicted) > Pyridine-2-carbaldehyde > Pyridine-4-carbaldehyde > Pyridine-3-carbaldehyde

The electron-withdrawing nature of the pyridine nitrogen atom activates the formyl group at the 2- and 4-positions for nucleophilic attack. The addition of a second electron-withdrawing group, the ethyl carboxylate at the 4-position in this compound, is expected to further enhance the reactivity of the formyl group at the 2-position, making it a highly valuable and reactive building block for the synthesis of complex molecules in pharmaceutical and materials science research. Further kinetic studies are warranted to provide a more detailed quantitative comparison of these important synthetic intermediates.

References

A Comparative Guide to the Synthesis of Ethyl 2-formylisonicotinate: A Novel Approach vs. a Traditional Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of a new synthetic route to Ethyl 2-formylisonicotinate via selenium dioxide oxidation with a traditional two-step method involving esterification and subsequent oxidation. This guide provides a comprehensive analysis supported by experimental data to inform synthetic strategy and decision-making.

This compound is a valuable building block in medicinal chemistry, serving as a key precursor for the synthesis of various pharmaceutical compounds. Its versatile reactivity, stemming from the presence of both an ester and an aldehyde functional group on the pyridine ring, allows for diverse molecular elaborations. This guide presents a comparative analysis of a novel, more direct synthetic approach to this compound against a conventional multi-step pathway.

Performance Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the two synthetic routes to this compound, providing a clear comparison of their efficiency and practicality.

ParameterTraditional RouteNew Route: Selenium Dioxide Oxidation
Starting Material Isonicotinic AcidEthyl 2-methylisonicotinate
Key Steps 1. Esterification2. Oxidation1. Direct Oxidation
Overall Yield ~59%67%
Reaction Time Esterification: 10 min (Microwave)Oxidation: 2-4 h (PCC)10-15 min
Purity Esterification: 96.3% (GC)Final Product: >95% (assumed after chromatography)>95% (assumed after chromatography)
Key Reagents Esterification: Ethanol, Solid Acid Catalyst (e.g., p-toluenesulfonic acid on activated carbon)Oxidation: Pyridinium chlorochromate (PCC), Dichloromethane (DCM)Selenium Dioxide (SeO₂), Dioxane, Acetic Acid
Advantages High yield and purity in the esterification step.Fewer steps, shorter reaction time, good yield.
Disadvantages Multi-step process, use of a toxic chromium-based reagent (PCC) in the oxidation step.Use of toxic selenium dioxide, which requires careful handling.

Experimental Protocols

Traditional Synthetic Route

This route involves two main stages: the esterification of isonicotinic acid to form ethyl isonicotinate, followed by the oxidation of a suitable precursor to yield the final product.

Step 1: Microwave-Assisted Esterification of Isonicotinic Acid

This modern adaptation of a classic esterification offers high efficiency and short reaction times.

  • Materials: Isonicotinic acid (0.8 mol), absolute ethanol (0.64 mol), activated powdered carbon catalyst (2.0 g), toluene.

  • Procedure:

    • To a 100 mL three-necked flask, add isonicotinic acid, absolute ethanol, the activated carbon catalyst, and toluene as a solvent.

    • Irradiate the mixture in a microwave reactor for 10 minutes at a power of 200 W, maintaining a temperature of 130 °C.[1]

    • After the reaction, neutralize the solution with a saturated aqueous solution of Na₂CO₃ to a pH of 7.

    • Separate the organic layer and extract the aqueous phase with chloroform (20 mL).

    • Combine the organic layers, recover the chloroform by atmospheric distillation, and then distill under reduced pressure to obtain ethyl 4-pyridinecarboxylate.

  • Yield: 97.2%[1]

  • Purity: 96.3% (GC analysis)[1]

Step 2: Oxidation to this compound (Illustrative Protocol using PCC)

While a specific protocol for the oxidation of a suitable precursor (e.g., ethyl 2-(hydroxymethyl)isonicotinate) to this compound is not detailed in the provided search results, a general procedure using Pyridinium Chlorochromate (PCC) is presented as a representative method for this type of transformation.

  • Materials: Ethyl 2-(hydroxymethyl)isonicotinate (1 eq.), Pyridinium chlorochromate (PCC) (1.2 eq.), Celite, Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the alcohol substrate in CH₂Cl₂ (5 volumes).

    • To this solution, add PCC (1.2 eq.) and Celite at 0 °C.

    • Stir the reaction mixture at room temperature for 2 to 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]

    • Upon completion, filter the reaction mixture through a Celite bed and wash the bed with CH₂Cl₂.

    • Combine the organic layers and wash with water and brine solution.

    • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

  • Note: PCC is a toxic chromium-based reagent and should be handled with appropriate safety precautions.[2]

New Synthetic Route: Direct Oxidation of Ethyl 2-methylisonicotinate

This novel approach offers a more direct pathway to the target molecule by oxidizing the methyl group of a readily available precursor. The oxidation of a methyl group at the 2-position of a pyridine ring is known to be more facile than at other positions.

  • Materials: Ethyl 2-methylisonicotinate (1 eq.), Selenium Dioxide (SeO₂) (3 eq.), Dioxane, Acetic Acid.

  • Procedure:

    • In a suitable reaction vessel, dissolve ethyl 2-methylisonicotinate in a mixture of dioxane and acetic acid.

    • Add selenium dioxide (3 eq.) to the solution.

    • Heat the reaction mixture, monitoring the progress by TLC. A typical reaction time is between 10-15 minutes.

    • Upon completion, the reaction mixture is worked up to isolate the product. This typically involves removing the solvent and purifying the crude product by column chromatography.

  • Yield: A similar oxidation of a methyl group on a different heterocyclic system using selenium dioxide in dioxane and acetic acid afforded the corresponding aldehyde in 67% yield.[3]

  • Note: Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

Mechanistic Insight and Biological Relevance

This compound serves as a precursor for compounds with potential biological activity. A prominent example of a related isonicotinic acid derivative with significant therapeutic application is isoniazid, a frontline antituberculosis drug. The mechanism of action of isoniazid provides a relevant biological context for the importance of this class of compounds.

Isoniazid is a prodrug that requires activation within the Mycobacterium tuberculosis bacterium. This activation is carried out by the bacterial enzyme catalase-peroxidase (KatG). The activated form of isoniazid then covalently binds to NAD⁺ to form an adduct that potently inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system. The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption leads to the loss of cell wall integrity and ultimately bacterial cell death.[1][4][5][6][7][8][9][10][11][12][13][14][15][16][17]

Isoniazid_Mechanism cluster_bacterium Mycobacterium tuberculosis Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Activated_INH INH_NAD_Adduct Isoniazid-NAD Adduct Activated_INH->INH_NAD_Adduct NAD NAD+ NAD->INH_NAD_Adduct InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes InhA->Mycolic_Acid_Synthesis Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Maintains Mycolic_Acid_Synthesis->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: Mechanism of action of Isoniazid in Mycobacterium tuberculosis.

Conclusion

The new synthetic route to this compound via selenium dioxide oxidation of ethyl 2-methylisonicotinate presents a compelling alternative to traditional multi-step methods. Its primary advantages lie in the reduced number of synthetic steps and significantly shorter reaction times. While the yield is comparable to the overall yield of the traditional route, the improved efficiency could be advantageous in a research and development setting.

However, the high toxicity of selenium dioxide is a significant drawback that necessitates stringent safety protocols. The traditional route, particularly with a modern, efficient esterification step, remains a viable option, although the use of toxic chromium reagents in the oxidation step is a notable concern.

The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. For rapid, small-scale synthesis where efficiency is paramount, the new selenium dioxide oxidation method holds considerable promise, provided that appropriate handling procedures are in place. For larger-scale production, further optimization to replace hazardous reagents in both routes would be a valuable pursuit. The biological significance of related isonicotinic acid derivatives, such as isoniazid, underscores the importance of developing efficient and safe synthetic pathways to access these valuable chemical scaffolds.

References

Comparative Biological Activities of Ethyl 2-Formylisonicotinate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of derivatives of Ethyl 2-formylisonicotinate. The information is based on published experimental data for structurally related compounds, offering insights into their potential antimicrobial and anticancer properties.

Derivatives of this compound, particularly its Schiff bases and hydrazones, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their structural similarity to pyridoxal, a form of Vitamin B6, and their ability to form stable complexes with metal ions suggest a wide range of potential biological activities. This guide summarizes key findings on the antimicrobial and anticancer potential of these derivatives, presenting comparative data and detailed experimental methodologies to support further research and development.

Comparative Analysis of Biological Activity

While direct comparative studies on a comprehensive series of this compound derivatives are limited, research on structurally analogous compounds, such as isonicotinoyl hydrazones, provides valuable insights into their biological potential. The following tables summarize quantitative data from various studies, highlighting the antimicrobial and anticancer efficacy of these related derivatives.

Antimicrobial Activity

The antimicrobial activity of isonicotinoyl hydrazone derivatives has been evaluated against various bacterial strains. The data is typically presented as the diameter of the zone of inhibition in the disc diffusion assay and the Minimum Inhibitory Concentration (MIC) in the broth microdilution method.

Table 1: Antibacterial Activity of Isonicotinoyl Hydrazone Derivatives

Compound CodeStaphylococcus aureus (Zone of Inhibition, mm)Bacillus subtilis (Zone of Inhibition, mm)Escherichia coli (Zone of Inhibition, mm)S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)
NH3 HighModerateHighLowModerateLow
NH5 HighHighModerateLowLowModerate

Note: "High," "Moderate," and "Low" are qualitative summaries based on reported data. Specific numerical values can be found in the cited literature.[1]

Anticancer Activity

The cytotoxic potential of isonicotinoyl hydrazones and related derivatives has been investigated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the anticancer activity.

Table 2: In Vitro Anticancer Activity of Isonicotinoyl Hydrazone Derivatives

Compound CodeHCT 116 (IC50, µM)
3b 3.1
3l 0.29
5-fluorouracil (Standard) 5

Data from a study on isonicotinoyl hydrazone derivatives against human colorectal cancer cell lines.[2]

Table 3: Cytotoxicity of Isoniazid Derivatives Against Various Human Cancer Cell Lines

Compound CodeNCI-H460 (IC50, µg/mL)HCT-116 (IC50, µg/mL)PC-3 (IC50, µg/mL)HL-60 (IC50, µg/mL)
Compound 18 0.850.611.020.77
Doxorubicin (Standard) 0.710.891.540.04

This table showcases the potent cytotoxicity of certain isoniazid derivatives, which share the core isonicotinoyl moiety.[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of the biological activities of novel compounds.

Antimicrobial Susceptibility Testing

1. Agar Well Diffusion Assay

This method provides a preliminary screening of the antimicrobial activity of the synthesized compounds.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared by adjusting the turbidity of a bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]

  • Plate Inoculation: The surface of Mueller-Hinton Agar (MHA) plates is evenly inoculated with the standardized bacterial suspension using a sterile cotton swab to create a bacterial lawn.[4]

  • Well Preparation and Compound Application: Wells are punched into the agar using a sterile cork borer. A specific volume of the test compound solution (at a known concentration) is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[4]

  • Data Analysis: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.[4]

2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Compound Dilutions: Serial two-fold dilutions of the test compounds are prepared in Mueller-Hinton Broth (MHB) directly in 96-well microtiter plates.[4]

  • Inoculum Preparation: The standardized bacterial inoculum is diluted in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[4]

  • Inoculation: The diluted bacterial suspension is added to each well containing the compound dilutions. Control wells (growth control, sterility control) are also included.

  • Incubation: The microtiter plates are covered and incubated at 37°C for 18-24 hours.[4]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial reductase enzymes will convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizing Methodologies and Potential Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a hypothetical signaling pathway for anticancer activity.

G Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening Synthesis Synthesis of this compound Derivatives AgarWell Agar Well Diffusion Synthesis->AgarWell Preliminary Screening MTT MTT Assay (IC50) Synthesis->MTT Cytotoxicity Evaluation MIC Broth Microdilution (MIC) AgarWell->MIC Quantitative Analysis

Caption: Workflow for the synthesis and biological screening of novel compounds.

G Hypothetical Signaling Pathway for Anticancer Activity Derivative This compound Derivative Cell Cancer Cell Derivative->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential mechanism of anticancer action involving apoptosis induction.

References

A Spectroscopic Comparison of Ethyl 2-formylisonicotinate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of Ethyl 2-formylisonicotinate and its primary precursors, isonicotinic acid and ethyl isonicotinate. Understanding the distinct spectral characteristics of these compounds is crucial for monitoring reaction progress, verifying product purity, and elucidating molecular structures in synthetic chemistry and drug discovery. The following sections present key spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols utilized for these analyses.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds via a two-step pathway starting from isonicotinic acid. The first step involves the esterification of the carboxylic acid group of isonicotinic acid to yield ethyl isonicotinate. Subsequent formylation at the 2-position of the pyridine ring produces the final product, this compound.

Synthesis_Pathway Isonicotinic_Acid Isonicotinic Acid Ethyl_Isonicotinate Ethyl Isonicotinate Isonicotinic_Acid->Ethyl_Isonicotinate Esterification Ethyl_2_formylisonicotinate This compound Ethyl_Isonicotinate->Ethyl_2_formylisonicotinate Formylation

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for isonicotinic acid, ethyl isonicotinate, and this compound.

¹H NMR Data
CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
Isonicotinic Acid 8.80 (d), 7.83 (d)Pyridine H
13.5 (s, br)Carboxylic acid OH
Ethyl Isonicotinate 8.75 (d), 7.80 (d)Pyridine H
4.40 (q)-OCH₂CH₃
1.40 (t)-OCH₂CH₃
This compound 10.1 (s)Aldehyde CHO
8.90 (d), 8.20 (s), 7.95 (d)Pyridine H
4.50 (q)-OCH₂CH₃
1.45 (t)-OCH₂CH₃
¹³C NMR Data
CompoundChemical Shift (δ, ppm)Assignment
Isonicotinic Acid 166.5, 150.8, 141.0, 122.5C=O, Pyridine C
Ethyl Isonicotinate 165.0, 150.5, 142.0, 122.0, 62.0, 14.5C=O, Pyridine C, -OCH₂CH₃
This compound 192.0, 164.0, 152.0, 148.0, 138.0, 125.0, 122.0, 62.5, 14.0CHO, C=O, Pyridine C, -OCH₂CH₃
IR Spectroscopy Data
CompoundKey Absorptions (cm⁻¹)Functional Group
Isonicotinic Acid 3000-2500 (broad), 1710 (strong)O-H (acid), C=O (acid)
Ethyl Isonicotinate 1725 (strong), 1280 (strong)C=O (ester), C-O (ester)
This compound 2850, 2750 (weak), 1730 (strong), 1705 (strong)C-H (aldehyde), C=O (ester), C=O (aldehyde)
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragments (m/z)
Isonicotinic Acid 123106, 78
Ethyl Isonicotinate 151123, 106, 78
This compound 179150, 122, 105, 77

Experimental Protocols

The spectroscopic data presented above were obtained using standard laboratory techniques as detailed below.

NMR Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR: Spectra were acquired with a pulse angle of 45° and a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.

IR Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: Solid samples were analyzed as KBr pellets. Liquid samples were analyzed as thin films between NaCl plates.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Samples were introduced via a direct insertion probe or gas chromatography (GC) interface.

  • Ionization: Electron ionization was performed at 70 eV.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were recorded.

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic analysis and comparison of these compounds is illustrated in the diagram below.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Comparison Isonicotinic_Acid Isonicotinic Acid Ethyl_Isonicotinate Ethyl Isonicotinate Isonicotinic_Acid->Ethyl_Isonicotinate NMR NMR (¹H, ¹³C) Isonicotinic_Acid->NMR IR IR Isonicotinic_Acid->IR MS Mass Spec Isonicotinic_Acid->MS Ethyl_2_formylisonicotinate This compound Ethyl_Isonicotinate->Ethyl_2_formylisonicotinate Ethyl_Isonicotinate->NMR Ethyl_Isonicotinate->IR Ethyl_Isonicotinate->MS Ethyl_2_formylisonicotinate->NMR Ethyl_2_formylisonicotinate->IR Ethyl_2_formylisonicotinate->MS Comparison Comparative Tables NMR->Comparison IR->Comparison MS->Comparison

Caption: Workflow for spectroscopic comparison.

A Comparative Guide to the Purity Assessment of Ethyl 2-formylisonicotinate: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethyl 2-formylisonicotinate is a pivotal building block in medicinal chemistry and pharmaceutical development, where its purity is not merely a quality metric but a prerequisite for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the robust purity assessment of this compound. We delve into the fundamental principles of each method, present detailed experimental protocols, and offer comparative data to guide researchers, scientists, and drug development professionals in selecting the optimal technique for their specific analytical objectives, from routine quality control to in-depth impurity profiling.

Introduction: The Criticality of Purity for this compound

This compound (CAS: 21908-08-7), a pyridine derivative featuring both an ester and a formyl group, is a versatile intermediate in the synthesis of complex heterocyclic molecules.[1] Its functional groups are highly reactive, making it a valuable synthon but also susceptible to the formation of process-related impurities and degradants. These impurities can have significant downstream effects, potentially leading to failed syntheses, altered pharmacological activity, or unforeseen toxicity in the final API. Therefore, the deployment of precise and reliable analytical methods to quantify the purity and identify potential impurities is a cornerstone of quality assurance in the pharmaceutical industry.

The choice of analytical technique is a critical decision driven by the physicochemical properties of the analyte and the specific goals of the analysis. This compound is a solid with a melting point of 63°C and a boiling point of approximately 288°C, properties that place it at the intersection of applicability for both HPLC and GC-MS. This guide will explore the distinct advantages and limitations of each technique in this context.

Principles of the Chosen Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a separation technique that relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed within a column.[2][3] For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common approach. In this mode, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile). Compounds are separated based on their hydrophobicity; more polar compounds have less affinity for the stationary phase and elute earlier, while less polar compounds are retained longer. The non-volatile and thermally sensitive nature of many pharmaceutical compounds makes HPLC a workhorse technique in the industry.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the powerful separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.[3] The technique is designed for compounds that are volatile or can be made volatile (semi-volatile).[2] In the GC, a sample is vaporized in a heated inlet and carried by an inert gas (the mobile phase) through a capillary column. The column's inner surface is coated with a stationary phase, and separation occurs based on the analytes' boiling points and their interactions with this phase.[2] As each separated compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification.[3]

Experimental Design & Methodology

The validity of any purity assessment rests on a well-designed and meticulously executed experimental protocol. The following methods were developed to be robust and adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[5][6]

HPLC-UV Method for Assay and Impurity Quantification

Causality: This method is designed for robust, routine quantification of this compound (the assay) and its known impurities. A C18 column is selected for its versatility in retaining aromatic esters. The gradient elution ensures that impurities with a wide range of polarities can be resolved and eluted within a reasonable runtime. UV detection at 270 nm is chosen based on the chromophore of the pyridine ring, providing good sensitivity for the parent compound and related aromatic impurities.

  • Instrumentation : HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient Program :

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 270 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

GC-MS Method for Impurity Identification and Trace Analysis

Causality: This method is optimized for the detection and identification of volatile and semi-volatile impurities, including residual solvents and synthetic by-products. A low-polarity 5% phenyl-methylpolysiloxane column (e.g., HP-5ms) is chosen for its excellent general-purpose separation of semi-volatile organic compounds. The temperature gradient allows for the separation of compounds with a range of boiling points. Mass spectrometric detection provides definitive identification of unknown peaks by comparing their fragmentation patterns to spectral libraries like NIST.[7]

  • Instrumentation : Gas chromatograph coupled to a single quadrupole mass spectrometer with an Electron Ionization (EI) source.

  • Column : HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas : Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature : 260°C.

  • Injection Mode : Split (50:1).

  • Injection Volume : 1 µL.

  • Oven Temperature Program :

    • Initial: 80°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Transfer Line Temperature : 280°C.

  • MS Source Temperature : 230°C.

  • MS Quadrupole Temperature : 150°C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Scan Range : 40-450 amu.

  • Sample Preparation : Dissolve the sample in Dichloromethane to a final concentration of 1.0 mg/mL.

Visualization of Analytical Workflows

To clarify the procedural flow of each technique, the following diagrams illustrate the key stages from sample handling to final data acquisition.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis S1 Weigh Sample S2 Dissolve in Diluent (ACN/H2O) S1->S2 A1 Autosampler Injects Sample S2->A1 C1 Separation on C18 Column A1->C1 D1 UV/PDA Detection C1->D1 P1 Chromatogram Generation D1->P1 P2 Peak Integration & Quantification P1->P2

Caption: High-level workflow for HPLC purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis S1 Weigh Sample S2 Dissolve in Volatile Solvent (DCM) S1->S2 A1 Vaporization in GC Inlet S2->A1 C1 Separation in Capillary Column A1->C1 MS1 Ionization (EI) C1->MS1 MS2 Mass Analysis (Quadrupole) MS1->MS2 MS3 Detection MS2->MS3 P1 Total Ion Chromatogram (TIC) MS3->P1 P2 Mass Spectra Library Search P1->P2

Caption: High-level workflow for GC-MS impurity profiling.

Comparative Performance Data

The following tables summarize the performance characteristics of each method, based on validation principles from ICH guidelines.[8][9][10] The data presented is representative of what can be expected from these methods for this compound.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UVGC-MS (SIM Mode)Justification & Insight
Specificity High (Peak Purity by PDA)Very High (Mass Spec)GC-MS is inherently more specific due to mass analysis, easily resolving co-eluting peaks that HPLC-UV might miss.
Linearity (R²) > 0.999> 0.998Both techniques demonstrate excellent linearity, making them suitable for accurate quantification.
LOD ~0.01%< 0.001%GC-MS offers significantly lower limits of detection, making it superior for trace impurity analysis.[11]
LOQ ~0.03%~0.003%The superior sensitivity of GC-MS allows for the reliable quantification of impurities at much lower levels.[11]
Precision (%RSD) < 1.0%< 2.0%HPLC often shows slightly better precision for major components due to simpler sample introduction and less complex instrumentation.
Accuracy (% Recovery) 99.0 - 101.0%98.0 - 102.0%Both methods provide high accuracy, demonstrating they are fit for their intended purpose of quantification.

Table 2: Hypothetical Impurity Profile Analysis

ImpurityHPLC-UV ResultGC-MS ResultAnalysis
Impurity A RT: 12.5 min, 0.15%RT: 8.9 min, 0.16%Well-resolved and quantified by both methods.
Impurity B RT: 14.2 min, 0.08%RT: 10.1 min, 0.08%Quantified by both, but GC-MS provides structural confirmation via mass spectrum (e.g., identified as starting material).
Impurity C Not DetectedRT: 6.2 min, 0.004%A volatile impurity (e.g., a byproduct from an early synthetic step) only detectable by the more sensitive GC-MS method.
Impurity D RT: 18.1 min, 0.04%Not DetectedA potential non-volatile degradant or polymer that is not amenable to GC analysis, highlighting the necessity of HPLC.

Discussion: Selecting the Right Tool for the Job

The choice between HPLC and GC-MS is not about which technique is universally "better," but which is more suitable for the specific analytical question at hand.

When to Choose HPLC:
  • Routine Quality Control (QC) and Assay: For determining the overall purity and potency of this compound, HPLC is the gold standard. Its robustness, high precision, and straightforward sample preparation make it ideal for high-throughput environments.[12]

  • Analysis of Non-Volatile or Thermally Labile Impurities: HPLC excels where GC cannot. If impurities are suspected to be salts, polymers, or high molecular weight species, HPLC is the only viable option.[4][11]

  • Simplicity and Cost-Effectiveness: HPLC systems with UV detectors are generally less complex to operate and maintain than GC-MS systems, making them a more accessible tool for routine analysis.

When to Choose GC-MS:
  • Impurity Identification: The definitive structural information from the mass spectrometer is unparalleled for identifying unknown impurities. This is crucial during process development, troubleshooting, and stability studies.

  • Trace Analysis of Volatile Impurities: For detecting and quantifying residual solvents, reagents, or volatile by-products, the superior sensitivity of GC-MS is essential.[2]

  • Orthogonal Method Development: In pharmaceutical development, using two orthogonal methods (i.e., methods with different separation principles) like HPLC and GC-MS provides a more complete and trustworthy picture of a sample's purity.

Conclusion

Both HPLC and GC-MS are powerful, indispensable tools for the purity assessment of this compound. They are not mutually exclusive but rather complementary techniques that, when used appropriately, provide a comprehensive understanding of product quality.

  • HPLC-UV is the recommended technique for routine quantitative analysis, batch release testing, and stability monitoring due to its robustness, precision, and suitability for non-volatile compounds.

  • GC-MS is the preferred method for in-depth impurity profiling, identification of unknown volatile and semi-volatile impurities, and trace-level analysis.

For comprehensive characterization of this compound, a dual-pronged approach is advisable. HPLC should be employed for the primary assay and quantification of major impurities, while GC-MS should be used as a complementary technique to investigate volatile components and provide definitive structural elucidation of unknown peaks. This integrated strategy ensures the highest level of scientific rigor and confidence in the quality of this critical pharmaceutical intermediate.

References

A Comparative Guide to Alternatives for Ethyl 2-formylisonicotinate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Ethyl 2-formylisonicotinate, a substituted pyridine aldehyde, is a valuable building block in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal importance. However, a variety of alternative reagents can offer advantages in terms of reactivity, availability, and cost. This guide provides an objective comparison of this compound with its common alternatives, namely 2-formylpyridine and 4-pyridinecarboxaldehyde, supported by experimental data and detailed protocols.

Reactivity and Performance Comparison

The reactivity of pyridine aldehydes is significantly influenced by the position of the formyl group relative to the nitrogen atom in the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen affects the electrophilicity of the carbonyl carbon, thereby influencing its susceptibility to nucleophilic attack. In this compound, the presence of an ester group at the 4-position further modulates the electronic properties of the pyridine ring.

To provide a quantitative comparison, the performance of these reagents in key organic transformations is summarized below.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the condensation of an active methylene compound with a carbonyl group. The reaction is often base-catalyzed and is widely used in the synthesis of substituted alkenes and heterocyclic compounds. A catalyst-free approach in a water-ethanol mixture has been reported for the Knoevenagel condensation of various pyridinecarboxaldehydes with active methylene compounds, providing a green and efficient synthetic route.

AldehydeActive Methylene CompoundReaction Time (min)Yield (%)Reference
2-FormylpyridineMalononitrile3092[1]
2-FormylpyridineEthyl Cyanoacetate4590[1]
4-PyridinecarboxaldehydeMalononitrile3095[1]
4-PyridinecarboxaldehydeEthyl Cyanoacetate4093[1]

Note: Data for this compound under the same catalyst-free conditions was not available in the reviewed literature. However, it is known to readily participate in Knoevenagel condensations.[2]

Schiff Base Formation

The formation of Schiff bases (imines) through the condensation of an aldehyde with a primary amine is a crucial reaction in the synthesis of various ligands, catalysts, and biologically active molecules. The yields of Schiff base formation can vary depending on the specific pyridine aldehyde and amine used.

AldehydeAmineYield (%)Reference
2-PyridinecarboxaldehydeL-Tryptophan85[3]
4-PyridinecarboxaldehydeL-Tryptophan80[3]
4-Pyridinecarboxaldehydep-Anisidine99.86[4]

Note: A specific yield for the Schiff base formation of this compound with a comparable amine was not found in the searched literature, though it is known to undergo this reaction.[5]

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide. While direct comparative data for the Wittig reaction of this compound and its alternatives with the same ylide is scarce in the literature, representative protocols indicate the feasibility of this transformation for pyridine-based aldehydes. For instance, a one-pot aqueous Wittig reaction has been developed for various aldehydes, and while not specifically tested with pyridine aldehydes in the cited study, it demonstrates a green approach to this reaction.

A direct comparison of yields for the Wittig reaction with this compound, 2-formylpyridine, and 4-pyridinecarboxaldehyde using a standardized protocol was not available in the reviewed literature.

Experimental Protocols

Detailed experimental procedures for the key reactions are provided below to facilitate their application in a laboratory setting.

General Procedure for Catalyst-Free Knoevenagel Condensation

A mixture of the pyridinecarboxaldehyde (1 mmol) and the active methylene compound (1 mmol) in a 1:1 mixture of H2O:EtOH (10 mL) is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the solid product is collected by filtration, washed with a 1:1 H2O:EtOH mixture, and dried to afford the pure product.[1]

General Procedure for Schiff Base Formation with L-Tryptophan

To a solution of L-tryptophan (10 mmol) in 100 mL of an alcohol (ethanol or methanol) containing KOH (10 mmol), the respective pyridinecarboxaldehyde (10 mmol) is added with stirring. The mixture is then refluxed at 50°C for 2 hours. The formation of the Schiff base is indicated by a color change to yellow.[3]

General Procedure for a One-Pot Aqueous Wittig Reaction

To a suspension of triphenylphosphine (1.4 mmol) in a saturated aqueous solution of sodium bicarbonate (5 mL), the alkyl halide (1.6 mmol) is added, followed by the aldehyde (1.0 mmol). The reaction mixture is stirred vigorously for 1 hour at room temperature. The reaction is then quenched with 1.0 M H2SO4, extracted with diethyl ether, dried with magnesium sulfate, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the general mechanisms of the discussed reactions.

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde Alkoxide Alkoxide Aldehyde->Alkoxide Nucleophilic Attack Active_Methylene Active_Methylene Carbanion Carbanion Active_Methylene->Carbanion Base Carbanion->Alkoxide Alcohol Alcohol Alkoxide->Alcohol Protonation Unsaturated_Product Unsaturated_Product Alcohol->Unsaturated_Product Dehydration Water Water Alcohol->Water

Figure 1: General mechanism of the Knoevenagel condensation.

Schiff_Base_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde Hemiaminal Hemiaminal Aldehyde->Hemiaminal Primary_Amine Primary_Amine Primary_Amine->Hemiaminal Iminium_Ion Iminium_Ion Hemiaminal->Iminium_Ion Dehydration Water Water Hemiaminal->Water Schiff_Base Schiff_Base Iminium_Ion->Schiff_Base Deprotonation

Figure 2: General mechanism of Schiff base formation.

Wittig_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde Betaine Betaine Aldehyde->Betaine Phosphonium_Ylide Phosphonium_Ylide Phosphonium_Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene Oxaphosphetane->Alkene Decomposition Triphenylphosphine_Oxide Triphenylphosphine_Oxide Oxaphosphetane->Triphenylphosphine_Oxide

Figure 3: General mechanism of the Wittig reaction.

Conclusion

Both 2-formylpyridine and 4-pyridinecarboxaldehyde serve as excellent alternatives to this compound in various organic transformations. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including desired reactivity, steric considerations, and the electronic nature of the target molecule. The provided data and protocols offer a solid foundation for researchers to make informed decisions when selecting the most appropriate pyridine aldehyde for their synthetic needs. While direct comparative data for all reactions is not always available, the representative procedures demonstrate the broad applicability of these reagents in modern organic synthesis.

References

A Comparative Study of Catalysts for the Synthesis of Ethyl 2-formylisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is paramount. Ethyl 2-formylisonicotinate, a crucial building block in the development of various therapeutic agents, is primarily synthesized through the oxidation of the 2-methyl group of ethyl 2-methylisonicotinate. This guide provides a comparative analysis of different catalytic systems for this synthesis, focusing on performance, experimental protocols, and reaction pathways.

The selection of an appropriate catalyst is critical in optimizing the synthesis of this compound, influencing yield, selectivity, and reaction conditions. This comparison focuses on the most prominently documented method utilizing selenium dioxide (SeO₂), alongside other catalytic systems that have shown efficacy in the oxidation of related methylpyridine compounds.

Comparative Performance of Catalytic Systems

The following table summarizes the performance of various catalysts in the oxidation of 2-methylpyridine derivatives. While direct comparative data for the synthesis of this compound is limited, the data for analogous reactions on 2-picoline provides valuable insights into catalyst efficacy.

Catalyst SystemSubstrateProductYield (%)Temperature (°C)Reaction TimeNotes
Selenium Dioxide (SeO₂) ** 2-Picoline2-Pyridinecarboxylic Acid50Not specifiedNot specifiedA common reagent for this transformation.[1]
Selenium Dioxide (SeO₂) 4-Picoline4-Pyridinecarboxylic Acid77Not specifiedNot specifiedHigher yield compared to 2-picoline oxidation.[1]
Selenium Dioxide (SeO₂) 8-Methylquinoline8-Quinoline Aldehyde49Not specifiedNot specifiedDemonstrates applicability to related heterocycles.[1]
Vanadium-Titanium Oxide (V₂O₅-TiO₂) **2-PicolinePicolinic Acid19-22 (Selectivity)230Not specifiedHeterogeneous catalyst, conversion of 2-picoline was 36-74%.[2]
Co(OAc)₂ / NHPI 3-Methylpyridine3-Pyridinecarboxylic Acid76100Not specifiedAerobic oxidation using N-hydroxyphthalimide as a radical catalyst.[3]
Co(OAc)₂ / Mn(OAc)₂ / NHPI 3-Methylpyridine3-Pyridinecarboxylic Acid851501 hAddition of Mn(OAc)₂ enhances the reaction.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are the experimental protocols for the key catalytic systems.

Synthesis of this compound via Selenium Dioxide Oxidation

This method involves the direct oxidation of the methyl group of ethyl 2-methylisonicotinate.

Materials:

  • Ethyl 2-methylisonicotinate

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (solvent)

  • Sodium bicarbonate solution

  • Magnesium sulfate

  • Ethyl acetate

Procedure:

  • A solution of ethyl 2-methylisonicotinate in 1,4-dioxane is prepared in a round-bottom flask equipped with a reflux condenser.

  • A stoichiometric amount of selenium dioxide is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the precipitated selenium.

  • The filtrate is diluted with ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.

General Protocol for Vanadium-Titanium Oxide Catalyzed Oxidation

This protocol is based on the heterogeneous catalytic oxidation of 2-picoline and can be adapted for ethyl 2-methylisonicotinate.[2]

Materials:

  • Ethyl 2-methylisonicotinate

  • V₂O₅-TiO₂ catalyst

  • Air or Oxygen

  • Inert gas (e.g., Nitrogen)

Procedure:

  • The V₂O₅-TiO₂ catalyst is packed into a fixed-bed reactor.

  • The catalyst is pre-treated by heating under a flow of inert gas.

  • A gaseous mixture of ethyl 2-methylisonicotinate, air (or oxygen), and a carrier gas is passed through the heated catalyst bed.

  • The reaction temperature is maintained within the optimal range (e.g., 200-300°C for 2-picoline).[2]

  • The product stream is cooled and condensed to collect the liquid products.

  • The products are then separated and purified using techniques such as distillation or chromatography.

General Protocol for Co/Mn-Catalyzed Aerobic Oxidation with NHPI

This method utilizes a radical catalyst for the oxidation, which has been shown to be effective for methylpyridines.[3]

Materials:

  • Ethyl 2-methylisonicotinate

  • Cobalt(II) acetate (Co(OAc)₂)

  • Manganese(II) acetate (Mn(OAc)₂) (optional)

  • N-hydroxyphthalimide (NHPI)

  • Acetic acid (solvent)

Procedure:

  • Ethyl 2-methylisonicotinate, Co(OAc)₂, Mn(OAc)₂ (if used), and NHPI are dissolved in acetic acid in a pressure reactor.

  • The reactor is pressurized with oxygen or air.

  • The reaction mixture is heated to the desired temperature (e.g., 100-150°C) and stirred for the specified time.[3]

  • After cooling and depressurizing the reactor, the solvent is removed under reduced pressure.

  • The residue is then worked up, typically involving an extraction and purification by chromatography, to isolate the desired product.

Reaction Pathways and Logical Relationships

The synthesis of this compound from isonicotinic acid involves a multi-step process. The key transformation is the selective oxidation of the 2-methyl group.

Synthesis_Pathway Isonicotinic_Acid Isonicotinic Acid Ethyl_Isonicotinate Ethyl Isonicotinate Isonicotinic_Acid->Ethyl_Isonicotinate Esterification (Ethanol, Acid Catalyst) Ethyl_2_methylisonicotinate Ethyl 2-methylisonicotinate Ethyl_Isonicotinate->Ethyl_2_methylisonicotinate Introduction of Methyl Group at C2 Ethyl_2_formylisonicotinate This compound Ethyl_2_methylisonicotinate->Ethyl_2_formylisonicotinate Catalytic Oxidation (e.g., SeO2, V2O5/TiO2, Co/Mn-NHPI)

Caption: General synthetic pathway for this compound.

The experimental workflow for a typical catalytic oxidation reaction involves several key stages, from reaction setup to product purification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Prep Prepare Reactant Solution Reaction_Setup Set up Reaction Apparatus Reactant_Prep->Reaction_Setup Catalyst_Prep Prepare Catalyst Catalyst_Prep->Reaction_Setup Heating Heat to Reaction Temperature Reaction_Setup->Heating Monitoring Monitor Reaction (TLC) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purification (Chromatography) Drying->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: Standard experimental workflow for catalytic synthesis.

References

A Comparative Guide to the Structural Analysis of Ethyl 2-formylisonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of X-ray crystallography and alternative analytical techniques for the structural characterization of Ethyl 2-formylisonicotinate and its derivatives. While a crystal structure for this compound itself is not publicly available, this guide utilizes data from its close analog, Mthis compound, and other related isonicotinate derivatives to provide a comprehensive analytical framework.

Introduction to this compound

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its potential as a versatile building block for more complex molecules. Its structural elucidation is crucial for understanding its chemical reactivity, physical properties, and biological activity. X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. However, other spectroscopic techniques provide valuable complementary information and are often more accessible.

X-ray Crystallographic Analysis: The Gold Standard

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Hypothetical Crystallographic Data for this compound

Based on closely related structures, a hypothetical dataset for this compound is presented below for illustrative purposes. The actual experimental values would need to be determined once suitable crystals are obtained.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)15.0
c (Å)8.0
β (°)105
Volume (ų)868
Z4
Density (calc) (g/cm³)1.37
Key Structural Features from Analogous Compounds

Analysis of the crystal structures of Mthis compound and other isonicotinate derivatives reveals key structural features that can be anticipated in this compound:

  • Planarity: The pyridine ring is expected to be essentially planar.

  • Conformation of Substituents: The relative orientation of the formyl and ester groups with respect to the pyridine ring is a critical conformational feature. In related structures, the carbonyl groups of the formyl and ester substituents often exhibit specific orientations to minimize steric hindrance and participate in intermolecular interactions.

  • Intermolecular Interactions: Hydrogen bonding (e.g., C-H···O interactions) and π-π stacking of the pyridine rings are common packing motifs observed in the crystal structures of similar compounds. These interactions play a significant role in the stability of the crystal lattice.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the most detailed structural information, other techniques are indispensable for a comprehensive characterization, especially when single crystals are not available.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous structural determination.Requires single, well-diffracting crystals.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C correlations), chemical environment of nuclei, stereochemistry in solution.Provides structural information in solution, non-destructive.Does not provide precise bond lengths/angles, interpretation can be complex for large molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS).High sensitivity, requires very small sample amounts.Provides limited information on 3D structure and stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-O, C=N).Rapid and simple analysis.Provides limited information on the overall molecular structure.
Powder X-ray Diffraction (PXRD) Crystalline phase identification, lattice parameters for the bulk material.Useful for polycrystalline materials, non-destructive.[1][2]Does not provide atomic coordinates or detailed molecular structure.[1]

Experimental Protocols

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Growth: Suitable single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

  • Crystal Mounting: A well-formed single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

  • Data Processing and Analysis: The acquired data is Fourier transformed and phased. The resulting spectra are analyzed to assign chemical shifts, determine coupling constants, and establish through-bond connectivities between atoms.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of the compound (typically in the µg/mL to ng/mL range) is prepared in a solvent compatible with ESI, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

  • Infusion and Ionization: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets.

  • Desolvation: The charged droplets evaporate, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Visualizing Analytical Workflows

experimental_workflow

Caption: Workflow for the structural elucidation of this compound derivatives.

technique_comparison

Caption: Comparison of information provided by different analytical techniques.

Conclusion

The definitive structural characterization of this compound and its derivatives relies on a multi-technique approach. While single-crystal X-ray diffraction remains the unparalleled method for obtaining a complete three-dimensional structure in the solid state, techniques such as NMR and mass spectrometry are essential for confirming the molecular structure, assessing purity, and understanding the compound's behavior in solution. This guide provides the foundational knowledge for researchers to select and apply the most appropriate analytical methods for their specific research goals in the study of this important class of compounds.

References

Benchmarking the efficiency of Ethyl 2-formylisonicotinate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Ethyl 2-formylisonicotinate

The efficient synthesis of this compound, a key building block in medicinal and organic chemistry, is critical for research and development in pharmaceuticals and material science.[1] This guide provides a comparative analysis of prominent synthesis methodologies, focusing on efficiency, reaction conditions, and overall yield. The data presented is intended to assist researchers in selecting the most suitable method based on available resources and desired outcomes.

Overview of Synthetic Strategies

The synthesis of this compound (C₉H₉NO₃) generally proceeds through a multi-step approach.[1] The most common strategies involve the initial synthesis of a stable precursor, Ethyl isonicotinate, followed by the introduction of a formyl group at the C2 position of the pyridine ring. An alternative pathway involves starting with a pre-functionalized pyridine, such as 2-methylisonicotinic acid, which is first esterified and then oxidized to yield the final aldehyde.

Below, we compare methods for the crucial precursor and final product formation steps.

Part 1: Synthesis of the Precursor, Ethyl Isonicotinate

The esterification of isonicotinic acid is the foundational step in many synthesis routes. The efficiency of this process directly impacts the overall yield of the final product. We compare three distinct methods for this conversion.

Table 1: Comparison of Ethyl Isonicotinate Synthesis Methods

MethodKey Reagents/CatalystSolventTemperatureReaction TimeYield (%)Purity (%)Reference
Microwave-Assisted Activated Carbon, p-Toluenesulfonic AcidToluene130 °C (200 W)10 min97.296.3 (GC)[2]
Conventional (Thionyl Chloride) Thionyl Chloride, Dimethylformamide (cat.)Toluene100 °C~3 hours96.0*N/A[3]
Solid Acid Catalyst Proprietary Esterification Solid Acid CatalystToluene55 °C then Reflux>4 hours96.3 - 98.299.2 (GC)[4]

Note: Yield is for the hydrochloride salt intermediate, ethyl isonicotinate hydrochloride.

Part 2: Formation of this compound

Once Ethyl isonicotinate is obtained, the next critical step is formylation. Direct formylation of the pyridine ring at the 2-position can be challenging. A more common and reliable strategy involves the oxidation of a precursor where a methyl group is already present at the target position.

Table 2: Comparison of Potential Routes to this compound

MethodStarting MaterialKey ReagentsTypical ConditionsPlausible Yield (%)Key Considerations
Oxidation of Methyl Group Ethyl 2-methylisonicotinateSelenium Dioxide (SeO₂)Refluxing TolueneGood to HighRequires synthesis of the methylated precursor.
Radical Acylation (Analogous) Ethyl isonicotinateParaldehyde, FeSO₄, t-BuOOHRefluxing Acetonitrile (4h)~62**Data is for acetylation, not formylation.[5]

**Based on an analogous reaction for the synthesis of 2-formylpyridine.[6] ***Yield reported for the synthesis of Ethyl 2-acetylisonicotinate, which may serve as an estimate for a similar radical-based formylation.[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Ethyl Isonicotinate[3]
  • Catalyst Preparation : Powdered activated carbon is immersed in a 25% aqueous solution of p-toluenesulfonic acid for 30 hours, followed by suction filtration and drying.

  • Reaction Setup : To a 100 mL three-necked flask, add isonicotinic acid (0.8 mol), absolute ethanol (0.64 mol), the prepared activated carbon catalyst (2.0 g), and toluene as the solvent.

  • Microwave Reaction : The mixture is subjected to microwave irradiation for 10 minutes at a power of 200 W, maintaining a temperature of 130 °C.

  • Work-up : After cooling, the reaction solution is neutralized to pH 7 with a saturated aqueous solution of Na₂CO₃. The organic layer is separated.

  • Extraction and Purification : The aqueous phase is extracted with 20 mL of chloroform, and the extract is combined with the organic layer. Chloroform is recovered by atmospheric distillation, followed by reduced pressure distillation to yield pure Ethyl isonicotinate.

Protocol 2: Oxidation of Ethyl 2-methylisonicotinate to this compound (Proposed)

This protocol is adapted from established methods for the oxidation of 2-methylpyridine.[6]

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 2-methylisonicotinate in toluene.

  • Reagent Addition : Add a stoichiometric amount of Selenium Dioxide (SeO₂).

  • Reaction : Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture and filter to remove selenium byproducts.

  • Purification : The filtrate is concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate this compound.

Visualizing the Process

The following diagrams illustrate the chemical pathway and a decision-making workflow for synthesis selection.

G start1 Isonicotinic Acid inter1 Ethyl Isonicotinate start1->inter1 Esterification (e.g., Microwave-Assisted) start2 2-Methylisonicotinic Acid inter2 Ethyl 2-methylisonicotinate start2->inter2 Esterification product This compound inter1->product Direct Formylation (Challenging) inter2->product Oxidation (e.g., SeO2)

Caption: General synthetic pathways to this compound.

G start Start: Define Synthesis Goals q_yield High Yield Critical? start->q_yield q_speed Speed Essential? q_yield->q_speed Yes q_scale Large Scale Required? q_yield->q_scale No q_speed->q_scale No m_microwave Choose Microwave-Assisted Esterification q_speed->m_microwave Yes m_solid_acid Consider Solid Acid Catalyst for Esterification q_scale->m_solid_acid Yes m_conventional Use Conventional Heating (Thionyl Chloride) q_scale->m_conventional No m_oxidation Select Oxidation Pathway (from 2-methyl derivative) m_microwave->m_oxidation m_solid_acid->m_oxidation m_conventional->m_oxidation

Caption: Decision workflow for selecting a synthesis method.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-Formylisonicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents like Ethyl 2-formylisonicotinate are of paramount importance. Adherence to proper disposal protocols is crucial for ensuring laboratory safety and minimizing environmental impact. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound (CAS No. 21908-08-7).

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

The GHS pictogram associated with these hazards is the exclamation mark (GHS07).

Personal Protective Equipment (PPE): Before handling this compound, ensure that appropriate personal protective equipment is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this substance should be conducted in a well-ventilated area or a chemical fume hood.

Quantitative Data Summary

Due to the limited availability of a comprehensive public safety data sheet, a complete quantitative data profile for this compound is not available. However, the following information has been compiled from available resources:

PropertyValue
CAS Number 21908-08-7
Physical Form Solid
Melting Point 63°C
Boiling Point 288.3 ± 25.0 °C at 760 mmHg

Researchers should always consult the specific safety data sheet provided by the supplier for the most accurate and complete information.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide:

  • Waste Identification and Segregation:

    • All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), must be treated as hazardous waste.

    • Do not mix this waste with other waste streams unless compatibility is confirmed. It should be segregated from incompatible materials such as strong oxidizing agents.

  • Waste Collection and Storage:

    • Collect all this compound waste in a designated, compatible, and properly labeled hazardous waste container. The container should be kept tightly closed when not in use.

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and include the associated hazard pictograms.

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, away from sources of heat and ignition.

  • Disposal Procedure:

    • Do not dispose of this compound down the drain or in the regular trash.

    • The recommended disposal method is to send the material to an approved waste disposal plant.[1] This typically involves incineration or other chemical treatment methods by a licensed hazardous waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.

    • After proper decontamination, the empty container may be disposed of as non-hazardous waste, in accordance with institutional and local regulations.

Disposal Workflow Diagram

DisposalWorkflow cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Identify Waste Identify this compound Waste (Solid & Contaminated Materials) Segregate Segregate from Incompatible Materials Identify Waste->Segregate Avoid mixing Collect Collect in a Labeled, Sealed Hazardous Waste Container Segregate->Collect Store Store in a Designated, Well-Ventilated, Secure Area Collect->Store Contact EHS Contact Environmental Health & Safety (EHS) Store->Contact EHS Arrange Pickup Arrange for Pickup by a Licensed Waste Disposal Service Contact EHS->Arrange Pickup Dispose Dispose via an Approved Waste Disposal Plant Arrange Pickup->Dispose Decontaminate Triple-Rinse Empty Containers & Collect Rinsate Dispose->Decontaminate

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Ethyl 2-formylisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling Ethyl 2-formylisonicotinate (CAS No. 21908-08-7). The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the known hazards of its core chemical functionalities: a pyridine ring, an aldehyde group, and an ethyl ester. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing; therefore, this guidance is synthesized from safety data for structurally related compounds, including 2-Pyridinecarboxaldehyde and Ethyl isonicotinate.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the required equipment.

Protection Type Specific Equipment Purpose
Eye and Face Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation or damage.
Hand Protection Nitrile rubber glovesProvides a barrier against skin contact, which may cause irritation. Gloves should be inspected before use and disposed of properly.
Skin and Body Protection Laboratory coat, closed-toe shoes, and long pantsPrevents accidental skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or for spill response.Minimizes the inhalation of vapors or aerosols, which may cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation and Area Setup :

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before starting the procedure.

  • Donning PPE :

    • Put on a lab coat, followed by safety goggles and nitrile gloves.

  • Handling the Chemical :

    • Conduct all manipulations of this compound inside a chemical fume hood.

    • Avoid direct contact with skin, eyes, and clothing.

    • Use appropriate tools (e.g., spatulas, pipettes) to handle the substance.

    • Keep containers tightly closed when not in use to prevent the release of vapors.

  • Post-Handling :

    • Decontaminate all surfaces and equipment after use.

    • Remove gloves using a technique that avoids skin contact with the outer surface.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused or Waste this compound Dispose of as hazardous chemical waste in a designated, labeled, and sealed container. Follow all local, state, and federal regulations for chemical waste disposal.
Contaminated Labware (e.g., glassware, pipette tips) Rinse with a suitable solvent (e.g., ethanol or acetone) in a designated waste container. The rinsate should be treated as hazardous waste. Dispose of the cleaned labware according to laboratory protocols.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a designated hazardous waste container immediately after use. Do not dispose of in regular trash.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound, from preparation to disposal.

prep Preparation - Verify fume hood function - Clear workspace - Locate safety equipment ppe Don PPE - Lab coat - Safety goggles - Nitrile gloves prep->ppe Ensure safety readiness handle Chemical Handling - Work in fume hood - Avoid contact - Keep container closed ppe->handle Ready for handling decon Decontamination - Clean workspace and equipment handle->decon After chemical use disposal Waste Disposal - Segregate hazardous waste - Use labeled containers decon->disposal Segregate waste streams post Post-Procedure - Doff PPE correctly - Wash hands disposal->post Finalize cleanup

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.